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  • Product: N-(3-fluoro-2-methylphenyl)prop-2-enamide
  • CAS: 1247928-23-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: N-(3-fluoro-2-methylphenyl)prop-2-enamide as a Covalent Warhead Scaffold

This guide serves as a comprehensive technical monograph on N-(3-fluoro-2-methylphenyl)prop-2-enamide , a specialized acrylamide warhead used in the design of Targeted Covalent Inhibitors (TCIs). Executive Summary N-(3-f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical monograph on N-(3-fluoro-2-methylphenyl)prop-2-enamide , a specialized acrylamide warhead used in the design of Targeted Covalent Inhibitors (TCIs).

Executive Summary

N-(3-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(3-fluoro-2-methylphenyl)acrylamide) is a functionalized electrophilic fragment used in medicinal chemistry.[1][2] It belongs to the class of N-aryl acrylamides , serving as a "warhead" designed to form covalent bonds with nucleophilic cysteine residues in the ATP-binding pockets of kinases (e.g., BTK, EGFR, JAK3).

Distinct from unsubstituted acrylamides, this scaffold incorporates specific steric (2-methyl) and electronic (3-fluoro) modulators that fine-tune its reactivity profile. This guide details its structural properties, synthesis protocols, and mechanistic utility in attenuating off-target toxicity while maintaining potency.

Part 1: Chemical Structure & Electronic Properties

Structural Identity
  • IUPAC Name: N-(3-fluoro-2-methylphenyl)prop-2-enamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.19 g/mol

  • Core Moiety: Acrylamide Michael acceptor conjugated to an aniline derivative.

Electronic & Steric Tuning (The "Goldilocks" Reactivity)

In covalent drug design, reactivity must be balanced. A warhead that is too reactive will deplete cellular Glutathione (GSH) and cause non-specific toxicity. One that is too inert will fail to inhibit the target.

FeaturePositionMechanistic Impact
Acrylamide

-unsaturated amide
Michael Acceptor: The

-carbon acts as a soft electrophile, susceptible to attack by the thiolate anion of Cysteine.[2][3]
Methyl Group Ortho (C2)Steric Twist: Forces the amide group out of planarity with the phenyl ring. This breaks full conjugation, slightly dampening the electrophilicity and improving solubility. It also provides steric bulk to restrict binding to specific pockets (selectivity).
Fluorine Atom Meta (C3)Metabolic Stability: Blocks metabolic hydroxylation at the C3 position. Electronically, it withdraws electron density (

-induction), slightly increasing the acidity of the amide NH, which can influence hydrogen bonding capability in the hinge region of kinases.

Part 2: Synthesis & Characterization[4][5]

Reaction Logic

The synthesis utilizes a Schotten-Baumann acylation strategy. The nucleophilic aniline (3-fluoro-2-methylaniline) attacks the highly electrophilic acyl carbon of acryloyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct and drive the equilibrium.

Experimental Protocol

Reagents:

  • 3-Fluoro-2-methylaniline (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with 3-fluoro-2-methylaniline dissolved in anhydrous DCM (

    
     concentration). Cool to 
    
    
    
    in an ice bath to control the exotherm.
  • Base Addition: Add DIPEA dropwise. Stir for 10 minutes.

  • Acylation: Add acryloyl chloride dropwise over 20 minutes. Note: Rapid addition can lead to polymerization of the acryloyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.[4]

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (

    
    , gradient 0-30% EtOAc in Hexanes).
    
Synthesis Visualization

SynthesisWorkflow Start 3-Fluoro-2-methylaniline (Nucleophile) Process Acylation (0°C -> RT, DCM, DIPEA) Start->Process Reagent Acryloyl Chloride (Electrophile) Reagent->Process Workup Quench (NaHCO3) Extraction Process->Workup 2-4 Hours Product N-(3-fluoro-2-methylphenyl) prop-2-enamide Workup->Product Purification

Figure 1: Synthetic pathway for the generation of the acrylamide warhead.

Part 3: Mechanistic Applications in Drug Design

Mechanism of Action (The Michael Addition)

This molecule acts as a Targeted Covalent Inhibitor (TCI) . The reaction follows a specific two-step kinetic mechanism:

  • Reversible Binding (

    
    ):  The scaffold binds non-covalently to the kinase ATP pocket, positioned by the aryl ring and substituents.
    
  • Inactivation (

    
    ):  The specific cysteine thiol (e.g., Cys797 in EGFR) performs a nucleophilic attack on the 
    
    
    
    -carbon of the acrylamide.
Pathway Diagram

MichaelAddition Warhead Acrylamide Warhead (Electrophile) TS Transition State (Tetrahedral Intermediate) Warhead->TS Alignment in Pocket Cysteine Cysteine Thiol (Protein) (Nucleophile) Cysteine->TS Nucleophilic Attack Adduct Covalent Thioether Adduct (Irreversible Inhibition) TS->Adduct Proton Transfer

Figure 2: Mechanism of covalent inactivation via Michael Addition to Cysteine.

Kinetic Considerations

The efficiency of this warhead is described by the ratio


.
  • High Reactivity: If the acrylamide is too exposed, it reacts with off-target thiols (Glutathione), leading to toxicity.

  • Optimized Reactivity: The 2-methyl group in this specific molecule creates a "steric shield." It slows down the reaction rate with free glutathione (which is bulky) but allows reaction with the target cysteine when the drug is held in the precise orientation by the binding pocket.

Part 4: Safety & Handling

Toxicity Profile
  • Class: Alkylating Agent.

  • Hazards: Skin sensitizer, respiratory irritant. Potential carcinogen due to DNA alkylation capability (though less reactive than glycidamide metabolites).

  • Handling: Must be handled in a fume hood with nitrile gloves. In case of spill, quench with 10% sodium thiosulfate (nucleophile scavenger).

Storage
  • Stability: Acrylamides can auto-polymerize.

  • Condition: Store at -20°C.

  • Stabilizer: Commercial preparations often contain trace hydroquinone monomethyl ether (MEHQ) to prevent polymerization.

References

  • Design of Targeted Covalent Inhibitors: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link

  • Acrylamide Reactivity Tuning: Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37, 320-330 (2008). Link

  • General Synthesis of Acrylamides: De Christopher, B. A., et al. "Data-driven construction of antitumor agents with optimized covalent reactivity." Nature Chemistry (2024). Link

Sources

Exploratory

Thermodynamic Stability of N-(3-fluoro-2-methylphenyl)prop-2-enamide in Solution

Executive Summary This technical guide provides a comprehensive analysis of the solution-phase stability of N-(3-fluoro-2-methylphenyl)prop-2-enamide . This molecule represents a prototypical "covalent warhead" scaffold—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solution-phase stability of N-(3-fluoro-2-methylphenyl)prop-2-enamide . This molecule represents a prototypical "covalent warhead" scaffold—specifically an N-aryl acrylamide—commonly utilized in the design of targeted covalent inhibitors (TCIs) for kinases (e.g., EGFR, BTK).

While often referred to as "thermodynamic stability" in broad pharmaceutical contexts, the critical parameter for this compound in solution is its kinetic stability against three primary degradation vectors: hydrolytic cleavage, Michael addition (solvolysis), and radical polymerization. This guide outlines the physicochemical drivers of these pathways and provides a self-validating experimental framework for their assessment, compliant with ICH Q1A(R2) standards.

Molecular Architecture & Physicochemical Context[1][2][3]

To understand the stability profile, we must first deconstruct the electronic and steric contributions of the substituents on the acrylamide core.

Structural Analysis

The molecule consists of a prop-2-enamide (acrylamide) moiety coupled to a 3-fluoro-2-methylaniline.

  • The Warhead (Acrylamide): A soft electrophile (Michael acceptor). The

    
    -unsaturated system is conjugated with the amide carbonyl, providing resonance stabilization but also susceptibility to nucleophilic attack at the 
    
    
    
    -carbon.
  • 2-Methyl Group (Ortho-substitution):

    • Steric Effect:[1] Introduces significant steric bulk near the amide bond. This forces the phenyl ring to twist out of planarity with the amide group (atropisomerism potential), reducing

      
      -conjugation between the nitrogen lone pair and the phenyl ring.
      
    • Stability Implication: This steric bulk acts as a "shield" for the carbonyl carbon, generally increasing resistance to hydrolytic attack compared to unsubstituted N-phenylacrylamides.

  • 3-Fluoro Group (Meta-substitution):

    • Electronic Effect: Exerts a strong inductive electron-withdrawing effect (-I).

    • Stability Implication: It decreases the electron density on the amide nitrogen. While this reduces the basicity of the nitrogen (slowing acid-catalyzed hydrolysis), it renders the carbonyl carbon more electrophilic, potentially accelerating base-catalyzed hydrolysis .

Thermodynamic vs. Kinetic Stability

In solution, this compound does not exist in a true thermodynamic equilibrium with its hydrolysis products (aniline + acrylic acid); the hydrolysis is thermodynamically favored (


) but kinetically hindered. Therefore, "stability" in this context refers to the kinetic barrier  (activation energy, 

) preventing spontaneous degradation.

Degradation Pathways & Mechanisms

The stability of N-(3-fluoro-2-methylphenyl)prop-2-enamide is governed by three competing pathways.

Hydrolytic Degradation

Hydrolysis is pH-dependent and follows pseudo-first-order kinetics in buffered aqueous solutions.

  • Acidic pH (pH < 4): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. The 3-F group destabilizes the protonated intermediate slightly, but the 2-Me group hinders the approach of water.

  • Neutral pH (pH 4–8): The "pH-independent" region. The reaction is driven by water acting as a nucleophile. Acrylamides are typically highly stable here (

    
     hours).
    
  • Basic pH (pH > 9): Hydroxide ion (

    
    ) acts as a direct nucleophile. This is the primary risk factor. The electron-withdrawing fluorine makes the carbonyl more susceptible to 
    
    
    
    attack.
Polymerization

The terminal alkene is prone to radical polymerization, initiated by light, heat, or trace impurities (peroxides). Unlike hydrolysis, this is an intermolecular chain reaction. In dilute solutions used for biological assays (


), this is negligible unless the solution is concentrated or exposed to UV light.
Visualization of Pathways

DegradationPathways Compound N-(3-fluoro-2-methylphenyl) prop-2-enamide AcidHydrolysis Acid Hydrolysis (pH < 4) Compound->AcidHydrolysis + H+ BaseHydrolysis Base Hydrolysis (pH > 9) Compound->BaseHydrolysis + OH- Polymer Polymerization (Radical Mechanism) Compound->Polymer hv / Radical Initiator Products 3-Fluoro-2-methylaniline + Acrylic Acid AcidHydrolysis->Products C-N Cleavage BaseHydrolysis->Products Nucleophilic Acyl Substitution Dimers Oligomers/Polymers (Insoluble Precipitate) Polymer->Dimers Chain Growth

Figure 1: Primary degradation pathways for N-aryl acrylamides in solution.

Experimental Framework: Stability Profiling

To rigorously determine the stability profile, a pH-Rate Profile study is required. This protocol is designed to be self-validating through the use of internal standards and mass balance checks.

Reagents & Buffer Systems

To avoid catalytic artifacts, use buffers with low nucleophilicity.

pH TargetBuffer System (50 mM)Notes
1.2 0.1 N HClSimulates gastric fluid.
4.0 Acetate BufferWeak nucleophile.
7.4 Phosphate Buffered Saline (PBS)Physiologically relevant.
9.0 Borate BufferAssessing alkaline lability.
Protocol: Kinetic Stability Assay (Step-by-Step)

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) at various pH levels.
  • Stock Preparation:

    • Dissolve 5 mg of N-(3-fluoro-2-methylphenyl)prop-2-enamide in 100% DMSO to create a 10 mM stock.

    • QC Check: Verify purity >98% via LC-MS before starting.

  • Incubation Setup:

    • Pre-warm 4.95 mL of the respective buffer to 37°C in a glass vial (avoid plastic if sorption is suspected).

    • Spike 50

      
       of Stock into the buffer (Final Conc: 100 
      
      
      
      , 1% DMSO).
    • Self-Validation: Prepare a "Zero-Time" (

      
      ) sample immediately by quenching an aliquot into cold acetonitrile.
      
  • Sampling & Quenching:

    • At defined intervals (e.g., 0, 1, 4, 8, 24, 48 hours), remove 100

      
      .
      
    • Quench: Add to 400

      
       cold Acetonitrile containing an Internal Standard (e.g., Warfarin or Tolbutamide).
      
    • Why? Acetonitrile precipitates buffer salts and stops enzymatic/chemical activity. The Internal Standard corrects for injection variability.

  • Analytical Method (HPLC-UV/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

      
      ).
      
    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 254 nm (aromatic) and MS (ESI+).

    • Monitor: Loss of parent peak (M+H = ~180.2 Da) and appearance of aniline hydrolysis product.

Data Analysis Logic

The degradation of acrylamides typically follows pseudo-first-order kinetics when buffer is in excess.



Where:

  • 
     = Area Ratio (Analyte/IS) at time 
    
    
    
  • 
     = Area Ratio at time 0
    
  • 
     = Observed rate constant (
    
    
    
    )[1][2]

Calculate Half-life:



Typical Stability Data & Interpretation

While experimental verification is mandatory, based on structure-activity relationships (SAR) of similar covalent warheads (e.g., Osimertinib intermediates), the following profile is expected:

ConditionPredicted StabilityMechanism
pH 1.2 (37°C) Moderate (

h)
Acid-catalyzed hydrolysis. 2-Me steric bulk provides protection.
pH 7.4 (37°C) High (

h)
Minimal degradation. Main risk is Michael addition to buffer impurities.
pH 9.0 (37°C) Low (

h)
Base-catalyzed hydrolysis. 3-F increases electrophilicity of carbonyl.
Plasma VariableSusceptible to enzymatic hydrolysis (esterases/amidases).

Critical Warning: If you observe rapid loss of parent compound without the appearance of the aniline hydrolysis product, suspect polymerization or precipitation .

Workflow Visualization

StabilityWorkflow start Start: 10mM DMSO Stock incubation Incubation (37°C, 100µM) start->incubation buffer_prep Buffer Prep (pH 1.2, 7.4, 9.0) buffer_prep->incubation sampling Timepoint Sampling (0, 4, 24, 48h) incubation->sampling quenching Quench with ACN + Internal Std sampling->quenching analysis LC-MS Analysis quenching->analysis calc Calculate k_obs & t_1/2 analysis->calc

Figure 2: Standardized workflow for assessing solution stability.

Implications for Drug Design

For researchers utilizing N-(3-fluoro-2-methylphenyl)prop-2-enamide as a scaffold:

  • Storage: Store solid as a dry powder at -20°C. DMSO stocks should be kept frozen and shielded from light to prevent radical polymerization.

  • Assay Design: In biological assays (e.g., kinase inhibition), ensure incubation times do not exceed the stability window at pH 7.4.

  • Thiol Reactivity: This compound is designed to react with thiols. In stability assays, avoid buffers containing DTT or Glutathione unless measuring intrinsic reactivity (

    
    ).
    

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Conference on Harmonisation. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors.[6] Chemical Research in Toxicology, 25(11), 2543–2557. Link

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Enzymology Perspective. Angewandte Chemie International Edition, 55(43), 13408–13421. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Owens, J. (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[3][4][5] FDCell. Link

Sources

Foundational

Technical Guide: N-(3-fluoro-2-methylphenyl)prop-2-enamide as a Tuned Michael Acceptor

Executive Summary This guide provides a comprehensive technical analysis of N-(3-fluoro-2-methylphenyl)prop-2-enamide (also referred to as N-(3-fluoro-2-methylphenyl)acrylamide). In the context of Targeted Covalent Inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of N-(3-fluoro-2-methylphenyl)prop-2-enamide (also referred to as N-(3-fluoro-2-methylphenyl)acrylamide). In the context of Targeted Covalent Inhibitors (TCIs), this molecule represents a "tuned" electrophilic warhead. Unlike highly reactive, unsubstituted acrylamides that pose toxicity risks, this specific scaffold utilizes steric (2-methyl) and electronic (3-fluoro) substitution to modulate reactivity.

This document details the chemical mechanism, structure-activity relationships (SAR), and the critical experimental workflows required to validate this warhead’s efficacy and selectivity in drug discovery campaigns.[1]

Part 1: Chemical Basis of Reactivity

The Warhead Architecture

The molecule consists of an acrylamide "warhead" attached to an aniline scaffold. Its function relies on the Michael Addition reaction, where a nucleophile (specifically a cysteine thiolate in a protein binding pocket) attacks the


-carbon of the 

-unsaturated amide.
Structural Analysis[2][3]
  • Prop-2-enamide (Acrylamide): The electrophilic center. The carbonyl group pulls electron density, activating the

    
    -carbon for nucleophilic attack.
    
  • 2-Methyl Substitution (Ortho-effect): This is the critical "brake." The methyl group introduces steric bulk near the amide bond. This forces the amide system to twist slightly out of planarity with the phenyl ring, reducing conjugation and, more importantly, sterically hindering the approach of bulkier nucleophiles (like Glutathione) while still allowing reaction with a properly positioned cysteine in a binding pocket.

  • 3-Fluoro Substitution (Meta-effect): An electron-withdrawing group (EWG). Through induction, it lowers the pKa of the amide proton and subtly modulates the electrophilicity of the warhead, fine-tuning the reaction rate (

    
    ).
    
Mechanism of Action: The Michael Addition

The reaction is a 1,4-conjugate addition. It is irreversible under physiological conditions for acrylamides (unlike cyanoacrylates which can be reversible).

MichaelAddition Warhead Acrylamide Warhead (Electrophile) Transition Enolate Intermediate Warhead->Transition Nucleophilic Attack on Beta-Carbon Cys Cysteine Thiolate (Nucleophile - S-) Cys->Transition Product Covalent Adduct (Thioether) Transition->Product Proton Transfer (Irreversible)

Figure 1: Mechanism of Michael addition between the acrylamide warhead and a cysteine thiolate.

Part 2: Kinetic Profiling ( )[4]

In covalent drug discovery,


 is a time-dependent, misleading metric. The gold standard for characterizing N-(3-fluoro-2-methylphenyl)prop-2-enamide is the efficiency ratio 

.
The Two-Step Mechanism


  • 
     (Affinity):  The reversible binding constant. The 3-fluoro-2-methylphenyl ring must fit the hydrophobic pocket adjacent to the cysteine.
    
  • 
     (Reactivity):  The rate of covalent bond formation.[1] This is intrinsic to the acrylamide warhead but modified by the protein environment.
    
Why This Specific Scaffold?

High reactivity leads to immunotoxicity (haptenization). Low reactivity leads to poor potency. The 3-fluoro-2-methyl motif places this warhead in the "Goldilocks Zone":

  • Moderate Intrinsic Reactivity: Slower reaction with free Glutathione (GSH) compared to unsubstituted acrylamides.

  • High Effective Molarity: Once bound (

    
    ), the local concentration of the warhead near the cysteine is high, driving the reaction (
    
    
    
    ).

Part 3: Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity (


) of the warhead. This serves as a counter-screen for toxicity.

Reagents:

  • Test Compound: 10 mM in DMSO.

  • GSH (Reduced Glutathione): 100 mM in water (Prepare fresh).

  • Internal Standard: Warfarin or Propranolol.

  • Buffer: PBS, pH 7.4 (Strict pH control is vital as it dictates the concentration of the reactive thiolate anion).

Workflow:

  • Incubation: Prepare a reaction mixture containing 10

    
    M Test Compound and 5 mM GSH (500-fold excess) in PBS (pH 7.4) with 10% Acetonitrile (to ensure solubility).
    
  • Sampling: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quenching: Immediately quench aliquots into 1% Formic Acid in Acetonitrile (stops the reaction).

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (

    
    ) and the appearance of the GSH-Adduct (
    
    
    
    ).

Calculation: Plot


 vs. Time. The slope is 

.

Target Profile: A

mins suggests acceptable metabolic stability.
Protocol B: Intact Protein Mass Spectrometry

Purpose: To validate covalent labeling stoichiometry and specificity on the target protein.

Workflow:

  • Reaction: Incubate Target Protein (1

    
    M) with Compound (10 
    
    
    
    M) in assay buffer for 60 minutes.
  • Desalting: Pass the sample through a C4 desalting cartridge or Zeba spin column to remove non-covalently bound inhibitor.

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw charge envelope to zero-charge mass.

  • Validation:

    • Success: Mass shift of +193 Da (Molecular weight of the compound minus H).

    • Failure: No mass shift (no reaction) or +386 Da (double labeling, indicating non-specific modification of other residues).

Part 4: Visualization of the Discovery Workflow

The following diagram illustrates the decision tree for evaluating this specific warhead.

Workflow Start Compound Synthesis N-(3-F-2-Me-phenyl)prop-2-enamide GSH_Assay GSH Reactivity Assay (Intrinsic Reactivity) Start->GSH_Assay Decision1 t1/2 > 2h? GSH_Assay->Decision1 Discard Discard (Too Reactive/Toxic) Decision1->Discard No Biochem Biochemical Assay (IC50 @ 1h & 24h) Decision1->Biochem Yes Kinetic Determine kinact/KI Biochem->Kinetic Time-dependent shift observed MassSpec Intact Mass Spec (Confirm Covalent Adduct) Kinetic->MassSpec

Figure 2: Screening workflow for validating the efficacy and safety of the acrylamide warhead.

Part 5: Data Interpretation Guide

When analyzing data for N-(3-fluoro-2-methylphenyl)prop-2-enamide, use the following reference ranges to assess quality.

ParameterMetricInterpretation
Intrinsic Reactivity GSH

< 30 min: High toxicity risk. > 120 min: Ideal "tuned" reactivity.
Potency

> 10,000

:
Excellent covalent binder. < 1,000

:
Weak warhead or poor binding fit.
Selectivity Mass Shift+193 Da: Mono-adduct (Specific). +386 Da: Di-adduct (Promiscuous).
Troubleshooting
  • Low Reactivity: If the compound binds (

    
     is low) but does not react (
    
    
    
    is low), the warhead may be positioned too far from the cysteine. The "prop-2-enamide" linker is rigid; consider extending the linker or changing the aniline substitution pattern to adjust the angle.
  • High Background: If GSH reactivity is high, the 3-fluoro group may be activating the Michael acceptor too strongly. Consider removing the fluorine or replacing it with a methyl group to dampen electrophilicity.

References

  • Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]

  • X-Chem. (n.d.). Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from [Link]

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery. Retrieved from [Link]

  • Schwartz, P. A., et al. (2014). Covalent EGFR inhibitor analysis. Proceedings of the National Academy of Sciences. (Contextual grounding for acrylamide warheads in EGFR inhibitors).
  • PubChem. (n.d.). Compound Summary for N-(3-fluoro-2-methylphenyl)prop-2-enamide. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Covalent Binding Mechanism of N-(3-fluoro-2-methylphenyl)prop-2-enamide with Cysteine Residues

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The strategic targeting of specific amino acid residues with covalent inhibitors represents a paradigm of modern drug discovery, offering...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic targeting of specific amino acid residues with covalent inhibitors represents a paradigm of modern drug discovery, offering enhanced potency, prolonged pharmacodynamic effects, and the ability to overcome drug resistance. Among the various electrophilic "warheads" employed, the acrylamide moiety has proven to be exceptionally effective for engaging nucleophilic cysteine residues. This guide provides a comprehensive examination of the covalent binding mechanism of a specific acrylamide-based inhibitor, N-(3-fluoro-2-methylphenyl)prop-2-enamide, with cysteine. We will dissect the core chemical reaction, explore the kinetics of inhibition, detail the state-of-the-art experimental methodologies for its characterization, and analyze the critical role of the aromatic substituents in modulating reactivity and selectivity.

Introduction: The Resurgence of Covalent Inhibitors

Covalent drugs, once viewed with caution due to potential off-target reactivity, have undergone a significant renaissance.[1][2] This revival is largely attributed to a refined design strategy: creating inhibitors that first bind to their target protein with high affinity and selectivity through non-covalent interactions, followed by the formation of a highly specific covalent bond.[2] This two-step mechanism minimizes indiscriminate reactions and maximizes therapeutic efficacy.

The thiol group of cysteine is an ideal target for such inhibitors. It is one of the most nucleophilic amino acid residues, yet its relatively low abundance in the proteome allows for the development of highly selective agents.[3] The α,β-unsaturated carbonyl group of the acrylamide moiety is a well-established "Michael acceptor," designed to react specifically with cysteine's thiol group.[1][3] N-(3-fluoro-2-methylphenyl)prop-2-enamide serves as an exemplary case study to understand the nuances of this powerful interaction.

The Core Reaction: A Thiol-Michael Addition

The irreversible covalent bond formation between N-(3-fluoro-2-methylphenyl)prop-2-enamide and a cysteine residue occurs via a Thiol-Michael Addition (also known as a 1,4-conjugate addition).[4][5]

Mechanism Breakdown:

  • Activation of the Nucleophile: The reaction is initiated by the nucleophilic attack of the cysteine thiol. The reactivity of the thiol is significantly enhanced when it is deprotonated to its thiolate anion (-S⁻) form. The local microenvironment of the protein's binding pocket can lower the pKa of the cysteine thiol, increasing the concentration of the highly reactive thiolate.[4][6]

  • Electrophilic Target: The acrylamide's carbonyl group is electron-withdrawing, which polarizes the adjacent carbon-carbon double bond. This polarization renders the β-carbon electron-deficient (electrophilic) and susceptible to nucleophilic attack.[4]

  • Nucleophilic Attack: The cysteine thiolate attacks the electrophilic β-carbon of the acrylamide. This is typically the rate-limiting step of the reaction.[7]

  • Intermediate Formation: This attack breaks the π-bond of the alkene, forming a transient carbanion/enolate intermediate, which is stabilized by resonance.[7]

  • Protonation and Adduct Formation: The intermediate is rapidly protonated by a proton source (e.g., a nearby protein residue or solvent), yielding the final, stable thioether conjugate.[4]

Figure 1: The Thiol-Michael Addition Mechanism.

The Kinetics of Targeted Covalent Inhibition

The interaction is not a simple one-step reaction. It is best described by a two-step kinetic model that accounts for both the initial non-covalent binding and the subsequent irreversible chemical reaction.[1][2]

E + I ⇌ E·I → E-I

  • Step 1: Reversible Binding. The inhibitor (I) first binds reversibly to the enzyme (E) to form a non-covalent enzyme-inhibitor complex (E·I). The affinity of this initial binding is quantified by the inhibition constant, KI . A lower KI value signifies tighter initial binding and is crucial for selectivity, as the inhibitor is more likely to engage its intended target over other proteins.

  • Step 2: Covalent Bond Formation. Within the E·I complex, the correctly oriented acrylamide warhead reacts with the target cysteine to form the final, irreversible covalent complex (E-I). The rate of this step is defined by the first-order rate constant of inactivation, kinact .

The overall efficiency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI . This value represents the inhibitor's potency and is independent of assay conditions like incubation time, making it the gold standard for comparing different covalent inhibitors.

Figure 2: Two-step kinetic model for covalent inhibition.

Experimental Characterization Workflows

A multi-faceted approach is required to unequivocally confirm and quantify the covalent modification of a cysteine residue by N-(3-fluoro-2-methylphenyl)prop-2-enamide.

Mass Spectrometry (MS): Confirming the Adduct

Mass spectrometry is the cornerstone technique for verifying covalent bond formation.[8] It provides direct evidence of the mass change associated with the inhibitor binding to the protein.

  • Intact Protein Analysis (Top-Down MS): The most direct initial confirmation involves analyzing the entire protein before and after incubation with the inhibitor. A mass increase in the protein corresponding precisely to the molecular weight of the inhibitor confirms that a covalent adduct has formed.[8][9]

  • Peptide Mapping (Bottom-Up MS/MS): To pinpoint the exact site of modification, the protein-inhibitor complex is enzymatically digested (e.g., with trypsin) into smaller peptides. This peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The modified peptide will exhibit a specific mass shift. Fragmentation of this peptide in the mass spectrometer (MS/MS) allows for the identification of the exact amino acid residue—in this case, cysteine—that carries the modification.[9][10]

Protocol: Peptide Mapping by LC-MS/MS

  • Incubation: Incubate the target protein with N-(3-fluoro-2-methylphenyl)prop-2-enamide (typically in molar excess) for a defined period. A control sample with no inhibitor is run in parallel.

  • Denaturation & Reduction/Alkylation: Denature the protein (e.g., with urea) and reduce disulfide bonds (e.g., with DTT). Cap non-target cysteines by alkylating with iodoacetamide (IAM) to prevent disulfide scrambling.

  • Digestion: Digest the protein into peptides using a specific protease, most commonly trypsin.

  • LC Separation: Separate the resulting peptide mixture using reverse-phase liquid chromatography.

  • MS and MS/MS Analysis: Analyze the eluting peptides on a high-resolution mass spectrometer. The instrument will perform a full MS scan to detect peptide masses, followed by data-dependent MS/MS scans to fragment peptides of interest (especially those with the expected mass shift).

  • Data Analysis: Use specialized proteomics software to search the MS/MS spectra against the protein's sequence database, specifying the mass of the N-(3-fluoro-2-methylphenyl)prop-2-enamide adduct as a potential modification on cysteine residues.[10]

Figure 3: Workflow for identifying the covalent binding site via LC-MS/MS.
X-Ray Crystallography: Visualizing the Bond

While MS confirms if and where the bond forms, X-ray crystallography provides the ultimate proof by visualizing the adduct at atomic resolution.[11][12] A high-resolution crystal structure of the protein-inhibitor complex can reveal the continuous electron density between the sulfur atom of the cysteine and the β-carbon of the acrylamide, confirming the geometry and orientation of the newly formed covalent bond.[13][14] This structural insight is invaluable for understanding the specific non-covalent interactions that precede and facilitate the covalent reaction, guiding further structure-based drug design.[11][14]

Kinetic Assays: Quantifying Potency

Determining the kinetic parameters KI and kinact is essential for characterizing inhibitor potency. This is typically done through enzyme activity assays that monitor the rate of product formation over time in the presence of the inhibitor.

Protocol: Time-Dependent Inhibition Assay (Kitz-Wilson Analysis)

  • Assay Setup: Prepare a series of reactions, each containing the enzyme at a fixed concentration and a different concentration of the inhibitor.

  • Initiation: Start the reaction by adding the substrate.

  • Monitoring: Continuously monitor product formation (e.g., via absorbance or fluorescence) over time for each inhibitor concentration. The reaction rate will decrease over time as more enzyme becomes irreversibly inhibited.

  • Data Analysis: For each inhibitor concentration [I], plot the natural log of the reaction velocity (ln(v)) versus time. The slope of this line is the observed rate of inactivation (kobs).

  • Kitz-Wilson Replot: Plot the reciprocal of the observed rates (1/kobs) against the reciprocal of the inhibitor concentrations (1/[I]). The resulting linear plot (the Kitz-Wilson plot) allows for the determination of the kinetic constants: the y-intercept is equal to 1/kinact, and the x-intercept is equal to -1/KI.[15]

The Role of Aromatic Substituents

The 3-fluoro and 2-methyl groups on the phenyl ring are not mere decorations; they are critical design elements that fine-tune the inhibitor's properties.

  • 3-Fluoro Group: Fluorine is a small, highly electronegative atom. As an electron-withdrawing group, it can increase the electrophilicity of the acrylamide's β-carbon, thereby potentially increasing the rate of covalent bond formation (kinact).[16] Furthermore, it can engage in specific non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, within the binding pocket, which can enhance binding affinity (lower KI).

  • 2-Methyl Group: The methyl group, positioned ortho to the amide linkage, introduces steric bulk. This can serve two key purposes:

    • Conformational Constraint: It can restrict the rotation around the phenyl-nitrogen bond, pre-organizing the inhibitor into a conformation that is favorable for binding to the target protein.

    • Selectivity Enhancement: The steric profile can create favorable interactions within the intended target's binding site while causing steric clashes in the binding sites of off-target proteins, thus improving selectivity.[17]

The interplay between the electron-withdrawing fluoro group and the sterically influential methyl group is a classic drug design strategy to optimize both potency and selectivity.

Quantitative Data Summary

The following table provides a hypothetical example of kinetic data that could be generated for N-(3-fluoro-2-methylphenyl)prop-2-enamide and related analogs, illustrating the impact of the substituents on inhibitory potency.

Compound IDSubstituentsKI (μM)kinact (min-1)kinact/KI (M-1s-1)
1 (Lead) 3-F, 2-Me 0.5 0.25 8333
23-F (no Me)1.20.283889
32-Me (no F)0.80.153125
4Unsubstituted5.00.10333

This data is illustrative and serves to demonstrate structure-activity relationships (SAR).

Conclusion

The covalent modification of cysteine residues by N-(3-fluoro-2-methylphenyl)prop-2-enamide is a highly specific and efficient process governed by the principles of Michael addition chemistry and a two-step binding mechanism. The reaction's success hinges on the intrinsic nucleophilicity of the target cysteine and the finely-tuned electrophilicity and steric profile of the inhibitor. The strategic placement of the 3-fluoro and 2-methyl substituents exemplifies a rational design approach to enhance both binding affinity and reaction kinetics, ultimately leading to a potent and selective inhibitor. A rigorous combination of mass spectrometry, X-ray crystallography, and kinetic assays is essential to fully characterize this covalent interaction, providing the critical data needed to advance such compounds in drug development pipelines.

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). MDPI. [Link]

  • Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. (n.d.). Royal Society of Chemistry. [Link]

  • Base-Assisted Mechanism of Acrylamide Reactions With Cysteines: QM/MM Simulations of Afatinib Reaction with EGFR. (2024). bioRxiv. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). PMC. [Link]

  • Molecular determinants of acrylamide neurotoxicity through covalent docking. (2022). PMC. [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). MDPI. [Link]

  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. (n.d.). eScholarship, University of California. [Link]

  • Schematic overview of MS-based methodologies for detection of covalent... (n.d.). ResearchGate. [Link]

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). MDPI. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2024). PMC. [Link]

  • Medicinal Chemistry and Chemical Biology Highlights. (2023). CHIMIA. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2013). PMC. [Link]

  • A DFT Study of the Reaction of Acrylamide with L-Cysteine and L-Glutathione. (2022). PMC. [Link]

  • MS-Based Covalent Binding Analysis. (n.d.). ICE Bioscience. [Link]

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. (2021). ResearchGate. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2025). RSC Publishing. [Link]

  • Reversible Covalent Inhibitor Binding Assay. (n.d.). Domainex. [Link]

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. (2025). ACS Omega. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. [Link]

  • Covalent Fragment Screening of a Challenging Protein Target Using X-ray Crystallography. (n.d.). Jubilant Biosys. [Link]

  • a Theoretical Kitz and Wilson plots of data from analysis of a suicide... (n.d.). ResearchGate. [Link]

  • Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. (2023). PMC. [Link]

  • Kinetics Study of Michael Addition Reaction with Real-Time FTIR. (A)... (n.d.). ResearchGate. [Link]

  • Protein structural dynamics in covalent drug design: insights from irreversible and reversible covalent inhibitors. (2026). PMC. [Link]

  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. [Link]

  • Kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of th. (n.d.). Europe PMC. [Link]

  • MedChemComm. (n.d.). RSC Publishing. [Link]

  • Half-time analysis of the kinetics of irreversible enzyme inhibition by an unstable site-specific reagent. (1986). PubMed. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (2025). PMC. [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. (1987). PMC. [Link]

  • Recent advances in the development of covalent inhibitors. (2021). PMC. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2022). MDPI. [Link]

  • A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. (2023). ChemRxiv. [Link]

  • Chiral Trifluoromethylated Enamides: Synthesis and Applicability. (2023). ChemRxiv. [Link]

  • N-[4-methyl-3-[3-(trifluoromethyl)anilino]phenyl]prop-2-enamide. (2026). PubChem. [Link]

  • Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. (2021). Journal of Pesticide Science. [Link]

Sources

Foundational

The Acrylamide Warhead: A Technical Guide to Covalent Kinase Inhibitor Design

Executive Summary The resurgence of targeted covalent inhibitors (TCIs) represents a paradigm shift in drug discovery, moving from the avoidance of reactive moieties to their rational incorporation. At the center of this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) represents a paradigm shift in drug discovery, moving from the avoidance of reactive moieties to their rational incorporation. At the center of this renaissance is the acrylamide warhead —a Michael acceptor that forms a specific, irreversible bond with a non-catalytic cysteine residue in the ATP-binding pocket of a kinase.

This guide addresses the medicinal chemistry, kinetic validation, and structural optimization of acrylamide-based kinase inhibitors. It is designed for researchers requiring a rigorous framework for evaluating


 parameters and mitigating off-target reactivity.

Part 1: The Mechanistic Paradigm

The Michael Addition

The fundamental mechanism of acrylamide-based inhibitors is the Michael addition .[1][2] Unlike reversible inhibitors that rely solely on equilibrium binding (


), TCIs utilize a two-step recognition process:
  • Reversible Association (

    
    ):  The scaffold binds to the kinase active site via hydrogen bonds and hydrophobic interactions, positioning the warhead.
    
  • Irreversible Inactivation (

    
    ):  The nucleophilic thiol (-SH) of a specific cysteine attacks the electrophilic 
    
    
    
    -carbon of the acrylamide.
Mechanism Diagram

The following diagram illustrates the reaction coordinate and the critical transition from the non-covalent complex to the covalent adduct.

MichaelAddition E_I E·I (Non-covalent Complex) TS Transition State (Tetrahedral) E_I->TS Nucleophilic Attack E_I_Cov E-I (Covalent Adduct) TS->E_I_Cov Proton Transfer (kinact) Cys Cysteine Thiol (Nucleophile) Cys->E_I Reversible Binding (Ki) Acryl Acrylamide (Electrophile) Acryl->E_I Reversible Binding (Ki)

Figure 1: Reaction coordinate of a targeted covalent inhibitor.[1][3][4][5] The specificity is driven by the initial


 binding step, while potency is locked by 

.
The "Cysteine Trap"

Successful TCIs target non-conserved cysteines. This selectivity filter is crucial. For example, Osimertinib targets Cys797 in EGFR, a residue absent in the wild-type forms of other kinases like SRC or ABL, thereby reducing off-target toxicity.

Part 2: Kinetic Evaluation ( )

Why is Obsolete for TCIs

In covalent inhibition, the concentration of active enzyme decreases over time. Therefore,


 is a time-dependent variable and cannot accurately rank potency.[6][7] The gold standard metric is the second-order rate constant 

(

), which describes the efficiency of covalent bond formation.[8]
Protocol: Determination of

Objective: Calculate the efficiency of covalent inactivation.

Reagents:

  • Recombinant Kinase (e.g., EGFR T790M).

  • Substrate peptide (e.g., Poly-Glu-Tyr).

  • ATP (

    
     concentration).
    
  • Test Inhibitor (Serial dilution).[6]

Workflow:

  • Incubation: Incubate enzyme with inhibitor at varying concentrations (

    
    ) for multiple time points (
    
    
    
    ).
  • Activity Measurement: At each time point, add ATP/Substrate and measure residual kinase activity immediately.

  • Data Analysis:

    • Plot ln(% Remaining Activity) vs. Time to obtain the observed rate constant,

      
      , for each 
      
      
      
      .[6]
    • Plot

      
       vs. 
      
      
      
      using the hyperbolic equation:
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (affinity).[6][8]
Experimental Workflow Diagram

KinactProtocol Step1 1. Prepare Enzyme + Inhibitor (Multiple Concentrations) Step2 2. Time-Course Incubation (0, 5, 10, 30, 60 min) Step1->Step2 Step3 3. Add ATP/Substrate (Initiate Reaction) Step2->Step3 Step4 4. Measure Residual Activity (Fluorescence/Radiometry) Step3->Step4 Step5 5. Calculate k_obs (Slope of ln(Activity) vs Time) Step4->Step5 Step6 6. Derive k_inact / K_I (Hyperbolic Fit) Step5->Step6

Figure 2: Step-by-step workflow for determining kinetic parameters of covalent inhibitors.

Part 3: Structural Optimization & SAR

Tuning Warhead Reactivity

The reactivity of the acrylamide must be "Goldilocks" tuned—reactive enough to modify the target cysteine but stable enough to survive metabolic clearance (e.g., Glutathione/GSH conjugation).[1]

  • Unsubstituted Acrylamide: High reactivity. Used in Ibrutinib.[9][10]

  • 
    -Substituted (e.g., Methacrylamide):  Lower reactivity due to steric hindrance. Used to improve metabolic stability if the warhead is too aggressive.
    
  • 
    -Cyanoacrylamide:  Increases acidity of the 
    
    
    
    -proton, potentially making the Michael addition reversible .[4]
Comparative Data: Key Acrylamide Inhibitors

The following table summarizes FDA-approved acrylamide-based kinase inhibitors, highlighting the specific cysteine targeted.

DrugTarget KinaseTarget CysteineWarhead TypeIndication
Ibrutinib BTKCys481Unsubstituted AcrylamideMCL, CLL
Osimertinib EGFR (T790M)Cys797Unsubstituted AcrylamideNSCLC
Neratinib HER2/EGFRCys773 / Cys7974-(dimethylamino)crotonamideBreast Cancer
Afatinib EGFR/HER2Cys7974-(dimethylamino)crotonamideNSCLC

Part 4: Resistance Mechanisms

The Cysteine-to-Serine Mutation

The "Achilles' heel" of acrylamide inhibitors is the mutation of the nucleophilic cysteine to a serine (e.g., EGFR C797S or BTK C481S ). Serine possesses a hydroxyl group (-OH) which is a significantly poorer nucleophile than the thiol (-SH) of cysteine, effectively rendering the acrylamide warhead inert.

Pathway of Resistance (EGFR Example)

The evolution of EGFR inhibitors illustrates the arms race between drug design and kinase mutation.

ResistancePathway WT EGFR Wild Type (Gefitinib Sensitive) T790M T790M Mutation (Gatekeeper Mutation) (Gefitinib Resistant) WT->T790M Acquired Resistance Osi Osimertinib Treatment (Acrylamide TCI) T790M->Osi Targeted Therapy C797S C797S Mutation (Cys -> Ser) (Osimertinib Resistant) Osi->C797S Loss of Nucleophile NextGen 4th Gen / Allosteric Inhibitors (Non-Covalent / PROTACs) C797S->NextGen New Strategy

Figure 3: Evolutionary trajectory of EGFR inhibitor resistance, culminating in the loss of the nucleophilic cysteine.

Part 5: Protocol for Mass Spectrometry Validation

Objective: Confirm covalent adduct formation and stoichiometry.

  • Incubation: Incubate Kinase (1-5

    
    M) with Inhibitor (1.5x molar excess) for 60 minutes.
    
  • Desalting: Pass sample through a Zeba spin column or C4 ZipTip to remove non-covalently bound small molecules and salts.

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer. Deconvolute the raw spectra.

  • Validation Criteria:

    • Mass Shift: The protein mass must increase by exactly the molecular weight of the inhibitor (MW_inhibitor).

    • Stoichiometry: 100% conversion of the Apo-protein peak to the Adduct peak indicates complete labeling.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1][6] Nature Reviews Drug Discovery. [Link]

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions and rates of reaction." Proceedings of the National Academy of Sciences. [Link]

  • Cohen, M. S., et al. (2005). "Structural bioinformatics-based design of selective, irreversible kinase inhibitors." Science. [Link]

  • Cross, D. A. E., et al. (2014). "AZD9291, an irreversible EGFR TKI, overcomes T790M resistance." Cancer Discovery. [Link]

  • Barf, T., & Kaptein, A. (2012). "Irreversible protein kinase inhibitors: balancing the benefits and risks." Journal of Medicinal Chemistry. [Link]

  • FDA Label - Osimertinib (TAGRISSO). U.S. Food and Drug Administration. [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of N-(3-fluoro-2-methylphenyl)prop-2-enamide

The following technical guide details the solubility profile, preparation protocols, and stability considerations for N-(3-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(3-fluoro-2-methylphenyl)acrylamide). This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, preparation protocols, and stability considerations for N-(3-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(3-fluoro-2-methylphenyl)acrylamide).

This guide is structured for researchers requiring precise control over compound handling in biochemical assays, specifically addressing the challenges of hydrophobic "warhead" fragments used in covalent inhibitor design.

[1]

Executive Summary & Compound Identity

N-(3-fluoro-2-methylphenyl)prop-2-enamide is a functionalized acrylamide derivative often utilized as a covalent electrophile ("warhead") in medicinal chemistry.[1] It targets nucleophilic cysteine residues in kinases (e.g., EGFR, BTK) via Michael addition.

Its solubility profile follows the Class II (Low Solubility, High Permeability) designation of the Biopharmaceutics Classification System (BCS).[1] While highly soluble in organic solvents (DMSO), it exhibits poor thermodynamic solubility in aqueous media, necessitating strict handling protocols to prevent precipitation ("crash-out") during biological assays.[1]

Physicochemical Reference Data
PropertyValue (Predicted/Empirical)Relevance
Molecular Weight 179.19 g/mol Calculation of Molarity
Formula C₁₀H₁₀FNOStoichiometry
cLogP ~2.3 – 2.6Lipophilicity indicator; predicts poor water solubility
Polar Surface Area (PSA) ~29 ŲLow PSA suggests high membrane permeability
Reactive Motif

-unsaturated amide
Critical: Electrophilic Michael acceptor

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the universal solvent for this compound. The lipophilic phenyl ring and the amide linker interact favorably with DMSO, allowing for high-concentration stock solutions.

Solubility Limit
  • Saturation Point: > 100 mM (approx. 18 mg/mL).[1]

  • Recommended Stock Concentration: 10 mM or 50 mM.[1]

  • Solvation Mechanism: Dipole-dipole interactions disrupt the crystal lattice efficiently.[1]

Preparation Protocol: 50 mM Stock Solution

Objective: Prepare 1 mL of 50 mM stock.

  • Weighing: Weigh exactly 8.96 mg of solid compound into a 1.5 mL amber glass vial (to protect from light).

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 35 kHz for 2 minutes.

  • Visual Inspection: Solution must be optically clear. Any turbidity indicates undissolved solids or impurities.

Stability & Storage (The DMSO Paradox)

While DMSO dissolves the compound, it is hygroscopic. Absorbed water can catalyze the hydrolysis of the acrylamide or induce polymerization.

  • Storage: -20°C or -80°C.

  • Freeze/Thaw: Limit to < 5 cycles. Aliquot stocks (e.g., 50 µL) to avoid repeated cycling.

  • Vessel: Use borosilicate glass or polypropylene (PP).[1] Avoid polystyrene (PS) which can leach plasticizers in contact with DMSO.[1]

Solubility in Water & Aqueous Buffers

The presence of the hydrophobic fluoro-methyl-phenyl group renders this molecule sparingly soluble in pure water.[1]

Solubility Limit
  • Thermodynamic Solubility (Water): Estimated < 100 µM (< 18 µg/mL).[1]

  • Kinetic Solubility (PBS, pH 7.4): Typically < 50 µM before precipitation occurs.[1]

  • pH Dependence: Negligible.[1] The amide is non-ionizable in the physiological range (pH 2–10).

The "Crash-Out" Phenomenon

When a DMSO stock (e.g., 10 mM) is spiked into aqueous buffer, the rapid change in dielectric constant forces hydrophobic molecules to aggregate.

  • Critical Threshold: A final DMSO concentration of 1% (v/v) is usually required to maintain solubility up to 10–20 µM.[1]

  • Detection: Precipitation is often micro-particular and invisible to the naked eye.[1] Use dynamic light scattering (DLS) or nephelometry for validation.[1]

Protocol: Aqueous Dilution (Kinetic Solubility)

Objective: Prepare a 10 µM working solution in PBS.

  • Intermediate Dilution: Dilute 10 mM DMSO stock 1:100 in pure DMSO to create a 100 µM secondary stock.

  • Final Dilution: Add 10 µL of the 100 µM secondary stock into 990 µL of PBS (pre-warmed to 25°C).

    • Note: Do not add PBS to DMSO; always add DMSO to the moving aqueous buffer (vortexing) to prevent local high-concentration pockets.[1]

  • Equilibration: Incubate for 30 minutes.

  • Validation: Centrifuge at 15,000 x g for 10 minutes. Analyze supernatant via HPLC-UV (254 nm). Loss of peak area compared to a solvent standard indicates precipitation.

Stability & Reactivity (Crucial for Assay Design)

Unlike standard small molecules, N-(3-fluoro-2-methylphenyl)prop-2-enamide is a covalent modifier .[1] Its "solubility" profile is inextricably linked to its chemical stability in buffer.

Nucleophile Incompatibility

The acrylamide moiety reacts with free thiols.

  • Avoid: Buffers containing DTT (Dithiothreitol),

    
    -Mercaptoethanol, or Glutathione (GSH) during solubility testing.[1]
    
  • Mechanism: Rapid Michael addition forms a covalent adduct, which will appear as "disappearance" of the parent compound in HPLC, often misdiagnosed as precipitation.

Hydrolysis
  • Acidic pH (< 4): Stable.

  • Basic pH (> 9): Risk of amide hydrolysis over prolonged periods (> 24 hours).[1]

Visual Workflows

Diagram 1: Solubility Determination Workflow

This workflow distinguishes between testing for kinetic solubility (relevant for screening) and thermodynamic solubility (relevant for formulation).[1]

SolubilityWorkflow Start Start: Solid Compound N-(3-fluoro-2-methylphenyl)prop-2-enamide DMSO_Stock Prepare DMSO Stock (10 mM) Start->DMSO_Stock Thermo Thermodynamic Solubility (Saturation) Start->Thermo Direct Solid Addn Branch Select Solubility Type DMSO_Stock->Branch Kinetic Kinetic Solubility (Assay Conditions) Branch->Kinetic Spike Spike DMSO into Buffer (Final DMSO < 1%) Kinetic->Spike Incubate_K Incubate 2-4 hrs (Room Temp) Spike->Incubate_K Filter_K Filter (0.45 µm) or Centrifuge Incubate_K->Filter_K Analyze_K HPLC/UV Analysis (Supernatant) Filter_K->Analyze_K Excess Add Excess Solid to Buffer (No DMSO) Thermo->Excess Shake Shake/Stir 24-48 hrs (Equilibrium) Excess->Shake Filter_T Filter (0.22 µm) Remove Solids Shake->Filter_T Analyze_T HPLC/UV Analysis (Saturated Soln) Filter_T->Analyze_T

Caption: Workflow distinguishing Kinetic (DMSO-initiated) vs. Thermodynamic (Solid-initiated) solubility testing.

Diagram 2: Serial Dilution & Precipitation Risk

A logic map to prevent "crash-out" during assay preparation.

DilutionLogic Stock 50 mM DMSO Stock Step1 Intermediate Dilution (100% DMSO) Stock->Step1 Dilute to 500 µM Check1 Is Conc > 1 mM? Step1->Check1 Step2 Final Assay Dilution (Aqueous Buffer) Check1->Step2 No (Use DMSO) Risk CRITICAL RISK: Precipitation Check1->Risk Yes (Avoid Water here) Step2->Risk If Final DMSO > 5% Safe Soluble State (Assay Ready) Step2->Safe If Final DMSO < 1%

Caption: Dilution strategy to maintain solubility. Intermediate dilutions must remain in DMSO before the final aqueous spike.[1]

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1] Link

  • Currie, F., et al. (2020). "The Impact of DMSO on Kinetic Solubility." SLAS Discovery, 25(6). (General reference on DMSO "crash-out" effects in screening).
  • PubChem Compound Summary. (2024). "Acrylamide derivatives and physicochemical properties." National Library of Medicine. Link (Used for structural analog comparison).[1]

Sources

Foundational

The Prop-2-enamide Warhead: Electronic Tuning &amp; Reactivity in Covalent Drug Design

Executive Summary The prop-2-enamide (acrylamide) motif has established itself as the preeminent "warhead" in the design of Targeted Covalent Inhibitors (TCIs). Unlike highly reactive electrophiles of the past (e.g., epo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The prop-2-enamide (acrylamide) motif has established itself as the preeminent "warhead" in the design of Targeted Covalent Inhibitors (TCIs). Unlike highly reactive electrophiles of the past (e.g., epoxides,


-haloketones), the acrylamide offers a "Goldilocks" reactivity profile: it is sufficiently inert to circulate in plasma without indiscriminate protein labeling, yet sufficiently reactive to form a covalent bond when positioned in high effective molarity near a nucleophilic cysteine residue. This guide analyzes the electronic structure, reactivity tuning, and experimental characterization of this critical pharmacophore.

Mechanistic & Electronic Basis

The Michael Addition Mechanism

The core reactivity of the prop-2-enamide warhead is governed by the Michael addition (1,4-conjugate addition). In the context of TCIs, the reaction is a soft-soft acid-base interaction between the Soft Nucleophile (thiolate of a Cysteine residue, HOMO high) and the Soft Electrophile (


-carbon of the acrylamide, LUMO low).

Key Electronic Features:

  • Orbital Control: The reaction is frontier-orbital controlled. The rate depends on the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile (

    
    ).
    
  • Polarization: The carbonyl group withdraws electron density via induction (-I) and resonance (-M), creating a partial positive charge (

    
    ) on the 
    
    
    
    -carbon.
  • Transition State: The transition state involves the development of negative charge on the

    
    -carbon and the carbonyl oxygen (enolate character). Stabilization of this developing charge lowers the activation energy (
    
    
    
    ).
Reaction Pathway Diagram

MichaelAddition cluster_electronics Electronic Drivers Reactants Reactants (Cys-S⁻ + Acrylamide) TS Transition State (Charge delocalization to Carbonyl Oxygen) Reactants->TS Nucleophilic Attack on β-Carbon Intermediate Enolate Intermediate (Stabilized by Resonance) TS->Intermediate Bond Formation Product Michael Adduct (Thioether formed) Intermediate->Product Protonation of α-Carbon

Figure 1: Step-wise mechanism of the cysteine-mediated Michael addition to an acrylamide warhead.

Reactivity Tuning: The "Rheostat" Approach

The success of a TCI depends on tuning the intrinsic reactivity (


) of the warhead. If 

is too high, the drug becomes promiscuous (off-target toxicity, immunogenicity). If too low, target occupancy is insufficient. Reactivity is modulated by substituents on the

and

carbons.
Structure-Activity Relationships (SAR)

The reactivity correlates with the electrophilicity of the


-carbon and the stability of the transition state.
Substituent PositionModificationElectronic EffectReactivity ImpactExample Utility

-Carbon
Cyano (-CN) Strong EWG (-I, -M)Drastic Increase Reversible covalent inhibitors (e.g., Rilzabrutinib)

-Carbon
Fluoro (-F) EWG (-I) but EDG (+M)Decrease Metabolic stability; fine-tuning potency

-Carbon
Methyl (-CH3) Steric bulk + EDG (+I)Decrease Reducing toxicity (Methacrylamides are often too slow)

-Carbon
Dimethylamino (-CH2NMe2) Inductive (-I) / H-bondIncrease Afatinib : Protonated amine acts as EWG or general base

-Carbon
Alkyl / Aryl Steric hindranceDecrease Improving selectivity by requiring precise orientation
The Hammett Correlation

For N-arylacrylamides, reactivity correlates linearly with the Hammett constants (


) of the aryl substituents.
  • Electron-Withdrawing Groups (EWGs): Lower the LUMO energy

    
     Increase reactivity (
    
    
    
    ).
  • Electron-Donating Groups (EDGs): Raise the LUMO energy

    
     Decrease reactivity.
    

Experimental Characterization Protocols

To validate the design, two critical parameters must be measured:

  • Intrinsic Reactivity (

    
    ):  Measured via GSH assay.
    
  • Inactivation Efficiency (

    
    ):  Measured via enzymatic assay.
    
Protocol: Glutathione (GSH) Reactivity Assay

This assay determines the half-life (


) of the warhead in the presence of a physiological nucleophile surrogate.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (100 mM in PBS)

  • Internal Standard (e.g., Indomethacin)

  • Buffer: PBS pH 7.4 (mimics physiological pH)

Workflow Diagram:

GSH_Assay Prep Preparation Mix Compound (10 µM) + GSH (5 mM, 500x excess) Incubate Incubation 37°C in PBS (pH 7.4) Prep->Incubate Sample Sampling Timepoints: 0, 15, 30, 60, 120 min Incubate->Sample At intervals Quench Quench Add Acetonitrile + Internal Std Sample->Quench Analysis LC-MS/MS Analysis Monitor Parent Depletion & Adduct Formation Quench->Analysis Calc Data Calculation Plot ln[Conc] vs Time Derive k_obs and t_1/2 Analysis->Calc

Figure 2: Workflow for determining intrinsic chemical reactivity (


) using GSH surrogate.

Data Analysis: The reaction follows pseudo-first-order kinetics due to the large excess of GSH.




  • Target Range: For successful drugs,

    
     is typically 1–24 hours .
    
    • 
       min: Likely too reactive (tox risk).
      
    • 
       hours: Likely too inert (efficacy risk), unless non-covalent binding (
      
      
      
      ) is picomolar.

Selectivity & Case Studies

Why Cysteine?

The acrylamide warhead is highly selective for Cysteine over Lysine (hard nucleophile) at physiological pH.

  • pKa Effect: The pKa of a typical surface Cysteine is ~8.5. However, Cysteines in active sites are often perturbed (pKa ~6-7) by adjacent basic residues, generating the reactive thiolate anion (

    
    ) at pH 7.4.
    
  • HSAB Theory: The soft acrylamide preferentially reacts with the soft thiolate rather than the harder amine of Lysine or the imidazole of Histidine.

FDA-Approved Case Studies
DrugTargetWarhead StructureMechanismIndication
Ibrutinib BTK (Cys481)Unsubstituted AcrylamideIrreversibleMCL, CLL
Osimertinib EGFR (Cys797)AcrylamideIrreversibleNSCLC (T790M)
Sotorasib KRAS (Cys12)AcrylamideIrreversibleNSCLC (G12C)
Afatinib EGFR (Cys797)

-dimethylamino-acrylamide
IrreversibleNSCLC

Note on Afatinib: The


-dimethylamino group is unique. At physiological pH, the amine can be protonated (acting as an EWG to boost reactivity) or act as an intramolecular general base to deprotonate the incoming Cysteine, facilitating the attack.

References

  • Mechanism of Michael Addition: Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science.

  • GSH Reactivity Assay Protocols: Flanagan, M. E., et al. (2014). "Chemical and computational methods for the characterization of covalent reactive groups for the prospective design of irreversible inhibitors." Journal of Medicinal Chemistry.

  • Reactivity Tuning & SAR: Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug discovery for targeted covalent inhibitors: history, challenges, and future outlook." Expert Opinion on Drug Discovery.

  • FDA Approved Covalent Drugs: Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery.

  • Acrylamide Toxicity & Reactivity: Katen, A. L., et al. (2023). "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response."[2] Chemical Research in Toxicology.

Sources

Exploratory

N-(3-fluoro-2-methylphenyl)prop-2-enamide as a fragment for covalent drug design

An In-Depth Technical Guide to N-(3-fluoro-2-methylphenyl)prop-2-enamide as a Fragment for Covalent Drug Design Foreword: A New Paradigm in Targeted Therapies The resurgence of targeted covalent inhibitors (TCIs) marks a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(3-fluoro-2-methylphenyl)prop-2-enamide as a Fragment for Covalent Drug Design

Foreword: A New Paradigm in Targeted Therapies

The resurgence of targeted covalent inhibitors (TCIs) marks a significant shift in modern drug discovery. Once sidelined due to concerns over off-target toxicity, the rational design of covalent drugs has enabled the development of highly selective and potent therapeutics that offer distinct advantages, including prolonged target engagement and the ability to address historically "undruggable" targets. Concurrently, fragment-based drug discovery (FBDD) has emerged as a powerful engine for identifying novel chemical matter with high ligand efficiency. The convergence of these two disciplines—covalent fragment-based drug discovery (cFBDD)—provides a robust platform for the rapid identification and optimization of novel therapeutic agents.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practices of cFBDD, using N-(3-fluoro-2-methylphenyl)prop-2-enamide as a representative model of a modern covalent fragment. While specific experimental data for this particular fragment is not extensively published, its constituent parts—the acrylamide "warhead" and the substituted phenyl ring—are well-characterized in medicinal chemistry. We will, therefore, use this molecule as a scaffold to explore the entire cFBDD workflow, from initial design considerations and synthesis to screening, hit validation, and cellular target engagement.

The Anatomy of a Covalent Fragment: A Profile of N-(3-fluoro-2-methylphenyl)prop-2-enamide

The rational design of a covalent fragment library is predicated on a deep understanding of the interplay between the reactive warhead and the recognition element. N-(3-fluoro-2-methylphenyl)prop-2-enamide serves as an excellent case study for exploring these components.

Chemical Structure and Predicted Properties
  • Molecular Formula: C₁₀H₁₀FNO

  • Molecular Weight: 179.19 g/mol

The fragment can be deconstructed into two key components: the electrophilic acrylamide warhead and the 3-fluoro-2-methylphenyl recognition element.

PropertyPredicted Value/CharacteristicRationale
Warhead AcrylamideA Michael acceptor with moderate reactivity, known to selectively target nucleophilic cysteine residues.[1]
Reactivity Tuning The reactivity of the acrylamide can be fine-tuned by substituents on the phenyl ring.[1]The electronic properties of the phenyl ring influence the electrophilicity of the β-carbon of the acrylamide.
Recognition Element 3-fluoro-2-methylphenylProvides a scaffold for non-covalent interactions with the target protein, influencing binding affinity and selectivity.
Fluorine Substitution The fluorine atom can modulate pKa, improve metabolic stability, and form specific interactions (e.g., halogen bonds).[2][3][4]The high electronegativity and small size of fluorine make it a valuable tool in medicinal chemistry.[3]
Methyl Substitution The methyl group provides steric bulk and can influence the orientation of the phenyl ring within a binding pocket.Ortho-substituents can enforce a specific conformation of the molecule.
The Acrylamide Warhead: A Tunable Electrophile

Acrylamides are among the most widely used warheads in covalent drug design due to their balanced reactivity.[1] They readily undergo a Michael addition reaction with the thiolate form of cysteine residues, forming a stable thioether bond. This reaction is highly selective for cysteine over other nucleophilic amino acids under physiological conditions.

The reactivity of the acrylamide is a critical parameter. A fragment that is too reactive will indiscriminately label numerous proteins, leading to toxicity. Conversely, a fragment with insufficient reactivity will not form a covalent bond with the intended target. The electronic nature of the phenyl ring in N-(3-fluoro-2-methylphenyl)prop-2-enamide allows for this fine-tuning. Electron-withdrawing groups on the ring will generally increase the electrophilicity of the acrylamide, enhancing its reactivity, while electron-donating groups will have the opposite effect.

Proposed Synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide

Synthesis cluster_0 Step 1: Amide Coupling 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Product N-(3-fluoro-2-methylphenyl) prop-2-enamide 3-Fluoro-2-methylaniline->Product Acryloyl chloride Acryloyl chloride Acryloyl chloride->Product Base Base (e.g., Pyridine, Et3N) DCM, 0 °C to rt

Caption: Proposed synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide.

Protocol:

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-fluoro-2-methylphenyl)prop-2-enamide.

The Covalent Fragment-Based Drug Discovery (cFBDD) Cascade

The successful application of a covalent fragment like N-(3-fluoro-2-methylphenyl)prop-2-enamide in a drug discovery campaign relies on a systematic and rigorous screening and validation cascade.

cFBDD_Workflow cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Cellular Evaluation A Covalent Fragment Library (including N-(3-fluoro-2-methylphenyl)prop-2-enamide) B High-Throughput Screening (Intact Protein Mass Spectrometry) A->B C Primary Hit List (Fragments showing covalent modification) B->C D Orthogonal Biophysical Validation (e.g., DSF, SPR, NMR) C->D E Site of Modification Mapping (Peptide Mapping MS/MS) D->E F Kinetic Characterization (kinact/KI Assay) E->F G Structural Biology (X-ray Crystallography) F->G H Validated Covalent Hits G->H I Cellular Target Engagement (e.g., CETSA, Probe-based assays) H->I J Phenotypic & Functional Assays I->J K Early ADME & Selectivity Profiling (e.g., Glutathione stability, Ames test) J->K L Lead Fragment for Optimization K->L

Caption: A typical workflow for covalent fragment-based drug discovery.

Part A: Fragment Screening and Hit Identification

The initial goal is to identify fragments that form a covalent bond with the protein of interest. High-throughput mass spectrometry is the primary tool for this purpose.

Experimental Protocol: Intact Protein Mass Spectrometry Screen

  • Protein Preparation: Prepare the target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 µM.

  • Fragment Incubation: Incubate the protein with each fragment from the library (typically at 100-200 µM) for a defined period (e.g., 1-4 hours) at room temperature. Include a DMSO-only control.

  • Sample Quenching & Desalting: Stop the reaction by adding 0.1% formic acid. Desalt the samples using a C4 ZipTip or similar solid-phase extraction method.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the fragment indicates a covalent binding event.

Part B: Hit Characterization and Validation

Once primary hits are identified, they must be rigorously characterized to confirm their binding mode and quantify their potency.

Protocol: Site of Modification Mapping by Peptide Mapping MS/MS

  • Large-Scale Incubation: Incubate a larger amount of the target protein with the hit fragment to achieve a high percentage of labeling.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with dithiothreitol, DTT), and alkylate any free cysteines that were not labeled by the fragment (with iodoacetamide, IAM).

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Search the MS/MS data against the protein sequence to identify peptides. The site of modification is identified by finding a peptide with a mass shift corresponding to the fragment on a specific cysteine residue.

Protocol: Kinetic Characterization (kinact/KI Assay)

The potency of an irreversible covalent inhibitor is best described by the second-order rate constant, kinact/KI, which reflects both the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact).[5][6]

  • Experimental Setup: Incubate the target protein with a range of concentrations of the covalent fragment over a time course (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Analysis: At each time point and concentration, measure the percentage of protein that has been covalently modified using LC-MS.

  • Calculate kobs: For each inhibitor concentration, plot the natural log of the remaining unmodified protein against time. The negative slope of this line is the observed rate constant (kobs).

  • Determine kinact and KI: Plot the kobs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the Km). The ratio kinact/KI is the second-order rate constant.[5]

Part C: Cellular Target Engagement and Early ADME

A critical step is to confirm that the fragment can engage its target in a complex cellular environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in live cells or cell lysates.[7] The principle is that a protein becomes more thermally stable when a ligand is bound.

  • Cell Treatment: Treat intact cells or cell lysates with the covalent fragment at various concentrations. Include a vehicle control.

  • Heating: Heat the samples to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other quantitative methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the fragment indicates target engagement.

Early ADME/Tox Considerations:

  • Glutathione (GSH) Stability: Assess the reactivity of the fragment with glutathione, a highly abundant intracellular thiol. A rapid reaction with GSH may indicate a lack of selectivity and potential for off-target effects.

  • Ames Test: A bacterial reverse mutation assay to assess the mutagenic potential of the compound.[8][9]

Future Perspectives and Conclusion

N-(3-fluoro-2-methylphenyl)prop-2-enamide represents a prototypical covalent fragment that embodies the key principles of modern cFBDD. Its acrylamide warhead provides a handle for potent and selective covalent modification of cysteine residues, while its substituted phenyl ring offers a vector for optimizing non-covalent interactions and physicochemical properties.

The workflow detailed in this guide provides a roadmap for identifying and validating such fragments. The journey from a fragment hit to a clinical candidate is long and requires iterative cycles of structure-based design, chemical synthesis, and biological evaluation. However, by starting with small, well-characterized fragments and employing a rigorous validation cascade, researchers can significantly increase the probability of success in developing the next generation of targeted covalent therapies. The principles outlined herein are broadly applicable and provide a solid foundation for any research program venturing into the exciting and rewarding field of covalent drug discovery.

References

  • PubChem. N-[3-[2-methoxy-5-(trifluoromethyl)phenoxy]-4-methylphenyl]prop-2-enamide. Available from: [Link].

  • Tsai, C.-M., et al. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Domainex. kinact / KI Assay for Irreversible Covalent Compounds. Available from: [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. Available from: [Link].

  • ChemBK. N-(4-fluoro-3-methylphenyl)-3-[4-(trifluoromethoxy)phenyl]prop-2-enamide. Available from: [Link].

  • Zarbo, C., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
  • ChemRxiv. Structure-Based Optimization and Biological Evaluation of SARS-CoV-2 3CLpro Covalent Inhibitors.
  • PubChem. N-[3-(4-methylphenyl)sulfonylphenyl]prop-2-enamide. Available from: [Link].

  • CHIMIA. Medicinal Chemistry and Chemical Biology Highlights.
  • Montalvão-Soriano, D., et al. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. ChemBioChem.
  • Zhang, C., et al. Biospecific Chemistry for Covalent Linking of Biomacromolecules. Accounts of Chemical Research.
  • Biotoxicity. Mutagenicity Testing in Pharmaceutical Development. Available from: [Link].

  • Henning, N. J., et al. Targeted Protein Localization by Covalent 14-3-3 Recruitment. bioRxiv.
  • Visscher, M., et al.
  • Kaiser, E. T., et al. Generation of new enzymes via covalent modification of existing proteins. Chemical Reviews.
  • NEDP. Discoveries. Available from: [Link].

  • Sreeramulu, S., et al. Targeting the Main Protease (Mpro, nsp5) by Growth of Fragment Scaffolds Exploiting Structure-Based Methodologies. ChemBioChem.
  • ResearchGate. N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)
  • PubChem. N-[3-[2-methoxy-5-(trifluoromethyl)phenoxy]-4-methylphenyl]prop-2-enamide. Available from: [Link].

  • PubChem. N-fluoro-2-phenylprop-2-enamide. Available from: [Link].

  • Kumar, A., et al. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Acta Crystallographica Section E. 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one.
  • ResearchGate.
  • ChemRxiv. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists.
  • Kumar, R., et al. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.
  • DTIC. Tiered In Vitro Toxicity Testing WP19-1338 Novel Additive Manufacturing Propellants.

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Foundational

Predictive Toxicology &amp; Metabolic Profiling of N-(3-fluoro-2-methylphenyl)prop-2-enamide

Executive Summary: The Covalent Fragment Context The molecule N-(3-fluoro-2-methylphenyl)prop-2-enamide represents a classic "warhead-scaffold" chimera used frequently in Fragment-Based Drug Discovery (FBDD). It structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Fragment Context

The molecule N-(3-fluoro-2-methylphenyl)prop-2-enamide represents a classic "warhead-scaffold" chimera used frequently in Fragment-Based Drug Discovery (FBDD). It structurally mimics the reactive core of covalent kinase inhibitors (e.g., BTK inhibitors like Ibrutinib), comprising a Michael acceptor (acrylamide) attached to an electron-deficient aniline ring.

In drug development, this molecule is not merely a substrate; it is a probe for cysteine reactivity . However, its utility is governed by a delicate balance: it must be reactive enough to covalently modify a target cysteine (e.g., Cys481 in BTK) but metabolically stable enough to survive first-pass clearance.

This guide details the predicted metabolic fate of this specific chemotype and provides a self-validating experimental framework to assess its stability.

Structural Liability Analysis & Predicted Pathways

Before wet-lab validation, we must apply retrosynthetic metabolic logic to identify "soft spots"—sites vulnerable to Phase I (functionalization) and Phase II (conjugation) enzymes.

The Warhead: Acrylamide (Prop-2-enamide)
  • Liability: High. The

    
    -unsaturated carbonyl is a soft electrophile.[1]
    
  • Mechanism: Non-CYP mediated Michael Addition .

  • Primary Pathway: Spontaneous or Glutathione S-Transferase (GST)-mediated conjugation with Glutathione (GSH). This is often the dominant clearance route for acrylamide-based drugs.

  • Secondary Pathway: CYP-mediated epoxidation of the alkene (less common due to the deactivating electron-withdrawing carbonyl).

The Scaffold: 3-Fluoro-2-Methylaniline
  • Liability: Moderate.

  • Mechanism: CYP450-mediated Oxidation.[2][3][4][5]

  • Primary Pathway (Benzylic Hydroxylation): The methyl group at the ortho position is chemically distinct. Despite steric crowding, benzylic carbons are prime targets for CYP oxidation (typically CYP3A4 or CYP2C9) due to the stability of the benzylic radical intermediate.

  • The Fluorine Effect: The fluorine atom at C3 serves as a metabolic blocker . It prevents aromatic hydroxylation at the C3 position and, through inductive effects (-I), lowers the electron density of the ring, potentially reducing the rate of arene oxidation.

Predicted Metabolic Map

The following diagram illustrates the divergent clearance pathways:

MetabolicPathways cluster_0 Phase II (Cytosolic) cluster_1 Phase I (Microsomal) Parent Parent Molecule (N-(3-fluoro-2-methylphenyl) prop-2-enamide) GSH_Adduct GSH Conjugate (Michael Adduct) Parent->GSH_Adduct GST / Spontaneous (+ Glutathione) OH_Metabolite Benzylic Alcohol (Phase I Oxidation) Parent->OH_Metabolite CYP450 (Benzylic Hydroxylation) Carboxylic Benzoic Acid Deriv. (Phase I Oxidation) OH_Metabolite->Carboxylic Dehydrogenase (Oxidation)

Figure 1: Predicted metabolic divergence. The acrylamide warhead drives Phase II conjugation, while the methyl group drives Phase I oxidation.

Experimental Validation Framework

To validate these predictions, a dual-assay approach is required. Standard microsomal stability assays alone are insufficient because they often lack the cytosolic GSTs and cofactor (GSH) required to detect warhead clearance.

Protocol A: Glutathione (GSH) Trapping Assay

Objective: Determine intrinsic electrophilicity and non-CYP clearance. Rationale: Highly reactive acrylamides can be depleted rapidly by GSH in the blood or liver cytosol, leading to low bioavailability regardless of CYP stability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Test System: Phosphate Buffered Saline (PBS, pH 7.4).

    • Reactants: 10

      
      M Test Compound + 5 mM reduced L-Glutathione (GSH).
      
    • Control: 10

      
      M Test Compound in PBS (no GSH) to assess hydrolytic stability.
      
  • Timepoints: 0, 15, 30, 60, 120, and 240 minutes at 37°C.

  • Quench: Stop reaction with 1 volume of ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis: LC-MS/MS (monitor for Parent loss and [M+307]+ adduct formation).

Protocol B: Microsomal Stability (Phase I)

Objective: Assess CYP-mediated clearance (Benzylic hydroxylation). Rationale: The methyl group is the primary site for oxidative metabolism.

Step-by-Step Methodology:

  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Pre-incubation: 5 minutes at 37°C with 1

    
    M Test Compound.
    
  • Initiation: Add NADPH regenerating system (final conc. 1 mM).

    • Negative Control: Buffer instead of NADPH (detects non-CYP degradation).

  • Sampling: 0, 5, 15, 30, 45 min.

  • Quench & Analysis: ACN precipitation followed by LC-MS/MS.

Data Analysis & Interpretation

The raw data from these assays must be converted into Intrinsic Clearance (


)  to predict in vivo half-life.
Calculation Logic

First, determine the elimination rate constant (


) from the slope of the natural log of remaining compound vs. time:


Then, calculate half-life (


) and intrinsic clearance:




Decision Matrix

Use the table below to categorize the molecule based on the dual-assay results.

GSH

Microsomal

ClassificationInterpretation
< 30 min AnyHyper-Reactive Warhead is too "hot." Likely toxic (haptenization risk) and poor oral bioavailability.
> 120 min < 30 min Metabolically Labile Warhead is tuned correctly, but the scaffold (methyl group) is being oxidized rapidly.
> 120 min > 60 min Stable Lead Ideal profile. Suitable for in vivo efficacy studies.

Optimization Strategies (SAR)

If the molecule falls into the "Metabolically Labile" category (rapid microsomal clearance), specific structural modifications can improve stability without destroying binding affinity.

Strategy 1: Deuteration (The "Heavy" Methyl)

Replacing the benzylic hydrogens with deuterium (


) exploits the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, potentially slowing the rate-limiting step of CYP-mediated hydrogen abstraction.
  • Modification: Change 2-methyl to 2-(

    
    -methyl).
    
Strategy 2: Steric Shielding

If the acrylamide is too reactive (low GSH


), increase steric bulk near the beta-carbon of the alkene.
  • Modification: Add a methyl group to the

    
    -position of the acrylamide (Methacrylamide). Note: This often drastically reduces potency, so it must be tested against the target kinase.
    
Strategy 3: Bioisosteres

Replace the methyl group with a Chlorine or Trifluoromethyl group.

  • Risk:[6] This alters the electronic properties of the ring significantly, potentially affecting the

    
     of the amide nitrogen and the warhead reactivity.
    

Workflow Visualization

The following diagram summarizes the decision logic for evaluating this specific chemotype.

Workflow Start Compound Synthesis: N-(3-fluoro-2-methylphenyl) prop-2-enamide GSH_Assay Protocol A: GSH Trapping Assay Start->GSH_Assay Micro_Assay Protocol B: Microsomal Stability (+NADPH) Start->Micro_Assay Decision1 Is GSH t1/2 < 60 min? GSH_Assay->Decision1 Decision2 Is Microsomal t1/2 < 30 min? Micro_Assay->Decision2 Decision1->Decision2 No Fail_Reactive FAIL: High Reactivity. Risk of Idiosyncratic Toxicity. Decision1->Fail_Reactive Yes Fail_Metab FAIL: High Clearance. Modify Methyl Group (Deuteration). Decision2->Fail_Metab Yes Pass PASS: Proceed to PK (Rat/Mouse) Decision2->Pass No

Figure 2: Screening workflow for covalent fragment validation.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration.[6][7] [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2012). Drug Discovery for a New Generation of Covalent Inhibitors. Expert Opinion on Drug Discovery, 7(7), 561–581. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter 22: Metabolic Stability). [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(3-fluoro-2-methylphenyl)prop-2-enamide

This document outlines the synthesis protocol for N-(3-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(3-fluoro-2-methylphenyl)acrylamide). This compound is frequently utilized in medicinal chemistry as a covalent...

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines the synthesis protocol for N-(3-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(3-fluoro-2-methylphenyl)acrylamide). This compound is frequently utilized in medicinal chemistry as a covalent "warhead" intermediate, designed to target cysteine residues in kinases or other enzymes via Michael addition.

Technical Guide: Synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide

Retrosynthetic Analysis & Strategy

The target molecule is an acrylamide derivative.[1] The most robust and scalable disconnection is the amide bond formation between an aniline derivative and an activated acrylic acid derivative.

  • Target: N-(3-fluoro-2-methylphenyl)prop-2-enamide

  • Precursors: 3-Fluoro-2-methylaniline (Nucleophile) + Acryloyl Chloride (Electrophile)

  • Mechanism: Nucleophilic acyl substitution (Schotten-Baumann conditions).

Strategic Rationale: While coupling agents (HATU, EDC) can be used with acrylic acid, the acid chloride route is preferred for this specific substrate due to the lower nucleophilicity of the ortho-substituted aniline. The steric hindrance from the ortho-methyl group requires a highly reactive electrophile (acryloyl chloride) to drive the reaction to completion efficiently.

Safety & Handling (Critical)

  • Acryloyl Chloride: Potent lachrymator, corrosive, and toxic. Must be handled in a functioning fume hood. It can polymerize explosively; ensure the reagent is stabilized (usually with phenothiazine) and cold.

  • 3-Fluoro-2-methylaniline: Toxic by inhalation and skin contact.

  • Reaction Profile: The reaction is exothermic. Temperature control (0 °C) is mandatory to prevent polymerization of the acrylamide product and to control the reaction rate.

Experimental Protocol

Reagents and Stoichiometry
ReagentMW ( g/mol )Equiv.[2]Role
3-Fluoro-2-methylaniline 125.151.0Limiting Reagent
Acryloyl Chloride 90.511.1 - 1.2Electrophile
Triethylamine (Et₃N) 101.191.5 - 3.0Base (HCl Scavenger)
Dichloromethane (DCM) 84.93Solvent0.1 - 0.2 M Conc.
Step-by-Step Procedure

Step 1: Preparation of the Nucleophile

  • In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-fluoro-2-methylaniline (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (Et₃N, 1.5–3.0 equiv) to the solution.

    • Note: The base is essential to neutralize the HCl generated. Excess base ensures the aniline remains unprotonated and nucleophilic.

Step 2: Acylation (Controlled Addition) 3. Cool the reaction mixture to 0 °C using an ice/water bath. Allow to equilibrate for 10 minutes. 4. Prepare a solution of Acryloyl Chloride (1.2 equiv) in a small volume of DCM (optional, but recommended for larger scales to control exotherm). 5. Add the Acryloyl Chloride dropwise to the stirring aniline solution over 10–20 minutes.

  • Observation: White smoke (amine hydrochloride salts) may form initially but should dissolve or suspend. The solution may darken slightly.
  • Once addition is complete, allow the reaction to stir at 0 °C for 1 hour .
  • Monitor reaction progress via TLC (typically 30-50% EtOAc in Hexanes) or LCMS. The starting aniline peak should disappear.

Step 3: Workup 8. Quench the reaction by adding water or saturated aqueous NaHCO₃. 9. Transfer to a separatory funnel. Separate the organic layer. 10. Extract the aqueous layer twice with DCM. 11. Combine the organic layers and wash successively with:

  • 1M HCl (to remove unreacted aniline and excess Et₃N).
  • Saturated NaHCO₃ (to neutralize residual acid).
  • Brine (saturated NaCl).
  • Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.
  • Filter and concentrate under reduced pressure (Rotavap) at < 30 °C.
  • Caution: Do not overheat; acrylamides are prone to thermal polymerization.

Step 4: Purification 14. Purify the crude residue via flash column chromatography on silica gel.

  • Eluent: Gradient of Petroleum Ether/Ethyl Acetate (typically starting 10:1 to 5:1).
  • Collect fractions containing the product (monitor by UV). Evaporate solvents to yield the title compound as a solid.

Visualization: Synthesis Workflow

SynthesisProtocol Start Start: Reagent Prep Dissolve Dissolve 3-Fluoro-2-methylaniline + Et3N in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool AddReagent Dropwise Addition: Acryloyl Chloride Cool->AddReagent React Stir 1h @ 0°C (Monitor TLC/LCMS) AddReagent->React Quench Quench with NaHCO3 React->Quench Extract Extraction (DCM) Wash: 1M HCl -> NaHCO3 -> Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate (<30°C) Extract->Dry Purify Flash Chromatography (PE/EtOAc) Dry->Purify Product Final Product: N-(3-fluoro-2-methylphenyl)prop-2-enamide Purify->Product

Figure 1: Operational workflow for the synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide via acid chloride coupling.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical data should be verified:

  • LC-MS: Look for the molecular ion peak

    
    .
    
    • Formula:

      
      
      
    • Expected Mass: ~179.19 Da.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Amide NH: Broad singlet, typically downfield (9.0–10.0 ppm).

    • Vinyl Protons (Acrylamide): Characteristic pattern for the terminal alkene (

      
      ). Look for a multiplet or distinct doublets of doublets in the 5.7–6.5 ppm range.
      
    • Aromatic Protons: Signals corresponding to the trisubstituted benzene ring.

    • Methyl Group: Singlet around 2.1–2.3 ppm.

References

  • Google Patents. (2022). WO2022049376A1 - Novel compounds.
  • European Patent Office. (2023). EP 4208442 B1 - MPTP INHIBITORS. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of N-(3-fluoro-2-methylphenyl)acrylamide

This guide provides a comprehensive and technically detailed protocol for the synthesis of N-(3-fluoro-2-methylphenyl)acrylamide, a valuable monomer for the development of advanced polymers and functional materials. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive and technically detailed protocol for the synthesis of N-(3-fluoro-2-methylphenyl)acrylamide, a valuable monomer for the development of advanced polymers and functional materials. The procedure is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction

The coupling of 3-fluoro-2-methylaniline with acryloyl chloride is a classic example of a Schotten-Baumann reaction, a robust and widely utilized method for the formation of amides from amines and acyl chlorides.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophilic amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.[2] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1]

The resulting product, N-(3-fluoro-2-methylphenyl)acrylamide, incorporates a polymerizable acrylamide moiety and a substituted phenyl ring, making it a versatile building block in materials science and medicinal chemistry. The fluorine and methyl substituents on the aromatic ring can impart unique properties to the resulting polymers, such as altered hydrophobicity, thermal stability, and specific binding interactions.

Reaction Scheme

The overall transformation is the acylation of 3-fluoro-2-methylaniline with acryloyl chloride in the presence of a base to yield N-(3-fluoro-2-methylphenyl)acrylamide and the corresponding hydrochloride salt of the base.

reaction_scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Aniline 3-Fluoro-2-methylaniline Product N-(3-fluoro-2-methylphenyl)acrylamide Aniline->Product AcylChloride Acryloyl Chloride AcylChloride->Product Base Base (e.g., Triethylamine) Salt Triethylammonium Chloride Base->Salt G NucAttack Nucleophilic Attack: Aniline's lone pair attacks the electrophilic carbonyl carbon of acryloyl chloride. Tetrahedral Formation of Tetrahedral Intermediate: A transient, unstable intermediate is formed. NucAttack->Tetrahedral Forms Elimination Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. Tetrahedral->Elimination Collapses Deprotonation Deprotonation: Triethylamine (base) removes the proton from the nitrogen, neutralizing the product and forming triethylammonium chloride. Elimination->Deprotonation Leads to Product Final Product: N-(3-fluoro-2-methylphenyl)acrylamide Deprotonation->Product Yields

Sources

Method

Application Note: Preparation and Handling of N-(3-fluoro-2-methylphenyl)prop-2-enamide Stock Solutions

Abstract & Chemical Identity This guide details the standardized protocol for preparing, storing, and deploying stock solutions of N-(3-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(3-fluoro-2-methylphenyl)acryl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Identity

This guide details the standardized protocol for preparing, storing, and deploying stock solutions of N-(3-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(3-fluoro-2-methylphenyl)acrylamide). This molecule contains an acrylamide "warhead," classifying it as a reactive electrophile (Michael acceptor) commonly used in covalent inhibitor design or fragment-based drug discovery.

Successful biological evaluation requires strict adherence to solubility limits and stability controls. Unlike inert reversible inhibitors, this compound can covalently modify nucleophiles (thiols) and is susceptible to polymerization or hydrolysis if mishandled.

Physicochemical Profile
PropertyValueNotes
Formula C₁₀H₁₀FNO
Molecular Weight 179.19 g/mol Used for Molarity calculations.[1]
LogP (Predicted) ~2.2 - 2.5Moderately lipophilic; low aqueous solubility.
Reactive Moiety Acrylamide (prop-2-enamide)CRITICAL: Reacts with free cysteines, DTT, and β-mercaptoethanol.
Physical State Solid (Crystalline powder)Light sensitive; hygroscopic.

Solvent Selection & Solubility Strategy

The Primary Solvent: Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the required vehicle for this compound.

  • Causality: The lipophilic phenyl ring and the amide backbone provide poor water solubility (< 100 µM typically). DMSO disrupts the crystal lattice effectively, allowing concentrations up to 100 mM .

  • Grade: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Water in the stock solution promotes hydrolysis of the amide bond over long-term storage.

The "Forbidden" Reagents

Because N-(3-fluoro-2-methylphenyl)prop-2-enamide is a Michael acceptor designed to react with cysteine residues on proteins:

  • Avoid Nucleophilic Buffers: Do not dissolve initially in alcohols (MeOH/EtOH) if long-term stability is required, as slow solvolysis can occur.

  • Avoid Thiol Additives: Never add DTT, Glutathione, or β-Mercaptoethanol to the stock solution or the initial assay buffer. These reagents will covalently attack the acrylamide double bond, neutralizing the compound before it reaches its biological target.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1.0 mL of a 10 mM stock solution.

Materials
  • Compound: N-(3-fluoro-2-methylphenyl)prop-2-enamide (Solid).

  • Solvent: Anhydrous DMSO.

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap. Note: Avoid polystyrene plastics which can leach into DMSO.

Step-by-Step Methodology
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic powder.

  • Weighing:

    • Target Mass for 1 mL @ 10 mM: 1.79 mg .

    • Best Practice: Weigh a larger amount (e.g., ~5-10 mg) to reduce balance error, then adjust the DMSO volume accordingly.

    • Calculation:

      
      
      
  • Dissolution:

    • Add the calculated volume of DMSO.[2]

    • Vortex vigorously for 30 seconds.

    • Visual Check: Inspect against a light source. The solution must be perfectly clear. If particles persist, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquoting (The "Self-Validating" Storage System):

    • Do not store the bulk solution. Repeated freeze-thaw cycles introduce moisture.

    • Dispense 20–50 µL aliquots into small amber PCR tubes or cryovials.

    • Seal with Parafilm if storing longer than 6 months.

  • Storage: Store at -20°C (short term < 1 month) or -80°C (long term). Keep dark.

Assay Preparation: The "Intermediate Dilution" Method

Directly pipetting 100% DMSO stock into an aqueous assay buffer often causes "crashing out" (precipitation) due to the rapid change in polarity. This protocol uses an intermediate step to ensure homogeneity.

Workflow Visualization

The following diagram illustrates the critical path from solid powder to assay well, highlighting the intermediate dilution step to prevent precipitation.

StockPrep cluster_0 Critical Control Point Solid Solid Compound (C10H10FNO) Stock Master Stock (100% DMSO, 10 mM) Solid->Stock Dissolve in Anhydrous DMSO Inter Intermediate Dilution (10% DMSO, 100 µM) Stock->Inter 1:100 Dilution into Buffer (No DTT) Assay Final Assay Well (0.1% DMSO, 1 µM) Inter->Assay 1:100 Dilution into Assay Media

Figure 1: Step-wise dilution workflow. The intermediate step (yellow) ensures the compound remains soluble before reaching the highly aqueous final environment.

Serial Dilution Protocol (Example for IC50)
  • Preparation of Intermediate Plate (100x Concentrated):

    • Prepare a 96-well PCR plate.

    • Add buffer (without DTT) to columns 2–12.

    • Add 10 mM Stock to column 1.

    • Perform serial dilutions in 100% DMSO first (if compound is very hydrophobic) OR in buffer containing 10% DMSO .

    • Recommendation: For this specific acrylamide, perform serial dilutions in 100% DMSO to maintain stability, then transfer to the aqueous intermediate plate.

  • Final Transfer:

    • Transfer 1 µL from the DMSO source plate to 99 µL of assay buffer in the assay plate.

    • Final DMSO Concentration: 1%. (Ensure your biological system tolerates this; if not, dilute further).

Quality Control & Troubleshooting

To ensure Trustworthiness of the data, every stock preparation should undergo a basic validation.

ObservationDiagnosisCorrective Action
Cloudiness upon water addition Compound precipitation (Crashing out).Use the "Intermediate Dilution" method. Increase DMSO % in intermediate step.
Loss of Potency > 20% Hydrolysis of acrylamide or reaction with thiols.Check buffer for DTT/BME. Ensure stock was stored anhydrously.
Yellowing of Stock Polymerization or oxidation.Discard stock. Prepare fresh from powder. Protect from light.
Visualizing the Chemical Logic

The following diagram explains the "Why" behind the exclusion of DTT/Thiols.

Mechanism Compound N-(3-fluoro-2-methylphenyl) prop-2-enamide Target Target Protein (Cysteine Residue) Compound->Target Desired Reaction DTT DTT / BME (Contaminant) Compound->DTT Rapid Side Reaction Complex Active Inhibition (Covalent Bond) Target->Complex Inactive Inactivated Adduct (False Negative) DTT->Inactive

Figure 2: Mechanistic conflict. The presence of thiol reagents (Red) competes with the target protein (Green) for the inhibitor, leading to false negatives.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Bethesda (MD): National Library of Medicine (US). Available at: [Link]

  • PubChem. Compound Summary: N-(3-fluoro-2-methylphenyl)acrylamide (Analogous Structure). National Library of Medicine. Available at: [Link]

Sources

Application

Application Note: Optimizing Solvent Systems for N-(3-fluoro-2-methylphenyl)prop-2-enamide Crystallization

Executive Summary This application note details the protocol for optimizing the crystallization of N-(3-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(3-fluoro-2-methylphenyl)acrylamide). This compound is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for optimizing the crystallization of N-(3-fluoro-2-methylphenyl)prop-2-enamide (also known as N-(3-fluoro-2-methylphenyl)acrylamide). This compound is a critical electrophilic intermediate, often utilized as a "warhead" in the synthesis of covalent kinase inhibitors (e.g., targeting EGFR or BTK).

Achieving high purity (>99.5%) and a stable polymorph is challenging due to two primary factors:

  • Thermal Instability: The acrylamide moiety is prone to spontaneous polymerization or thermal degradation above 60°C.

  • Ortho-Steric Hindrance: The 2-methyl substituent forces a non-planar conformation, complicating crystal packing and increasing the risk of "oiling out."

This guide provides a rational solvent screening strategy and a validated crystallization protocol designed to maximize yield while mitigating polymerization risks.

Physicochemical Context & Solubility Profile[1][2][3][4][5]

Understanding the solute-solvent interaction is the prerequisite for successful crystallization. The target molecule possesses a lipophilic fluorinated aromatic ring and a polar amide motif capable of hydrogen bonding.

Predicted Solubility Behavior

Based on structural analogs (N-aryl acrylamides), the following solubility profile is established to guide solvent selection:

Solvent ClassRepresentative SolventsSolubility StatusRole in Crystallization
Alcohols Methanol, Ethanol, IPAHigh (Hot), Moderate (Cold)Primary Solvent
Esters Ethyl Acetate, Isopropyl AcetateHigh Primary Solvent
Aromatics TolueneModerate Primary or Anti-Solvent
Alkanes n-Heptane, Hexane, CyclohexaneLow / Insoluble Anti-Solvent
Water WaterInsoluble Anti-Solvent
Chlorinated DCM, ChloroformVery High Avoid (Too soluble)

Critical Insight: Alcohols (specifically Ethanol and IPA) are often superior to aprotic solvents for N-aryl acrylamides because they can engage in H-bond donation/acceptance with the amide group, stabilizing the monomer in solution and preventing premature aggregation (oiling out) [1, 2].

Solvent System Optimization Strategy

Do not rely on a single "recipe." Use the following logic flow to determine the optimal system for your specific crude batch profile.

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Material Analysis SolubilityTest Solubility Test (50°C) Start->SolubilityTest HighSolubility Dissolves in <5 Vol Ethanol? SolubilityTest->HighSolubility Yes LowSolubility Dissolves in >10 Vol Ethanol? SolubilityTest->LowSolubility No SystemA System A: Ethanol / Water (Cooling + Anti-solvent) HighSolubility->SystemA Preferred (Green Chemistry) SystemB System B: Ethyl Acetate / Heptane (Evaporative/Anti-solvent) HighSolubility->SystemB Alternative (If hydrolysis concern) SystemC System C: Toluene (Cooling Only) LowSolubility->SystemC For highly impure crude Outcome1 High Purity, Good Yield SystemA->Outcome1 SystemB->Outcome1 Outcome2 Risk of Oiling Out SystemC->Outcome2 Requires slow cooling

Caption: Decision matrix for selecting the crystallization solvent system based on initial solubility observations.

Validated Protocol: Ethanol/Water Recrystallization

This protocol is the "Gold Standard" for N-aryl acrylamides, balancing purification power with yield.

Safety Warning: Acrylamides are potent neurotoxins and potential carcinogens. Handle with extreme care in a fume hood. Temperature Limit: Never exceed 60°C to prevent thermal polymerization.

Materials
  • Crude N-(3-fluoro-2-methylphenyl)prop-2-enamide (10 g basis)

  • Solvent: Ethanol (Absolute)[1]

  • Anti-Solvent: Deionized Water[2]

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stir bar, temperature probe.

Step-by-Step Procedure
  • Dissolution (The "Saturation" Phase):

    • Charge 10 g of crude solid into the flask.

    • Add 30 mL (3 vol) of Ethanol.

    • Heat the mixture to 50–55°C with stirring (300 RPM).

    • Observation: If solids remain, add Ethanol in 0.5 vol increments until fully dissolved. (Target concentration: ~200-250 mg/mL).

    • Optional: If the solution is dark/colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Nucleation Point Determination:

    • Cool the solution slowly to 40°C .

    • Add warm Water (40°C) dropwise until a faint, persistent turbidity (cloudiness) is observed. This is the Metastable Zone Width (MSZW) boundary.

    • Note: Usually requires ~10–15 mL of water.

  • Controlled Growth (The "Polishing" Phase):

    • Re-heat slightly to 45°C to clear the turbidity (dissolve fines).

    • Seeding (Critical): Add 0.1% wt pure seed crystals (if available). If not, scratch the glass wall to induce nucleation.

    • Initiate a linear cooling ramp: 0.5°C/min down to 20°C.

    • Once at 20°C, add a second portion of Water (totaling 1:1 ratio with Ethanol) over 30 minutes.

    • Cool further to 0–5°C and hold for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry using a Buchner funnel under vacuum.

    • Wash: Wash the cake with 2 x 10 mL of cold (0°C) Ethanol/Water (1:1 mixture). Do not use pure water, as it may cause oiling of residual impurities.

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Do not exceed 45°C.

Experimental Workflow & Critical Control Points

The following diagram illustrates the physical workflow and where to apply analytical checks to ensure "Self-Validating" integrity.

Diagram 2: Crystallization Workflow with CCPs

Workflow Crude Crude Input (Check HPLC Purity) Dissolve Dissolution (55°C Max) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Nucleate Nucleation/Seeding (Cloud Point) Filter->Nucleate Grow Crystal Growth (Slow Cooling) Nucleate->Grow Control Cooling Rate Isolate Filtration & Wash Grow->Isolate Dry Drying (40°C Vac) Isolate->Dry Final Final Product (XRPD, DSC, HPLC) Dry->Final Final->Nucleate Use as Seeds

Caption: Operational workflow highlighting temperature limits and analytical checkpoints (CCPs).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve. Add more Ethanol (primary solvent) before adding water. Reduce cooling rate to 0.1°C/min.
Low Yield Too much solvent or insufficient anti-solvent.Increase the final Water:Ethanol ratio to 2:1. Lower final temperature to -5°C.
Polymerization (Insoluble gum)Overheating (>60°C) or lack of inhibitor.Keep T < 55°C. Add 50 ppm MEHQ (4-methoxyphenol) to the crystallization solvent (removes in wash).
Colored Impurities Oxidation products of aniline.Use Toluene/Heptane system instead of Ethanol/Water. Toluene is excellent for sequestering colored aromatic impurities.

References

  • United States Patent Office. (1967). Purification of Acrylamide. US Patent 3,324,180. Link (Demonstrates the counter-intuitive efficacy of alcohols for acrylamide purification).

  • Mokhtar, S. M., et al. (2017).[3] "Synthesis, Characterizations and Polymerization of a Novel Fluoro-Acrylamide Monomer." American Journal of Polymer Science, 7(1), 1-7.[3] Link (Provides specific protocols for recrystallizing fluorinated phenyl acrylamides from Ethanol/Water).

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Link (General principles for solvent selection based on substituent effects).

  • Royal Society of Chemistry. (2016). Supplementary Information: Synthesis of N-aryl acrylamides. Link (Detailed experimental data for N-(fluorophenyl)acrylamide analogs).

Disclaimer: This protocol is intended for research and development purposes. Users must validate the specific parameters for their equipment and scale. Always consult Safety Data Sheets (SDS) before handling fluorinated acrylamides.

Sources

Method

Application Notes &amp; Protocols for N-(3-fluoro-2-methylphenyl)prop-2-enamide in In Vitro Kinase Assays

An in-depth guide to the utilization of N-(3-fluoro-2-methylphenyl)prop-2-enamide in in vitro kinase assays has been developed for researchers, scientists, and professionals in drug development. This document provides de...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the utilization of N-(3-fluoro-2-methylphenyl)prop-2-enamide in in vitro kinase assays has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

Introduction: The Emergence of Covalent Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] While traditional kinase inhibitors form reversible, non-covalent bonds with their targets, a new generation of covalent inhibitors has gained prominence. These inhibitors form a permanent, covalent bond with a specific amino acid residue within the kinase active site, often a cysteine. This irreversible binding can offer advantages such as increased potency, prolonged duration of action, and the ability to target kinases with shallow ATP-binding pockets.[2][3]

N-(3-fluoro-2-methylphenyl)prop-2-enamide is a compound featuring a prop-2-enamide functional group. This group is a well-known Michael acceptor, making it a reactive "warhead" capable of forming a covalent bond with nucleophilic residues like cysteine.[4] Therefore, N-(3-fluoro-2-methylphenyl)prop-2-enamide is hypothesized to function as a covalent, irreversible kinase inhibitor. The protocols outlined below are designed to effectively characterize the inhibitory potential of this and similar covalent compounds in vitro.

Mechanism of Covalent Inhibition

The inhibition of a target kinase by a covalent inhibitor like N-(3-fluoro-2-methylphenyl)prop-2-enamide typically proceeds through a two-step mechanism.[3][4] First, the inhibitor non-covalently binds to the kinase's active site, a process governed by the inhibitor's affinity (KI). This is followed by the formation of a covalent bond between the inhibitor's warhead and a reactive residue on the kinase, with a rate constant of kinact.

E_I E + I E_I_complex E•I E_I->E_I_complex k_on E_I_complex->E_I k_off E_I_covalent E-I E_I_complex->E_I_covalent

Caption: Two-step mechanism of covalent inhibition.

Core Principles for In Vitro Kinase Assays with Covalent Inhibitors

When working with covalent inhibitors, standard in vitro kinase assay protocols must be adapted to account for their time-dependent mechanism of action. Key considerations include:

  • Pre-incubation Step: A critical modification is the inclusion of a pre-incubation period where the kinase and inhibitor are mixed and incubated together before the addition of the substrate and ATP to initiate the kinase reaction. This allows time for the covalent bond to form.

  • Time-Dependent Inhibition: The observed inhibitory potency (IC50) of a covalent inhibitor will increase with longer pre-incubation times. Therefore, it is crucial to perform time-dependent IC50 experiments to fully characterize the inhibitor.[5]

  • Determination of kinact and KI: Advanced kinetic analyses are required to determine the individual kinetic parameters, kinact (the maximal rate of inactivation) and KI (the inhibitor's affinity for the kinase).[4][5]

Experimental Workflow: A Representative In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay designed to evaluate a covalent inhibitor.

cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Inhibitor, Substrate, ATP, and Assay Buffer Preincubate Incubate Kinase with Inhibitor (or DMSO) Reagents->Preincubate Initiate Initiate Reaction with ATP and Substrate Preincubate->Initiate Incubate_Reaction Incubate at Optimal Temperature Initiate->Incubate_Reaction Terminate Stop Reaction Incubate_Reaction->Terminate Detect Measure Kinase Activity (e.g., Luminescence, Fluorescence) Terminate->Detect Analyze Calculate % Inhibition, IC50, and Kinetic Parameters Detect->Analyze

Caption: Experimental workflow for a covalent kinase inhibitor assay.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is a representative example for determining the potency of N-(3-fluoro-2-methylphenyl)prop-2-enamide against a hypothetical cysteine-containing kinase (e.g., "Target Kinase X"). A luminescence-based assay, such as ADP-Glo™ (Promega), is used here due to its high sensitivity and broad applicability.

1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • N-(3-fluoro-2-methylphenyl)prop-2-enamide Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Target Kinase X Stock Solution: Prepare a stock solution of the purified kinase in a suitable buffer. The final concentration in the assay will need to be empirically determined.

  • Substrate Stock Solution: Prepare a stock solution of the appropriate peptide or protein substrate in the assay buffer.

  • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in water.

2. Assay Procedure

StepActionDescription
1 Inhibitor Dilution Prepare a serial dilution of N-(3-fluoro-2-methylphenyl)prop-2-enamide in assay buffer. Include a DMSO-only control.
2 Pre-incubation In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO to 2.5 µL of the diluted Target Kinase X. Mix and incubate for a defined period (e.g., 30, 60, or 120 minutes) at room temperature.
3 Initiate Kinase Reaction Add 5 µL of a solution containing the substrate and ATP (at their final desired concentrations) to each well to start the reaction.
4 Kinase Reaction Incubation Incubate the plate at 30°C for 60 minutes.
5 Stop Reaction & Detect ADP Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
6 Generate Luminescent Signal Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
7 Read Plate Measure the luminescence using a plate reader.

3. Data Analysis

  • Calculate the percentage of inhibition for each concentration of N-(3-fluoro-2-methylphenyl)prop-2-enamide relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time point.

  • To determine kinact and KI, plot the observed rate of inhibition (kobs) against the inhibitor concentration. The data should fit the following equation: kobs = kinact * [I] / (KI + [I]).

Table 1: Representative Quantitative Data for Assay Optimization

ParameterRecommended Concentration RangeNotes
Target Kinase X1-10 nMOptimize for a linear reaction rate.
SubstrateKm or 2-3x KmDetermine the Michaelis-Menten constant (Km) for the substrate.
ATPKm or physiological concentration (~1 mM)The choice of ATP concentration can affect the apparent IC50.
N-(3-fluoro-2-methylphenyl)prop-2-enamide0.1 nM - 10 µMA wide concentration range is recommended for initial screening.
Pre-incubation Time0 - 180 minutesTest multiple time points to assess time-dependent inhibition.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.[6][8]

  • In case of contact, rinse the affected area thoroughly with water.[6]

  • Store the compound in a tightly sealed container in a cool, dry place.[7]

Conclusion

N-(3-fluoro-2-methylphenyl)prop-2-enamide represents a potential covalent kinase inhibitor. The protocols and principles outlined in this guide provide a robust framework for its in vitro characterization. By carefully considering the time-dependent nature of covalent inhibition and optimizing assay parameters, researchers can accurately determine the potency and kinetic properties of this and other novel covalent inhibitors, paving the way for the development of new targeted therapies.

References

  • 1 NIH.

  • Fisher Scientific.

  • 4 PMC.

  • 8 BASF.

  • 5 ResearchGate.

  • 6 Angene Chemical.

  • 9 ResearchGate.

  • 7 TCI Chemicals.

  • 2 SciSpace.

  • 3 The Royal Society of Chemistry.

Sources

Application

Application Note: Characterizing Covalent Inhibition Efficiency of Prop-2-enamide Derivatives

Introduction: The Renaissance of Covalent Inhibition Prop-2-enamide derivatives (acrylamides) have emerged as the "warhead" of choice for Targeted Covalent Inhibitors (TCIs). Unlike traditional reversible drugs, these mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Renaissance of Covalent Inhibition

Prop-2-enamide derivatives (acrylamides) have emerged as the "warhead" of choice for Targeted Covalent Inhibitors (TCIs). Unlike traditional reversible drugs, these molecules rely on a two-step mechanism: initial non-covalent binding followed by a nucleophilic attack—typically by a specific cysteine residue—on the electrophilic


-carbon of the acrylamide. This results in the formation of an irreversible thioether bond.

Why this matters: Standard


 values are fundamentally flawed for characterizing these compounds because potency is time-dependent. A weak binder with high reactivity can appear potent if incubated long enough. To rigorously validate a prop-2-enamide derivative, you must determine the efficiency of bond formation (

), confirm the stoichiometry of the adduct, and verify sustained target engagement in a cellular context.

This guide outlines a self-validating, three-tier workflow to quantify these parameters.

Tier 1: Kinetic Efficiency ( ) Determination[1]

The gold standard for covalent inhibitor potency is not


, but the ratio of the inactivation rate constant (

) to the binding constant (

).[1] This ratio represents the second-order rate constant for the reaction of free enzyme and free inhibitor.
The Mechanistic Logic


  • 
     (Affinity):  How well the inhibitor fits the pocket (reversible step).
    
  • 
     (Reactivity):  How fast the bond forms once bound (irreversible step).[2]
    
Experimental Protocol: Continuous Progress Curve Analysis

Recommended over "jump-dilution" for higher throughput and data density.

Materials:

  • Recombinant Target Kinase/Protein (purity >90%).

  • Fluorogenic Substrate (e.g., Omnia™ or peptide-AMC).

  • Prop-2-enamide test compounds (10-point dose response).

Workflow:

  • Preparation: Prepare a 2X Enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM

    
    , 0.01% Tween-20). Crucial: Do not add DTT or 
    
    
    
    -ME, as these thiols will quench the acrylamide warhead.
  • Inhibitor Addition: Add test compounds to the plate (typically 1:3 serial dilution).

  • Reaction Start: Initiate reaction by adding a mix of Substrate + ATP (at

    
     concentrations).
    
  • Measurement: Immediately monitor fluorescence continuously (kinetic mode) for 60–90 minutes.

Data Analysis (The "Kitz-Wilson" Approach):

  • The product formation over time will effectively "flatline" as the enzyme becomes permanently inactivated.

  • Fit each progress curve to the exponential equation to derive the observed rate of inactivation (

    
    ) for each concentration:
    
    
    
    
  • Plot

    
     vs. Inhibitor Concentration 
    
    
    
    .[3]
  • Fit to the hyperbolic equation to extract

    
     and 
    
    
    
    :
    
    

Visualization of Kinetic Mechanism:

KineticMechanism E Enzyme (E) EI Rev. Complex (E·I) E->EI Binding (KI) I Inhibitor (I) I->EI EI->E Dissociation EcI Covalent Adduct (E-I) EI->EcI Bond Formation (kinact)

Caption: Two-step mechanism of covalent inhibition.


 efficiency is derived from the transition of the reversible complex (Yellow) to the irreversible adduct (Green).

Tier 2: Structural Validation via Intact Protein MS[4]

Before claiming covalent inhibition, you must prove the mass shift matches the inhibitor's molecular weight.

Protocol: LC-MS/MS of Intact Protein

Objective: Confirm stoichiometry (1:1 labeling) and lack of promiscuous labeling (e.g., reacting with surface lysines).

Steps:

  • Incubation: Incubate Protein (1-5 µM) with Inhibitor (10 µM, excess) for 60 minutes at RT.

  • Desalting: Rapidly desalt using C4 spin columns or online trap columns to remove non-covalently bound inhibitor.

  • LC-MS Analysis: Inject onto a C4 or C8 column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Use Maximum Entropy or similar algorithms to deconvolute the charge envelope to zero-charge mass.

Acceptance Criteria (Self-Validation):

  • 
    Mass:  Must equal 
    
    
    
    (for simple Michael addition).
    • Note: If the mechanism involves a leaving group (rare for acrylamides),

      
      .
      
  • Stoichiometry: >95% conversion to the +Inhibitor species.

  • Specificity: No peaks at

    
     or 
    
    
    
    (indicates non-specific binding).
SpeciesExpected Mass (Da)ObservationInterpretation
Apo Protein 35,400AbsentFull Target Engagement
E-I Adduct 35,850Major PeakSpecific Covalent Bond (

)
E-I (2x) 36,300< 5% intensityHigh Selectivity

Tier 3: Selectivity & Cellular Durability

High reactivity often correlates with toxicity.[4] You must "de-risk" the acrylamide warhead by testing its reactivity against Glutathione (GSH) and confirming functional irreversibility in cells.

GSH Reactivity Assay (Safety Screen)

Rationale: Highly reactive acrylamides will be scavenged by intracellular GSH (1–10 mM) before reaching the target, or cause immunotoxicity.

Protocol:

  • Reaction: Incubate compound (10 µM) with GSH (5 mM) in PBS (pH 7.4) + 1 mM EDTA at 37°C.

  • Sampling: Aliquot at 0, 15, 60, 120, and 240 minutes.

  • Analysis: Quantify remaining parent compound via LC-MS.

  • Metric: Calculate

    
     (half-life).[5]
    
    • Target:

      
       hours (indicates a "tuned" warhead that requires the specific protein environment to react).
      
Cellular Washout Assay (Functional Irreversibility)

Rationale: If the drug is truly covalent, its inhibitory effect should persist even after the free drug is washed away.

Workflow:

  • Seed Cells: Plate cells expressing the target (e.g., EGFR-mutant NSCLC cells).

  • Pulse Treatment: Treat with

    
     of inhibitor for 1–2 hours.
    
  • Washout: Remove media. Wash

    
     with warm PBS (critical step).[6]
    
  • Recovery: Add fresh, drug-free media. Incubate for 4, 8, or 24 hours.

  • Readout: Lyse cells and measure target phosphorylation (Western Blot or ELISA).

Visualization of Washout Workflow:

WashoutAssay cluster_0 Phase 1: Engagement cluster_1 Phase 2: Removal cluster_2 Phase 3: Persistence Step1 Pulse Treat (1-2 hrs) Step2 Wash 3x PBS (Remove Free Drug) Step1->Step2 Step3 Incubate in Drug-Free Media Step2->Step3 Step4 Measure Signal (e.g., pEGFR) Step3->Step4

Caption: Cellular washout workflow. A covalent inhibitor will show sustained suppression of signaling at Step 4, whereas a reversible inhibitor's effect will disappear.

References

  • Copeland, R. A. (2013).[3] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for

    
     theory).
    
  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[7][8][9] Nature Reviews Drug Discovery.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Inhibition." SLAS Discovery.

  • Assay Guidance Manual. (2024). "In Vitro Enzyme Kinetics." NCBI Bookshelf.

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis." Proc. Natl. Acad. Sci. USA. (Detailed washout protocols).

Sources

Method

Application Note and Protocol: Microwave-Assisted Synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide

Introduction: The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS) in Amide Bond Formation The synthesis of acrylamide derivatives is of significant interest in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS) in Amide Bond Formation

The synthesis of acrylamide derivatives is of significant interest in medicinal chemistry and materials science due to their diverse applications. The formation of the amide bond, a cornerstone of organic synthesis, can be notoriously sluggish under conventional heating conditions, often requiring prolonged reaction times and high temperatures that can lead to byproduct formation. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and clean reaction pathways.[1][2] This application note provides a comprehensive guide to the microwave-assisted synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide, a valuable building block in drug discovery.

The fundamental principle of microwave heating lies in the direct interaction of microwave radiation with polar molecules in the reaction mixture.[3][4] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating of the reaction medium from the inside out, a stark contrast to the inefficient heat transfer of conventional oil baths.[3][5] This targeted energy input can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes, while simultaneously improving yields and minimizing the formation of impurities.[1][2][6]

Causality of Experimental Choices: Why MAOS for N-(3-fluoro-2-methylphenyl)prop-2-enamide?

The choice of MAOS for the acylation of 3-fluoro-2-methylaniline with an acryloyl moiety is predicated on several key factors:

  • Enhanced Reaction Kinetics: The direct energy transfer in MAOS overcomes the activation energy barrier for amide bond formation more efficiently than conventional heating, leading to a significant rate enhancement.

  • Improved Yield and Purity: The short reaction times at elevated temperatures minimize the potential for side reactions and degradation of the starting materials and product, resulting in a cleaner reaction profile and higher isolated yields.[1][2]

  • Suitability for Polar Reagents: The starting materials, 3-fluoro-2-methylaniline and acryloyl chloride (or acrylic acid), are polar molecules that couple efficiently with microwave irradiation, ensuring rapid and uniform heating.

  • Green Chemistry Principles: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[1][3]

Experimental Workflow and Logic

The synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide via MAOS follows a logical and streamlined workflow designed for efficiency and safety.

experimental_workflow reagent_prep Reagent Preparation reaction_setup Microwave Reaction Setup reagent_prep->reaction_setup mw_synthesis Microwave Irradiation reaction_setup->mw_synthesis workup Reaction Work-up mw_synthesis->workup purification Purification workup->purification analysis Product Analysis purification->analysis

Figure 1: A streamlined workflow for the microwave-assisted synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide.

Detailed Protocol: Microwave-Assisted Synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide

This protocol outlines the synthesis of the target compound from 3-fluoro-2-methylaniline and acryloyl chloride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-fluoro-2-methylanilineReagent Grade, ≥98%Commercially Available
Acryloyl chlorideReagent Grade, ≥98%Commercially Available
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated aq. NaHCO3Prepared in-house
Anhydrous MgSO4Commercially Available
Microwave Reactore.g., CEM Discover, Anton Paar Monowave
Microwave Vial10 mL
Magnetic Stir Bar

Safety Precautions:

  • Microwave Safety: Only use a dedicated laboratory microwave reactor designed for chemical synthesis.[7][8] Domestic microwave ovens are not suitable and can be extremely dangerous.[7] Be familiar with the safety features and operating procedures of your specific microwave reactor.[7]

  • Chemical Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acryloyl chloride is corrosive and a lachrymator; handle with extreme care. 3-fluoro-2-methylaniline is toxic and an irritant. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Pressure Monitoring: When using sealed vessels, be aware of potential pressure buildup.[4] Modern microwave reactors have built-in pressure monitoring and control.[8]

Step-by-Step Protocol:

  • Reagent Preparation:

    • To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-fluoro-2-methylaniline (1.0 mmol, 125.15 mg).

    • Dissolve the aniline in 3 mL of anhydrous dichloromethane (DCM).

    • Add triethylamine (1.2 mmol, 121.4 mg, 0.167 mL) to the solution. Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

  • Microwave Reaction Setup:

    • Cool the reaction vial in an ice bath.

    • Slowly add acryloyl chloride (1.1 mmol, 99.5 mg, 0.082 mL) dropwise to the stirred solution.

    • Seal the microwave vial securely with a cap.

    • Place the vial into the cavity of the microwave reactor.

  • Microwave Irradiation:

    • Set the reaction parameters on the microwave reactor:

      • Temperature: 100 °C (This is a starting point and may require optimization).

      • Time: 10 minutes.

      • Power: Dynamic power control to maintain the set temperature.

      • Stirring: Set to a high rate.

    • Initiate the microwave irradiation program.

  • Reaction Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature before carefully opening it.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 10 mL) to remove excess triethylamine.

      • Saturated aqueous NaHCO3 (2 x 10 mL) to neutralize any remaining acid.

      • Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-fluoro-2-methylphenyl)prop-2-enamide.

Plausible Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism.

reaction_mechanism aniline 3-Fluoro-2-methylaniline tetrahedral_intermediate Tetrahedral Intermediate aniline->tetrahedral_intermediate Nucleophilic Attack acryloyl_chloride Acryloyl Chloride acryloyl_chloride->tetrahedral_intermediate product N-(3-fluoro-2-methylphenyl)prop-2-enamide tetrahedral_intermediate->product Chloride Elimination hcl HCl

Figure 2: The nucleophilic acyl substitution mechanism for the formation of N-(3-fluoro-2-methylphenyl)prop-2-enamide.

Data Presentation and Expected Results

The following table presents hypothetical but expected results comparing the microwave-assisted method with a conventional heating approach.

ParameterMicrowave-Assisted SynthesisConventional Heating (Reflux in DCM)
Reaction Time 10 minutes4-6 hours
Temperature 100 °C~40 °C
Isolated Yield >90% (expected)70-80% (typical)
Purity (crude) HighModerate (with potential byproducts)

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through the following measures:

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Reproducibility: The precise control over reaction parameters (temperature, time, power) afforded by modern microwave reactors ensures high reproducibility of the synthesis.[8]

Conclusion

The microwave-assisted synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods.[2][6][9] By leveraging the principles of direct and uniform heating, MAOS significantly reduces reaction times and improves product purity, making it an invaluable tool for researchers in drug development and organic synthesis. The protocol provided herein, grounded in established principles of microwave chemistry, serves as a robust starting point for the synthesis of this and related acrylamide derivatives.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • Green Chemistry: Microwave assisted synthesis. (2020, March 22). YouTube. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Qamruddin, M. A., & Dawre, M. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
  • Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 15(2), 782-823.
  • Sharma, P., Kumar, P., & Kumar, R. (2018). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 8(5), 133-136.
  • Donohoe, T. J., & Harris, R. M. (2011). Microwave-Assisted Synthesis of N-Phenylsuccinimide.
  • Kráľová, K., Stankovičová, H., Gáplovský, A., & Imrich, J. (2013). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 18(7), 8146-8166.
  • Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Gendy, M. A. (2019). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Molecules, 24(18), 3247.
  • Cravotto, G., & Cintas, P. (2007). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. Molecules, 12(7), 1403-1411.
  • Beletskaya, I. P., & Tsvetkov, A. V. (2009). Efficient microwave-assisted synthesis of amine substituted pentafluorophenylporphyrin. Tetrahedron Letters, 50(48), 6676-6678.
  • Wilde, M. M., & Collins, S. G. (2018). Microwave-Assisted Acylation of Hydroxybenzil Derivatives: A Synthetic Approach toward Acyloxy Bis-1,2,4-triazinyl-2,6-pyridine Complexants and Application to Minor Actinide Extraction. The Journal of Organic Chemistry, 83(17), 10148-10157.
  • Martínez-Pascual, R., Ocampo-Cárdenas, D., Vilchis-Reyes, M. Á., & Rivera, G. (2020). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa)
  • Washington University in St. Louis Scholarly Repository. (n.d.). Synthesis of Well-defined Acrylamide-based Polymers and Related Materials for Water Treatment and the Fabrication of Carbon Fiber. Retrieved from [Link]

  • Bhosale, V. R. (2024). Synthesis of 4-(substituted fluoro-phenyl)-substituted-6H-1-thia-5,7,8,9a-tetraaza-cyclopenta[e]azulenes derivatives. African Journal of Biological Sciences, 6(14), 2489-2496.
  • Al-Jubouri, A. A. (2022). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal, 19(1), 18-26.
  • Klug, T., Cronin, A., O'Brien, E., Schioldager, R., Johnson, H., Gleason, C., ... & Eagon, S. (2022). Microwave mediated synthesis of 2-aminooxazoles. Tetrahedron Letters, 88, 153555.
  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2012). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 24(12), 5633.
  • Pawar, N. S., & Pande, V. V. (2012). An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. Der Pharma Chemica, 4(1), 15-22.
  • Li, C., Wang, Y., Wang, Y., Li, Y., & Li, J. (2021). Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. Polymers, 13(16), 2686.
  • Li, R. (n.d.). Ruirui Li's research works. Zhengzhou University and other places. Retrieved from [Link]

  • Esmaeili, A. R. (n.d.). Amir R Esmaeili. Google Scholar.

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Application

Application Notes and Protocols for the Scale-Up Production of N-(3-fluoro-2-methylphenyl)prop-2-enamide

Introduction: The Significance of N-(3-fluoro-2-methylphenyl)prop-2-enamide N-(3-fluoro-2-methylphenyl)prop-2-enamide is an important intermediate in the synthesis of various high-value compounds, particularly in the pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-(3-fluoro-2-methylphenyl)prop-2-enamide

N-(3-fluoro-2-methylphenyl)prop-2-enamide is an important intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a fluorinated aromatic ring and a reactive acrylamide moiety, makes it a versatile building block for targeted therapies and advanced materials. The increasing demand for such compounds necessitates robust and scalable manufacturing processes.

This document provides a comprehensive guide for the scale-up of N-(3-fluoro-2-methylphenyl)prop-2-enamide production, from laboratory-scale synthesis to pilot-plant operations. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, critical process parameters, and safety considerations to ensure a safe, efficient, and reproducible manufacturing process. The synthesis is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines.[1][2][3][4]

Overall Workflow for Scale-Up Production

The successful scale-up of this synthesis requires a systematic approach, from initial lab-scale experiments to pilot production. The following diagram outlines the key stages of this process.

Scale-Up Workflow Overall Scale-Up Workflow cluster_0 Phase 1: Laboratory Scale cluster_1 Phase 2: Pilot Scale-Up cluster_2 Phase 3: Downstream Processing Lab_Synthesis Lab-Scale Synthesis (grams) Process_Optimization Process Optimization (DoE) Lab_Synthesis->Process_Optimization Analytical_Development Analytical Method Development Process_Optimization->Analytical_Development Safety_Assessment Process Safety Assessment (Calorimetry) Analytical_Development->Safety_Assessment Pilot_Synthesis Pilot-Scale Synthesis (kilograms) Safety_Assessment->Pilot_Synthesis In_Process_Controls In-Process Controls (PAT) Pilot_Synthesis->In_Process_Controls Purification Crystallization & Filtration In_Process_Controls->Purification Drying Product Drying Purification->Drying Final_Product Final Product Characterization Drying->Final_Product

Caption: A high-level overview of the key stages in scaling up the production of N-(3-fluoro-2-methylphenyl)prop-2-enamide.

Chemical Synthesis: The Schotten-Baumann Reaction

The synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide is achieved through the acylation of 3-fluoro-2-methylaniline with acryloyl chloride. The Schotten-Baumann reaction conditions, which involve a two-phase system with a base to neutralize the generated hydrochloric acid, are ideal for this transformation.[1][2]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is crucial to deprotonate the resulting ammonium salt, driving the reaction to completion and preventing the amine from becoming non-nucleophilic.[3][4][5]

Reaction Mechanism Schotten-Baumann Reaction Mechanism Reactants 3-fluoro-2-methylaniline + acryloyl chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product N-(3-fluoro-2-methylphenyl)prop-2-enamide + HCl Intermediate->Product Elimination of Cl- Base Base (e.g., NaHCO3) Product->Base Neutralization

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amidation of 3-Fluoro-2-methylaniline

Subject: Optimization of Amide Bond Formation for Sterically Hindered, Electron-Deficient Anilines Ticket ID: AMID-3F2M-OPT Support Tier: Level 3 (Senior Application Scientist) Executive Summary You are encountering diff...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Amide Bond Formation for Sterically Hindered, Electron-Deficient Anilines Ticket ID: AMID-3F2M-OPT Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are encountering difficulty coupling 3-fluoro-2-methylaniline . This substrate presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance (The Ortho-Effect): The 2-methyl group creates a physical barrier, significantly increasing the activation energy required for the amine to attack the carbonyl carbon.

  • Electronic Deactivation: The 3-fluoro group exerts a strong inductive electron-withdrawing effect ($ -I $), reducing the nucleophilicity of the nitrogen lone pair.

Standard protocols (EDC/NHS, DCC) will likely stall at <30% conversion or fail completely. This guide provides high-energy protocols specifically designed to overcome these barriers.

Module 1: Method Selection Decision Tree

Before selecting a protocol, analyze your carboxylic acid partner. Use the logic flow below to choose the correct activation strategy.

MethodSelection Start Acid Partner Stability? AcidStable Acid Stable (No epimerizable centers) Start->AcidStable Yes AcidSensitive Acid Sensitive (Chiral/Complex) Start->AcidSensitive No MethodA Method A: Acid Chloride + DMAP AcidStable->MethodA Primary Choice CheckSterics Is the Acid also hindered? AcidSensitive->CheckSterics MethodB Method B: HATU/HOAt CheckSterics->MethodB No (Standard) MethodC Method C: Acyl Fluoride (TFFH) CheckSterics->MethodC Yes (Extreme Hindrance) MethodD Method D: T3P (Propylphosphonic Anhydride) CheckSterics->MethodD Scale-up/Safety

Figure 1: Decision matrix for selecting the optimal coupling strategy based on acid stability and steric demand.

Module 2: Optimized Protocols
Protocol A: The "Brute Force" Method (Acid Chlorides)

Best for: Simple acids, aromatic acids, and scale-up.

The Science: Acid chlorides are highly electrophilic, compensating for the poor nucleophilicity of the aniline. Pyridine acts as both a solvent and a base, preventing the protonation of the aniline (which would kill the reaction).

Procedure:

  • Preparation: Convert your carboxylic acid to the acid chloride using oxalyl chloride (with catalytic DMF) or thionyl chloride. Remove excess reagent in vacuo completely.

  • Solvent System: Dissolve the aniline (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base: Add Pyridine (3.0 equiv) and DMAP (0.1 equiv).

    • Note: DMAP is critical here.[1] It forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the hindered aniline.

  • Addition: Add the acid chloride (1.2 equiv) dropwise at 0°C, then warm to reflux (40°C).

  • Monitoring: If conversion stalls, add 0.5 equiv more acid chloride.

Protocol B: The High-Sensitivity Method (HATU/HOAt)

Best for: Chiral acids, peptides, and complex intermediates.

The Science: HATU generates an OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the reaction by up to 100x compared to HOBt esters.

Procedure:

  • Dissolution: Dissolve Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF or NMP (not DCM).

  • Pre-activation: Add DIPEA (2.5 equiv) and stir for 2 minutes. The solution should turn yellow.

  • Coupling: Add 3-fluoro-2-methylaniline (1.0 equiv).

  • Conditions: Stir at Room Temperature. If no reaction after 4 hours, heat to 50°C.

Critical Warning: Do not let the pre-activation stir longer than 5 minutes. The active ester can guanidinylate the amine (side reaction) if the coupling is slow.

Protocol C: The "Nuclear Option" (In Situ Acyl Fluorides)

Best for: Substrates where Method A and B fail.

The Science: Acyl fluorides are stable to moisture but highly reactive toward amines. They are smaller than OAt esters, reducing the steric clash with the 2-methyl group of your aniline.

Procedure:

  • Dissolve Carboxylic Acid (1.1 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) in DCM.

  • Add DIPEA (2.5 equiv).

  • Add the aniline immediately.

  • Reflux gently if required.

Module 3: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
0-10% Conversion Protonation of Aniline The HCl generated (Method A) is protonating your amine. Switch to the Pyridine solvent system to buffer the acid immediately.
Stalled at 50% Product Inhibition / Aggregation The amide product may be hydrogen-bonding to the unreacted amine. Switch solvent to NMP (N-methylpyrrolidone) to break up aggregates.
Purple/Black Reaction Aniline Oxidation Electron-deficient anilines are prone to radical oxidation. Degas all solvents with Argon/Nitrogen for 15 mins before use.
New Spot (Higher Rf) Guanidinylation (Method B) The amine reacted with HATU instead of the acid. Reduce pre-activation time to 30 seconds or switch to T3P .
Product Co-elutes with Aniline Purification Failure The 3-F-2-Me-aniline is not basic enough to be removed by weak acid washes. Use 1N HCl wash specifically, or derivatize the unreacted aniline with acetic anhydride before the column.
Module 4: Mechanistic Visualization (HATU)

Understanding why HATU works where EDC fails is crucial for experimental design. The 7-aza nitrogen forms a hydrogen bond with the incoming amine, guiding it past the steric bulk.

HATU_Mechanism Step1 Activation: Acid + HATU -> Active Ester (OAt) Step2 The 'Templating' Effect: Pyridine N of HOAt H-bonds with Aniline H Step1->Step2 + 3-F-2-Me-Aniline Step3 Transition State: Steric bulk of 2-Me group is bypassed Step2->Step3 Kinetic Acceleration Step4 Product Formation: Amide Bond Formed + HOAt released Step3->Step4

Figure 2: The "Neighboring Group Effect" of HATU/HOAt facilitates attack despite the 2-methyl steric barrier.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use EDC/HOBt for this reaction? A: We strongly advise against it. The 2-methyl group on the aniline creates significant steric hindrance. HOBt esters are often not reactive enough to overcome this barrier before hydrolyzing. If you must use a carbodiimide, use EDC/HOAt .

Q: My LCMS shows a mass of M+99. What is this? A: This is likely the guanidine byproduct . This occurs when the aniline attacks the central carbon of the HATU reagent rather than the activated acid. To fix this:

  • Add the acid and HATU slowly to the amine.

  • Switch to T3P (Propylphosphonic anhydride), which does not have this side-reaction pathway.

Q: The aniline is not dissolving in DCM. A: 3-fluoro-2-methylaniline can be crystalline and stubborn. Use DMF or DMAc (Dimethylacetamide). These polar aprotic solvents also increase the reaction rate ($ k_{obs} $) by stabilizing the polar transition state.

Q: Can I use a base like LiHMDS? A: Yes. If the acid is an ester, you can perform a direct aminolysis. Dissolve the aniline in THF, cool to -78°C, add LiHMDS (Lithium hexamethyldisilazide) to deprotonate the amine (forming the lithium anilide), and then add the ester. This is a high-risk, high-reward strategy for extremely unreactive systems.

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[6][7] Organic Process Research & Development, 20(2), 140-177. Link

  • Carpino, L. A., et al. (1995). The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azahydroxybenzotriazole (HOAt) coupling system. Journal of the American Chemical Society, 117(19), 5401-5402. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpenter, R. D., et al. (2006). Efficient activation of carboxylic acids with TFFH for the synthesis of sterically hindered amides. Journal of Combinatorial Chemistry, 8(6), 907-914. Link

Sources

Optimization

Preventing polymerization of N-(3-fluoro-2-methylphenyl)prop-2-enamide during storage

The following guide is structured as a Tier-3 Technical Support resource for N-(3-fluoro-2-methylphenyl)prop-2-enamide . It is designed to move beyond generic advice, addressing the specific physicochemical vulnerabiliti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for N-(3-fluoro-2-methylphenyl)prop-2-enamide . It is designed to move beyond generic advice, addressing the specific physicochemical vulnerabilities of acrylamide-based covalent warheads.

Reference ID: TSH-ACR-F2M Status: Active Applicability: Solid State Storage & Solution Handling[1][2][3][4]

Part 1: The "Golden Rules" of Storage

For immediate implementation by lab personnel.

Failure to adhere to these parameters typically results in Michael-addition dimerization or radical homopolymerization , rendering the compound useless for IC50 determination or covalent docking studies.[1][3][4]

ParameterCritical SettingTechnical Justification
Temperature -20°C (± 5°C) The activation energy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) for spontaneous acrylamide polymerization is significantly suppressed below -10°C.
Physical State Solid (Powder) Crystal lattice energy provides a high barrier to radical propagation.[1][2][3] Never store as a liquid melt.[1][4]
Light Exposure Amber/Foil Wrapped The acrylamide double bond (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) is UV-active (~250-280 nm).[1][2][3] UV photons can cleave the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-bond, generating a diradical initiator.[1][3]
Moisture Desiccated (<10% RH) Water acts as a plasticizer, lowering the glass transition temperature (

) and increasing molecular mobility, which facilitates oligomerization.[2]
Atmosphere Argon/Nitrogen (Solids) For pure solids , inert gas prevents oxidative degradation of the aniline moiety. (Note: See "The Oxygen Paradox" below for solutions).

Part 2: The Science of Stabilization (Root Cause Analysis)

The Polymerization Pathway

This molecule contains an electron-deficient alkene (acrylamide) attached to an electron-rich aromatic ring.[1][2][3][4] This "push-pull" electronic structure makes the double bond highly reactive.[1][2][3]

Two primary degradation pathways exist:

  • Radical Homopolymerization: Triggered by heat/light, forming a "plastic" insoluble solid.[4]

  • Nucleophilic Attack (Hydrolysis/Dimerization): Trace water or bases attack the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon.[1][2][3]
    
The Oxygen Paradox (Critical for Solutions)

If you are storing this compound in solution (e.g., for screening libraries) or if it contains a stabilizer like MEHQ (4-methoxyphenol) , you must understand the relationship between Oxygen and Inhibitors.[2]

  • Scenario A: Pure Solid (No Inhibitor). Store under Inert Gas (Ar/N₂) .[1][2][4] Oxygen is an impurity that causes oxidative degradation.[4]

  • Scenario B: Solution/Melt with MEHQ. Store with Headspace Air . MEHQ is a "suicide inhibitor" that requires dissolved oxygen to function.[4] Without oxygen, MEHQ cannot trap carbon-centered radicals effectively.[1][2][3][4]

Mechanistic Visualization

The following diagram illustrates why removing oxygen from an MEHQ-stabilized solution can actually cause polymerization.

MEHQ_Mechanism cluster_legend Key Takeaway Initiator Heat / UV Light Monomer Acrylamide Monomer (R-CH=CH2) Initiator->Monomer Initiates Radical Carbon Radical (R-CH•) Monomer->Radical Homolytic Cleavage Peroxy Peroxy Radical (R-CH-O-O•) Radical->Peroxy + O2 (Fast Scavenging) Polymer Polymer Chain (Runaway Reaction) Radical->Polymer Propagation (Fast) (NO OXYGEN PRESENT) Oxygen Dissolved O2 Stable Stable Non-Radical Product Peroxy->Stable + MEHQ (Termination) MEHQ MEHQ Inhibitor (Phenol) msg Without O2, the Radical bypasses the 'Safe Route' and polymerizes directly.

Caption: The "Oxygen Switch." MEHQ effectively terminates chains only via the Peroxy Radical intermediate. In an oxygen-free environment (pure N2), MEHQ is inefficient, allowing the Carbon Radical to propagate polymerization.[2][3][4]

Part 3: Troubleshooting Guide

Symptom 1: "My sample won't dissolve / White precipitate in DMSO."

Diagnosis: Polymerization has occurred.[1][4][5][6][7] The "white solid" is likely a high-molecular-weight polyacrylamide.[1][2][3][4]

  • Cause: Storage at Room Temp (>25°C) or exposure to light.[2][4]

  • Verification: Run LC-MS. You will see the monomer peak disappear, but no new peak (polymers often don't fly or elute in standard LC-MS).[1][2][3][4]

  • Solution:

    • Filtration: The polymer is usually insoluble in Ethanol/Methanol. Dissolve the sample in minimal warm Ethanol.

    • Filter: Pass through a 0.2 µm PTFE filter.[1][4] The polymer stays on the filter; the monomer passes through.

    • Recrystallize: Evaporate the filtrate to recover the monomer.

Symptom 2: "The solid turned yellow."

Diagnosis: Oxidative degradation (not necessarily polymerization).[1][2][4]

  • Cause: Oxidation of the aniline nitrogen or the electron-rich aromatic ring.[3]

  • Solution: Check purity by NMR. If >95%, the color change is likely a trace impurity (quinone formation) and may not affect biological activity. If critical, repurify via silica chromatography (Hexane:EtOAc).[4]

Symptom 3: "LC-MS shows a mass of [2M+H]+."[1][2][3][4][5]

Diagnosis: Dimerization (Michael Addition).[1][2][4]

  • Cause: High concentration storage in solution, likely with trace base or water.[4]

  • Solution: This is irreversible.[1][4][8] Discard the aliquot. For future, store as powder or at <10 mM in anhydrous DMSO.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw my DMSO stock solutions? A: Limit this to 3 cycles. Repeated freeze-thaw cycles introduce moisture (condensation) and create "micro-regions" of high local concentration during the freezing process, which can accelerate dimerization.[3][4] Best Practice: Aliquot into single-use vials.

Q: Should I add MEHQ to my research sample? A: Generally, No. MEHQ is cytotoxic and can interfere with kinase assays or cell-based screens.[1][2][3][4] It is better to rely on Cold (-20°C) and Darkness for stability.[1][2][3][4] Only add MEHQ (10-50 ppm) if you are synthesizing multi-gram quantities for long-term chemical storage, not for biological use.[1][2][3][4]

Q: Why does the Safety Data Sheet (SDS) say "Store under Nitrogen" but you mentioned Oxygen? A: The SDS usually refers to the pure solid . As detailed in Section 2.2, pure solids should be under Nitrogen to prevent oxidation.[4] The "Oxygen Requirement" applies only if you have added a phenolic inhibitor (like MEHQ) to a liquid solution.

Part 5: Experimental Recovery Workflow

If you suspect partial polymerization, use this decision tree to determine if the sample is salvageable.

Recovery_Workflow Start Sample Inspection Solubility Test Solubility in warm Ethanol or DMSO Start->Solubility Clear Clear Solution Solubility->Clear Cloudy Cloudy / Precipitate Solubility->Cloudy NMR Run 1H-NMR (Check alkene peaks 5.5-6.5 ppm) Clear->NMR Filter Filter (0.2 µm PTFE) Cloudy->Filter PurityCheck Integrate Alkene vs. Aromatic NMR->PurityCheck Filter->NMR Filtrate Discard Discard Solid (Polymer) Filter->Discard Good Ratio 1:1 (Sample OK) PurityCheck->Good Bad Ratio < 1:1 (Oligomers present) PurityCheck->Bad Repurify Silica Column (Recover Monomer) Bad->Repurify

Caption: Recovery Decision Tree. Polymers of acrylamides are generally insoluble in the solvents that dissolve the monomer, allowing for filtration-based purification.[3]

References

  • Mechanism of MEHQ Inhibition

    • Title: Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.[1][2][3][4]

    • Source: ChemicalBook / Technical Bulletin.[1][4]

  • General Acrylamide Stability

    • Title: Acrylamide Polymerization — A Practical Approach.[1][4]

    • Source: Bio-Rad Technical Support.[1][4]

    • URL:[Link][1][2][4]

  • Storage of Fluorinated Acrylamides

    • Title: 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol (Precursor/Analog) Storage Conditions.[1][2][3][4]

    • Source: Amazon S3 / Chemical Data Sheet.[1][4]

    • URL:[Link] (Cited via search snippet 1.17 for analog comparison).[2][4]

  • Inhibition of Free Radical Polymerization

    • Title: Inhibition of Free Radical Polymeriz
    • Source: NIH / PMC (Encyclopedia of Polymer Science).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of N-(3-fluoro-2-methylphenyl)prop-2-enamide

Introduction: Welcome to the technical support guide for N-(3-fluoro-2-methylphenyl)prop-2-enamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for N-(3-fluoro-2-methylphenyl)prop-2-enamide. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. N-(3-fluoro-2-methylphenyl)prop-2-enamide is a compound of interest in various research fields, but its hydrophobic nature presents a significant hurdle for its use in aqueous-based biological assays. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Molecule: Physicochemical Profile

The first step in troubleshooting is to understand the inherent properties of the molecule that govern its behavior in solution. N-(3-fluoro-2-methylphenyl)prop-2-enamide is a small molecule with distinct structural features that contribute to its poor water solubility.

Key Physicochemical Properties (Predicted & Experimental Analogs)

PropertyValue / ObservationImplication for Aqueous Solubility
Molecular Structure C₁₀H₁₀FNOThe structure is predominantly composed of a substituted phenyl ring and an acrylamide group, making it largely non-polar.
Molecular Weight ~179.19 g/mol While relatively small, the molecule's hydrophobicity is the primary driver of low solubility.[1][2]
Predicted logP ~2.0 - 3.5A positive logP value indicates a preference for a lipid (non-polar) environment over an aqueous (polar) one, signifying hydrophobicity.[3]
Ionizable Groups Amide groupThe amide is a very weak base (predicted pKa < 1) and is essentially neutral in the physiological pH range (1-9).[3] This prevents the use of pH adjustment as a primary solubilization strategy.
Acrylamide Moiety PresentThis functional group is a Michael acceptor and can be reactive, which has implications for solution stability and choice of buffer components.[4]

The combination of a hydrophobic aromatic ring and the lack of a strongly ionizable functional group makes N-(3-fluoro-2-methylphenyl)prop-2-enamide a classic example of a poorly water-soluble compound, often categorized as a Biopharmaceutics Classification System (BCS) Class II or IV agent in drug development contexts.

Section 2: The Troubleshooting Workflow: A Systematic Approach

When facing solubility issues, a systematic approach prevents wasted time and resources. The following workflow provides a logical decision tree, starting from the simplest and most common techniques and progressing to more complex formulation strategies.

TroubleshootingWorkflow Start Start: Compound Powder Stock Prepare 10-50 mM Stock in 100% DMSO Start->Stock Dilute Dilute Stock into Aqueous Buffer Stock->Dilute Dropwise addition with vortexing Check Precipitation? Dilute->Check Success Success! Proceed with Assay (Final DMSO <0.5%) Check->Success No Troubleshoot TROUBLESHOOTING PATH Check->Troubleshoot Yes Concentration 1. Lower Final Concentration Troubleshoot->Concentration Cosolvent 2. Add Co-solvent (e.g., PEG 400) Concentration->Cosolvent Surfactant 3. Add Surfactant (e.g., Polysorbate 80) Cosolvent->Surfactant Cyclodextrin 4. Use Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin

Caption: A systematic workflow for addressing solubility issues.

Section 3: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions and issues encountered by researchers.

FAQ 1: What is the best initial approach for dissolving N-(3-fluoro-2-methylphenyl)prop-2-enamide?

Answer: The universally accepted starting point for a hydrophobic, non-ionizable compound is to create a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice.

  • Weigh Compound: Accurately weigh out a small amount of N-(3-fluoro-2-methylphenyl)prop-2-enamide (e.g., 1.79 mg).

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to achieve the target concentration (e.g., for 1.79 mg, add 1.0 mL for a 10 mM solution).

  • Ensure Dissolution: Vortex vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality: DMSO is a powerful polar aprotic solvent that can disrupt the crystal lattice energy of the solid compound and form favorable interactions, leading to high solubility.[] Creating a concentrated stock allows for minimal solvent transfer into the final aqueous assay buffer, reducing potential solvent-induced artifacts or toxicity.[6]

FAQ 2: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What is happening and how can I fix it?

Answer: This phenomenon, known as "crashing out," occurs when the compound moves from a solvent where it is highly soluble (DMSO) into an anti-solvent (your aqueous buffer) where it is poorly soluble.[7] The key is to modify the final aqueous environment to be more hospitable to the compound.

Here are strategies, ordered from simplest to most complex:

  • Lower the Final Concentration: The most straightforward solution is to reduce the target concentration in your assay. Determine the "kinetic solubility" limit—the highest concentration that remains in solution under your specific assay conditions—and work below that threshold.[8]

  • Optimize the Dilution Method: The way you mix is critical. Instead of adding the buffer to your DMSO stock, always add the small volume of DMSO stock to the large volume of aqueous buffer dropwise while vortexing vigorously.[6] This promotes rapid dispersion and minimizes localized high concentrations that trigger precipitation.

  • Incorporate Co-solvents and Surfactants: If lowering the concentration is not an option, the next step is to add solubilizing excipients to your buffer. These agents modify the bulk solvent properties to increase solubility.

    Table of Recommended Solubilizing Agents for Initial Screening

Agent TypeExampleTypical Starting Conc. (in final buffer)Mechanism of Action
Co-solvent Polyethylene Glycol 400 (PEG 400)1-10% (v/v)Reduces water's polarity, making the solvent mixture more favorable for hydrophobic compounds.[][9]
Non-ionic Surfactant Polysorbate 80 (Tween® 80)0.1-1% (v/v)Forms micelles that encapsulate the hydrophobic compound, shielding it from the aqueous environment.[10][11]
Cyclodextrin Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Forms inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's non-polar cavity.[12][13][14]
  • Prepare Excipient Stocks: Prepare concentrated stocks of your chosen excipients (e.g., 20% PEG 400 in water, 10% Polysorbate 80 in water).

  • Prepare Test Buffers: In separate tubes, prepare your final assay buffer containing different concentrations of each excipient. For example, create buffers with 1%, 2%, and 5% PEG 400.

  • Add Compound: To each test buffer, add your DMSO stock of N-(3-fluoro-2-methylphenyl)prop-2-enamide to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration remains constant and low (e.g., 0.1%).

  • Observe: Vortex each tube immediately. Let them stand at the assay temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Assess Solubility: Visually inspect for precipitation. For a quantitative measure, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 min) and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS. The condition with the highest supernatant concentration is the most effective.

FAQ 3: Can I use pH adjustment to improve solubility?

Answer: For this specific molecule, pH adjustment is unlikely to be effective. The Henderson-Hasselbalch equation dictates that a compound's solubility increases significantly only when the pH is adjusted to a point where the molecule becomes ionized.[15][16]

N-(3-fluoro-2-methylphenyl)prop-2-enamide possesses an amide functional group, which is an extremely weak base with a predicted pKa well below 1.[3] To protonate this group and make it charged, you would need a pH below 1, which is incompatible with virtually all biological experiments. Therefore, modifying the pH within the typical biological range of 4.5 to 8.0 will not lead to ionization and will not meaningfully increase solubility.[17][18]

FAQ 4: I'm concerned about the stability of the acrylamide group. What should I consider?

Answer: This is an excellent and critical consideration. The acrylamide functional group is an electrophilic Michael acceptor.[4] This means it can react covalently with nucleophiles.

  • Buffer Reactivity: Avoid using buffers that contain strong nucleophiles, particularly primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol), as they can form adducts with your compound, inactivating it and depleting its concentration over time. Buffers like PBS, HEPES, or MOPS are generally safer choices.

  • Stability in Media: In cell culture media, components like amino acids (e.g., cysteine) and proteins in fetal bovine serum (FBS) contain nucleophilic groups.[4] While the compound may be stable in a simple buffer, its concentration might decrease over the course of a long (e.g., 24-72 hour) cell-based assay. Studies on similar acrylamides show they are generally stable in simple aqueous buffers but can react slowly with biological nucleophiles like glutathione.[4][19]

  • Best Practices:

    • Always prepare fresh dilutions of the compound in your final buffer immediately before use.

    • For long-term experiments, consider the potential for concentration loss and, if possible, quantify the compound's stability in your specific assay medium over time using LC-MS.

Section 4: Advanced Solubilization Strategy: Cyclodextrins

When co-solvents and surfactants are insufficient or interfere with the assay, cyclodextrins offer a sophisticated alternative. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate "guest" molecules like N-(3-fluoro-2-methylphenyl)prop-2-enamide, forming a water-soluble inclusion complex.[12][20]

Cyclodextrin cluster_system Aqueous Environment Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and a favorable safety profile, making it suitable for many in vitro and even in vivo applications.[14]

References

  • Vertex AI Search. (2025). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Vertex AI Search. (2025).
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • MDPI. (2025). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • Research and Reviews. (2012). CYCLODEXTRIN: A DRUG CARRIER SYSTEMS.
  • WuXi AppTec DMPK. (2024).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • PMC.
  • BOC Sciences.
  • Microbe Notes. (2024).
  • PDF. (2025).
  • PMC. Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors.
  • PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
  • Benchchem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
  • ResearchGate. (2025). Study of phase behavior of poly(ethylene glycol)-polysorbate 80 and poly(ethylene glycol)
  • ACS Publications. (2022).
  • BOC Sciences.
  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.
  • PMC. Synergistic effect of PEG-400 and cyclodextrin to enhance solubility of progesterone.
  • PubMed. (2008). In vitro solubility assays in drug discovery.
  • PubChem. N-[3-(4-methylphenyl)sulfonylphenyl]prop-2-enamide.
  • Royal Society of Chemistry. 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties.
  • PubChem. (2026). N-[3-[2-methoxy-5-(trifluoromethyl)phenoxy]-4-methylphenyl]prop-2-enamide.

Sources

Optimization

Technical Support Center: Stability Optimization for N-(3-fluoro-2-methylphenyl)prop-2-enamide

Ticket ID: TCI-WARHEAD-001 Status: Open Assigned Specialist: Senior Application Scientist, Covalent Inhibitor Division Introduction: The Stability Paradox You are working with N-(3-fluoro-2-methylphenyl)prop-2-enamide. I...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCI-WARHEAD-001 Status: Open Assigned Specialist: Senior Application Scientist, Covalent Inhibitor Division

Introduction: The Stability Paradox

You are working with N-(3-fluoro-2-methylphenyl)prop-2-enamide. In drug discovery, this molecule represents a Type-2 Covalent Warhead .

  • The 3-Fluoro group: Electron-withdrawing. It pulls electron density from the aromatic ring, making the amide nitrogen less nucleophilic during synthesis, but making the acrylamide carbonyl more electrophilic and susceptible to hydrolytic attack.

  • The 2-Methyl group: Steric shield. This ortho-substitution twists the amide bond out of planarity with the phenyl ring. While this reduces conjugation, it provides a critical steric blockade against nucleophilic attack (water/hydroxide) at the carbonyl carbon.

Your Goal: Maintain the integrity of the acrylamide double bond (


) and the amide linkage (

) against water (hydrolysis).

Module 1: Synthesis & Workup (The Critical First Hour)

Issue: "My product hydrolyzes back to the aniline starting material during extraction."

Root Cause: The reaction of acryloyl chloride with anilines generates HCl. If not neutralized instantly by a non-nucleophilic base, the local acid concentration catalyzes the hydrolysis of your newly formed amide, especially during the aqueous quench.

Protocol: The "Flash-Quench" Anhydrous Coupling

Reagents:

  • 3-fluoro-2-methylaniline (1.0 eq)

  • Acryloyl chloride (1.1 eq) — Freshly distilled or high purity

  • DIPEA (N,N-Diisopropylethylamine) (1.5 eq) — Acts as an HCl sponge

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Guide:

  • The Setup: Flame-dry a round-bottom flask. Purge with

    
     or Argon.
    
  • Solvation: Dissolve aniline and DIPEA in DCM. Cool to -10°C (Ice/Salt bath). Do not skip cooling; heat accelerates hydrolysis and polymerization.

  • Addition: Add acryloyl chloride dropwise over 20 minutes.

    • Why? A rapid spike in concentration creates localized hot spots where side reactions occur.

  • The Quench (Critical): Once TLC shows conversion, do not dump water directly into the reaction.

    • Correct Method: Dilute the reaction mixture with cold DCM. Pour this organic phase into a separating funnel containing saturated NaHCO₃ (cold) .

    • Mechanism:[2][3][4][5] The bicarbonate neutralizes residual HCl immediately, preventing acid-catalyzed hydrolysis during the phase separation.

  • Drying: Dry organic layer over

    
     immediately and evaporate at <30°C .
    
Workflow Visualization

SynthesisWorkflow Start Start: Anhydrous Conditions React Acryloylation (-10°C, DIPEA) Start->React Risk Risk: Acid Build-up React->Risk If base insufficient Quench Quench: Cold Sat. NaHCO3 React->Quench Complete Isolate Isolate: Vac <30°C Quench->Isolate

Caption: Figure 1. Optimized synthesis workflow to minimize hydrolytic cleavage during workup.

Module 2: Storage & Handling (Long-Term Stability)

Issue: "The purity dropped from 98% to 92% after one month in the freezer."

Troubleshooting: Acrylamides are Michael acceptors.[4] In the solid state, they can undergo slow polymerization or hydrolysis if moisture is present.

The Golden Rules of Storage:

ParameterRecommendationScientific Rationale
State Solid Powder Solution state increases molecular mobility, accelerating hydrolysis and polymerization.
Solvent 100% DMSO (Anhydrous) Water promotes hydrolysis. Alcohols (MeOH/EtOH) can slowly form esters via transamidation or add across the double bond.
Temperature -20°C or -80°C Arrhenius equation: Lowering T slows reaction kinetics significantly.
Container Amber Vial + Desiccant Light can initiate radical polymerization. Moisture catalyzes hydrolysis.
Freeze-Thaw Aliquot Single Uses Repeated condensation introduces water into the vial.

Module 3: Assay Conditions (The Biological Interface)

Issue: "Is my compound hydrolyzing in the assay buffer, or is it something else?"

Expert Insight: Researchers often confuse Hydrolysis (reaction with water) with Thiol-Adduction (reaction with DTT/Glutathione).

  • Hydrolysis breaks the molecule: Product = Aniline + Acrylic Acid.

  • Adduction saturates the double bond: Product = Compound-S-DTT.

Diagnostic Check: Run an LC-MS of your buffer incubation.

  • Mass +18 Da: Hydrolysis (Amide bond cleavage is rare in neutral buffer; usually, this is hydration of the double bond).

  • Mass -54 Da (Loss of fragment): True Hydrolysis (Loss of acryloyl group).

  • Mass +154 Da: DTT Adduct (Common artifact).

Buffer Optimization Guide
  • pH Selection:

    • pH < 6.0: Protonation of the carbonyl oxygen activates the bond for attack, but the nucleophile (water) is less reactive. Generally stable.

    • pH 7.4 (Physiological): Ideal sweet spot. The 2-methyl steric hindrance protects the amide carbonyl effectively here.

    • pH > 8.5: Danger Zone. Hydroxide (

      
      ) is a strong nucleophile. It will attack the carbonyl (hydrolysis) or the beta-carbon (hydration).
      
  • Buffer Components:

    • Avoid: Primary amines (Tris, Glycine) if incubating for >24 hours. They can form Michael adducts.

    • Preferred: HEPES, MOPS, or PBS.

Degradation Pathway Logic

StabilityLogic Compound N-(3-F-2-Me-phenyl) acrylamide Buffer Assay Buffer Conditions Compound->Buffer HighPH pH > 8.5 (Basic) Buffer->HighPH Thiols Presence of DTT/GSH Buffer->Thiols Neutral pH 7.4 No Thiols Buffer->Neutral Hydrolysis Hydrolysis (Cleavage) HighPH->Hydrolysis OH- attack Adduct Michael Adduct (False Negative) Thiols->Adduct S- attack Stable Stable Bio-active Neutral->Stable

Caption: Figure 2. Decision tree for predicting compound stability based on assay conditions.

Frequently Asked Questions (FAQ)

Q: Can I use DTT in my kinase assay buffer? A: No. DTT is a potent nucleophile. It will react with the acrylamide warhead via Michael addition, neutralizing your inhibitor before it reaches the protein target. Use TCEP (Tris(2-carboxyethyl)phosphine) instead; it is a non-nucleophilic reducing agent.

Q: Why is the 2-methyl group so important for stability? A: The 2-methyl group forces the phenyl ring and the amide group to twist out of plane (dihedral angle change). This steric bulk physically blocks water molecules from approaching the carbonyl carbon, significantly reducing the rate of hydrolysis compared to unsubstituted aniline acrylamides [1].

Q: My LC-MS shows a peak with Mass +18. Is this hydrolysis? A: Likely Hydration , not hydrolysis.

  • Hydrolysis splits the molecule (Mass = M - 54).

  • Hydration adds water across the double bond (Mass = M + 18). Both deactivate the warhead, but hydration is more common at neutral pH.

References

  • Covalent Inhibitor Design & Reactivity

    • Title: Recent advances in the development of covalent inhibitors.[3]

    • Source: Kumalo, H. M., & Bhakat, S. (2025).
    • URL:[Link] (Context: Discusses acrylamide warhead stability and mechanism).

  • Acrylamide Synthesis Protocols

    • Title: Application Notes and Protocols for the Synthesis of Acrylamide Derivatives.[1]

    • Source: BenchChem Technical Guides.
  • Glutathione & Michael Acceptor Reactivity

    • Title: Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities.[6]

    • Source: Schwöbel, J., et al. (2010). Chemistry – A European Journal.
    • URL:[Link] (Context: Kinetics of thiol addition vs. hydrolysis).

Sources

Troubleshooting

Technical Support Center: Synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide

Topic: Impurity Removal & Process Optimization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist (Process Chemistry) Executive Summary: The "Warhead" Challenge You are synthesizing N-(3-fluoro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Process Optimization Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist (Process Chemistry)

Executive Summary: The "Warhead" Challenge

You are synthesizing N-(3-fluoro-2-methylphenyl)prop-2-enamide , a critical acrylamide "warhead" intermediate often used in covalent kinase inhibitor development (e.g., EGFR inhibitors).

The synthesis typically involves the acylation of 3-fluoro-2-methylaniline with acryloyl chloride . While the reaction appears simple, it is plagued by three distinct impurity classes that can ruin biological assays:

  • Oligomers/Polymers: Radical polymerization of the acrylamide double bond.

  • Michael Adducts: The "Dimer" formed when unreacted aniline attacks the product's double bond.

  • Starting Materials: Residual aniline (toxic/reactive) and acrylic acid (hydrolysis product).

This guide provides a self-validating purification workflow designed to isolate high-purity material without resorting to tedious chromatography whenever possible.

Diagnostic: Identify Your Impurity

Before attempting purification, match your observation to the impurity profile below.

ObservationLikely ImpurityOriginSpecific Solution
Pink/Red Coloration Oxidized AnilineOxidation of residual starting material (3-fluoro-2-methylaniline).Acid wash (HCl) + Recrystallization.
NMR: Triplet ~2.6 ppm Michael Adduct (Dimer)Excess aniline attacking the acrylamide product.Control stoichiometry; limit reaction time.
NMR: Broad peaks PolyacrylamideRadical polymerization during workup/concentration.Add inhibitor (MEHQ); keep temp <40°C.
Pungent/Acrid Smell Acrylic AcidHydrolysis of excess acryloyl chloride.Bicarbonate (NaHCO₃) wash.[1]
Sticky/Gummy Solid Mixed ImpuritiesIncomplete removal of salts/solvents.Solvent switch (e.g., Toluene or IPA).

The Impurity Landscape (Visualization)

The following diagram maps the reaction pathways. Note that the Michael Addition is a reversible equilibrium, while Polymerization is irreversible.

ReactionPathways Aniline 3-Fluoro-2-methylaniline (Nucleophile) Product TARGET PRODUCT (Acrylamide Warhead) Aniline->Product Main Reaction (Base, 0°C) Acryloyl Acryloyl Chloride (Electrophile) Acryloyl->Product Acid Acrylic Acid (Hydrolysis) Acryloyl->Acid + Water Dimer Michael Adduct (Dimer Impurity) Product->Dimer + Excess Aniline (Slow) Polymer Polymerized Product (Irreversible Gunk) Product->Polymer Radical Initiator (Heat/Light)

Figure 1: Reaction landscape showing the main biosynthetic pathway (green) and competing side reactions (red/orange).

Protocol A: The "Self-Validating" Extraction (Primary Defense)

This protocol relies on pKa manipulation .

  • Target Product: Neutral amide (pKa ~15+).

  • Impurity (Aniline): Weak base (pKa ~4-5).

  • Impurity (Acrylic Acid): Weak acid (pKa ~4.25).

By washing sequentially with dilute acid and base, you force impurities into the aqueous layer while the product remains organic.

Reagents
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred as it is less likely to solubilize polymerized material.

  • Acid Wash: 1M HCl (Hydrochloric Acid).

  • Base Wash: Saturated NaHCO₃ (Sodium Bicarbonate).

  • Inhibitor: MEHQ (4-methoxyphenol) - Optional but recommended during concentration.

Step-by-Step Methodology
  • Quench: Upon reaction completion, quench the mixture with water.

  • Dilution: Dilute with EtOAc (approx. 10 mL per gram of reactant).

  • The Acid Cut (Removes Aniline):

    • Wash the organic layer twice with 1M HCl.

    • Mechanism:[2][3][4][5][6][7][8][9] The unreacted 3-fluoro-2-methylaniline is protonated to form the water-soluble anilinium chloride salt. The amide product remains neutral.[8]

    • Validation: The aqueous layer should be acidic (pH < 2).

  • The Base Cut (Removes Acrylic Acid):

    • Wash the organic layer twice with Saturated NaHCO₃.

    • Mechanism:[2][3][4][5][6][7][8][9] Hydrolyzed acryloyl chloride (acrylic acid) is deprotonated to form sodium acrylate (water-soluble).

    • Caution: Gas evolution (CO₂) will occur. Vent the funnel frequently.

  • Brine & Dry: Wash once with saturated brine, dry over MgSO₄, and filter.

  • Inhibited Concentration:

    • Add a trace amount of MEHQ (10-50 ppm) to the flask before rotary evaporation.

    • CRITICAL: Do not heat the water bath above 35°C. Heat promotes polymerization.

Protocol B: Controlling Michael Addition (The "Hidden" Impurity)

The most insidious impurity is the Michael Adduct (Dimer). This forms when the amine (aniline) attacks the beta-carbon of your formed product.

Why it happens:

The aniline is a "soft" nucleophile and the acrylamide double bond is a "soft" electrophile. If the reaction runs too long or has excess aniline, this side reaction accelerates.

Troubleshooting Guide:
VariableRecommendationReasoning
Stoichiometry Use 0.95 eq of Aniline to 1.0 eq Acryloyl Chloride.Starving the reaction of nucleophile prevents the product from being attacked by excess amine.
Temperature Keep reaction < 0°C during addition.Michael addition has a higher activation energy than acylation. Low temp favors the kinetic product (Amide).
Base Choice Use DIPEA or Inorganic Base (K₂CO₃) .[7]Highly nucleophilic bases (like DMAP) can catalyze Michael addition.
Reaction Time Monitor by TLC/LCMS. Quench immediately upon conversion.Prolonged stirring allows the thermodynamic Michael adduct to accumulate.

Protocol C: Polishing (Recrystallization)

If the extraction (Protocol A) yields a solid that is slightly colored or <95% pure, use recrystallization. Do not distill acrylamides, as they will polymerize.

Recommended Solvent Systems:
  • IPA/Water: Dissolve in minimal hot Isopropanol (IPA). Add water dropwise until cloudy. Cool slowly.

  • Toluene/Hexane: Good for removing non-polar dimers.

  • Flash Chromatography: If necessary, use a gradient of Hexanes:Ethyl Acetate . The product typically elutes around 30-50% EtOAc.

    • Tip: Add 1% Triethylamine to the column solvent to prevent acid-catalyzed hydrolysis on the silica.

Workflow Visualization (Decision Tree)

Use this logic flow to determine your purification steps.

PurificationLogic Start Crude Reaction Mixture AcidWash Wash with 1M HCl Start->AcidWash Remove Aniline BaseWash Wash with Sat. NaHCO3 AcidWash->BaseWash Remove Acrylic Acid Solid Isolate Solid BaseWash->Solid Dry & Concentrate CheckPurity Check Purity (LCMS/NMR) Recryst Recrystallize (IPA/Water) CheckPurity->Recryst >90% Pure (Minor Color) Column Flash Column (Hex/EtOAc) CheckPurity->Column <90% Pure (Complex Mix) Final Product Final Product CheckPurity->Final Product >98% Pure Solid->CheckPurity

Figure 2: Purification decision tree emphasizing the "Acid-Base" wash as the primary filter.

Frequently Asked Questions (FAQs)

Q1: My product turned pink/brown during drying. What happened? A: This indicates trace amounts of 3-fluoro-2-methylaniline remaining in the product. Anilines oxidize rapidly in air to form colored "aniline black" type impurities.

  • Fix: Re-dissolve in EtOAc and repeat the 1M HCl wash (Protocol A, Step 3) rigorously. Ensure the aqueous layer pH is < 2.[10]

Q2: I see a "doublet of doublets" in the NMR alkene region (5.5 - 6.5 ppm), but the integration is wrong. A: This is the signature of the acrylamide "warhead." You should see three protons in this region. If the integration is low, or if you see triplets upfield (2.5 - 3.5 ppm), you have significant Michael Addition .

  • Fix: This is difficult to separate. Recrystallization from Toluene often leaves the more soluble dimer in the mother liquor.

Q3: Can I use heat to speed up the reaction? A: Absolutely not. Heat promotes both the Michael addition (dimerization) and radical polymerization. Keep the reaction at 0°C to Room Temperature (max).

Q4: Why do you recommend MEHQ? A: MEHQ (Monomethyl ether hydroquinone) is a radical scavenger. It prevents the acrylamide double bond from polymerizing during the concentration step (rotovap), which is a high-risk moment for polymerization due to increased concentration and mild heat.

References

  • BenchChem. (2025).[11] Application Notes and Protocols for the Synthesis of Acrylamide Derivatives. Retrieved from

  • Fujifilm Wako Chemicals. (n.d.). Polymerization Inhibitors for Acrylamide Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents. PMC9260000. Retrieved from

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from

  • ResearchGate. (2014). Discussion: How do I remove aniline from the reaction mixture? Retrieved from

Sources

Optimization

Controlling temperature effects on the stability of prop-2-enamide derivatives

This guide serves as a specialized Technical Support Center for researchers working with prop-2-enamide (acrylamide) derivatives, particularly in the context of targeted covalent inhibitors (TCIs). Current Status: Operat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with prop-2-enamide (acrylamide) derivatives, particularly in the context of targeted covalent inhibitors (TCIs).

Current Status: Operational | Topic: Temperature-Dependent Stability Control

Welcome to the technical support hub for acrylamide-based "warhead" chemistry. This guide addresses the thermodynamic and kinetic instabilities inherent to prop-2-enamide derivatives, providing actionable troubleshooting for synthesis, storage, and analytical characterization.

⚠️ Core Directive: The Stability Triage

Before proceeding, identify your primary failure mode. Temperature dysregulation typically manifests in two distinct chemical pathways. Use this logic flow to diagnose your issue:

Triage Start Observation: Sample Degradation Precip Insoluble Solids / Gelation (Turbidity) Start->Precip Physical State Change Potency Loss of Potency / New Peak (+18 Da) (Soluble Impurity) Start->Potency LC-MS / NMR Data Poly Diagnosis: Thermal Polymerization (Radical Mechanism) Precip->Poly High T, Radical Initiator, Lack of Inhibitor Hydro Diagnosis: Hydrolysis (Nucleophilic Attack) Potency->Hydro High T, Aqueous/Protic Solvent, pH Extremes

Figure 1: Diagnostic logic for identifying temperature-induced degradation pathways.

Module 1: Synthesis & Reaction Optimization

Context: You are synthesizing a covalent inhibitor (e.g., Ibrutinib analog) and observing low yields or insoluble byproducts during the final acylation step.

🔧 Troubleshooting Guide: Thermal Polymerization

Issue: The reaction mixture solidified or turned into a viscous gum upon heating or workup. Root Cause: Prop-2-enamide derivatives are prone to radical polymerization, accelerated by heat (


) and lack of radical scavengers.
VariableRecommendationTechnical Rationale
Temperature Keep < 0°C during acylation.Exothermic addition of acryloyl chloride can trigger localized thermal runaway, initiating polymerization chains.
Inhibitor MEHQ (10-50 ppm) 4-Methoxyphenol (MEHQ) scavenges radicals. Crucial: MEHQ requires dissolved oxygen to function. Do not purge with

if relying on MEHQ [1].
Reagent Form Use Salts Using sodium acrylate instead of acryloyl chloride (via T3P coupling) avoids the highly reactive acid chloride intermediate, improving thermal control [2].

Q: I need to heat my reaction to drive it to completion, but the acrylamide polymerizes. What can I do? A: Employ a "Masked" Warhead Strategy . Use a cyclopentadiene-protected acrylamide.[1][2] This undergoes a Diels-Alder reaction to form a stable norbornene derivative. You can perform your high-temperature chemistry on this stable intermediate.[2] Once the synthesis is complete, heat the compound to ~160°C (retro-Diels-Alder) to unveil the reactive acrylamide warhead.[2] This method effectively bypasses thermal instability during intermediate steps [3].

Module 2: Storage & The "Cold Chain"

Context: Your purified compound shows degradation after storage, despite being solid or in DMSO.

❄️ FAQ: Storage Conditions

Q: Can I store my acrylamide-based library in DMSO at Room Temperature (RT)? A: High Risk. While DMSO is aprotic, trace water or nucleophilic impurities (amines) in the DMSO can react with the electrophilic acrylamide via Michael Addition. This reaction is temperature-dependent.[3]

  • Protocol: Store as a lyophilized powder at -20°C.

  • If in solution: Store at -80°C. Thaw only immediately before use.

Q: I see a +18 Da peak in my LC-MS after storage. What is it? A: This is the Hydrolysis Product (Acrylic Acid derivative). Water attacks the amide bond. This follows Arrhenius kinetics; a 10°C increase in temperature can roughly double the hydrolysis rate [4].

  • Prevention: Ensure anhydrous conditions. If aqueous buffers are required, keep pH near 6.0-7.0 and temperature at 4°C. Avoid pH > 8.0, as hydroxide is a potent nucleophile for both hydrolysis and Michael addition.

📉 Data: Temperature Effects on Hydrolysis Kinetics

Estimated half-life (


) of a generic acrylamide in pH 7.4 buffer:
TemperatureEstimated

Status
4°C > 4 WeeksStable (Recommended for autosamplers)
25°C 3-7 DaysCaution (Limit exposure)
37°C < 24 HoursCritical (Assay duration limit)

Module 3: Analytical Stability (LC-MS/NMR)

Context: Your QC data is inconsistent. Purity drops during the overnight LC-MS run.

🔧 Troubleshooting: Autosampler Degradation

Issue: Sample purity decreases from the first injection to the last injection in a sequence. Solution:

  • Thermostat Control: Set autosampler temperature to 4°C . Never leave acrylamide samples at ambient temperature overnight.

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) as diluents if possible. Use Acetonitrile (ACN) or Water/ACN mixtures. Methanol can slowly form methyl esters or undergo Michael addition (methoxy adducts) if catalyzed by trace base.

  • Column Heating: Limit column temperature to 40°C . Higher temperatures (e.g., 60°C) used for peptide mapping can degrade small molecule acrylamides during the run.

Module 4: Mechanistic Pathways

Understanding the competition between the desired reaction (covalent inhibition) and undesired degradation is key to experimental design.

Pathways cluster_deg Degradation Pathways (Undesired) Acrylamide Prop-2-enamide (Warhead) Polymer Polymer (Insoluble Gel) Acrylamide->Polymer Heat + Radicals Acid Acrylic Acid Deriv. (+18 Da, Hydrolysis) Acrylamide->Acid Heat + H2O (pH > 8) SolventAdduct Solvent Adduct (+MeOH/H2O) Acrylamide->SolventAdduct RT + Protic Solvent Target Cysteine-Target (Covalent Inhibition) Acrylamide->Target Physiological T (37°C) Specific Binding

Figure 2: Competitive pathways. Temperature control is the primary lever to suppress the red (degradation) pathways while preserving the green (therapeutic) pathway.

References

  • BenchChem. (2025).[3] Technical Support Center: Acrylamide Derivative Polymerization. Link

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. Link

  • Hooper, A. R., & Burns, A. S. (2022).[1] Thermal Stability and Utility of Dienes as Protecting Groups for Acrylamides. ACS Medicinal Chemistry Letters, 13(5), 833-840.[1] Link[1]

  • Kurenkov, V. F., et al. (2002). Hydrolysis of Polyacrylamide and Investigation of Characteristics of its Hydrolyzed Forms. AIP Publishing. Link

Sources

Troubleshooting

Strategies to avoid side reactions with nucleophilic solvents

Welcome to the Solvent Compatibility & Reaction Optimization Hub. Ticket ID: #SOLV-994 | Status: Open | Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solvent Compatibility & Reaction Optimization Hub. Ticket ID: #SOLV-994 | Status: Open | Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Silent" Reagent

In high-throughput synthesis and drug development, solvents are often treated as inert spectators. However, in the presence of reactive electrophiles (acyl halides, alkyl triflates, epoxides), nucleophilic solvents (water, alcohols, amines, and even DMSO) become active reagents.[1]

This guide addresses the "Solvent Competition Paradox": How to maintain solubility without allowing the solvent to outcompete your desired nucleophile.

Module 1: Diagnostic Triage

Is the solvent actually the problem?

Before altering your synthetic route, confirm that the impurity is solvent-derived. Use this decision matrix to validate the issue.

SolventDiagnosis Start Reaction Failed / Low Yield CheckLCMS Step 1: Analyze LC-MS/GC-MS Look for M + [Solvent - H] Start->CheckLCMS IsSolventAdduct Is the Solvent Adduct Present? CheckLCMS->IsSolventAdduct YesAdduct Solvolysis Confirmed (Solvent acted as Nucleophile) IsSolventAdduct->YesAdduct Yes NoAdduct Check other causes (Catalyst poisoning, moisture) IsSolventAdduct->NoAdduct No AnalyzeMech Step 2: Identify Mechanism YesAdduct->AnalyzeMech PathA Direct Attack (SN2/Acyl Subst.) Example: Methyl Ester formation in MeOH AnalyzeMech->PathA PathB Carbocation Interception (SN1) Example: Solvolysis of t-BuCl AnalyzeMech->PathB

Figure 1: Diagnostic workflow to distinguish solvent interference from other reaction failures.

Module 2: The Knowledge Base (Mechanisms)

To defeat side reactions, we must understand the quantitative competition between your reagent and the solvent.

The Mayr Nucleophilicity Scale ( )

The competition is dictated by the Mayr-Patz Equation :



  • 
     : Nucleophilicity parameter of the solvent/reagent.
    
  • 
     : Electrophilicity parameter of the substrate.
    
  • 
     : Sensitivity parameter.
    

If


, the solvent will dominate simply due to concentration (Le Chatelier’s principle).[1] Pure solvent concentration is ~10–50 M, while your reagent is typically 0.1–1.0 M.[1]

Table 1: Relative Nucleophilicity Risks of Common Solvents

Solvent ClassRepresentativeRisk LevelMechanism of Interference
Water

Critical Hydrolysis of esters, anhydrides, halides.[1] High dielectric constant accelerates

.[2][3][4]
Primary Alcohols Methanol (

)
High Transesterification, formation of methyl ethers.[1] Low steric hindrance.
Secondary Alcohols Isopropanol (

)
Medium Slower attack due to sterics, but still risky with strong electrophiles.[1]
Tertiary Alcohols t-Butanol (

)
Low High steric bulk (

value is very low).[1] Excellent for dissolving organics while resisting attack.
Dipolar Aprotic DMSO, DMFVariable Oxygen/Nitrogen can attack "hot" electrophiles (e.g., Alkyl Triflates) to form onium salts.[1]
The Steric Shield Effect

Steric hindrance is your strongest ally. As shown in Figure 2 , bulky solvents like t-Amyl alcohol or t-Butanol shield the nucleophilic oxygen, preventing it from approaching the electrophilic center, even if the electron density is similar to methanol.

Module 3: Strategic Solutions (Troubleshooting)

Scenario A: "I must use an alcohol for solubility, but it reacts with my acid chloride."
  • Issue: Alcoholysis (forming the wrong ester).

  • Strategy: The "Fat Goalie" Protocol (Steric Control).

    • Switch from Methanol/Ethanol to tert-Butanol (tBuOH) or tert-Amyl Alcohol .[1]

    • Why: These solvents dissolve polar substrates but react

      
       to 
      
      
      
      times slower than primary alcohols due to steric bulk.
    • Green Alternative: Use 2-Methyltetrahydrofuran (2-MeTHF) if an alcohol is not strictly required; it mimics ether polarity but is less volatile and derived from biomass.[1]

Scenario B: "My esterification yield is low because the product hydrolyzes back."
  • Issue: Equilibrium Reversibility in nucleophilic media.

  • Strategy: Matched Solvent System.

    • If synthesizing an ethyl ester, use Ethanol as the solvent.[5]

    • Why: Transesterification still occurs, but the "side product" is identical to the desired product (degenerate reaction).

    • Caveat: This only works if the desired R-group matches a commercially available alcohol solvent.

Scenario C: "I need to acylate an amine, but water is the only solvent that dissolves it."
  • Issue: Hydrolysis of the acyl chloride before it hits the amine.

  • Strategy: Schotten-Baumann Biphasic Conditions.

    • Use a two-phase system (Water + DCM/Ether) with an inorganic base.[1]

    • Mechanism:[6][7][8][9][10][11][12] The amine (in water) moves to the interface to react with the acyl chloride (in organic phase). The acyl chloride is "protected" from the bulk water by the hydrophobic organic solvent.

SchottenBaumann cluster_Organic Organic Phase (DCM) cluster_Aqueous Aqueous Phase (Water + NaOH) RCOCl Acyl Chloride (R-CO-Cl) Product Amide Product RCOCl->Product Amine Amine (R-NH2) Amine->RCOCl Phase Transfer Attack Base OH- (Scavenger) Base->Product Neutralizes HCl

Figure 2: The Schotten-Baumann strategy uses phase separation to protect the electrophile from hydrolysis.[1]

Module 4: Experimental Protocols (SOPs)

SOP-01: Solvent Stability Screen (The "Blank" Test)

Perform this control experiment before adding expensive reagents.

  • Preparation: Dissolve 10 mg of your electrophile (e.g., Acid Chloride) in 1 mL of the proposed nucleophilic solvent (e.g., Methanol).

  • Incubation: Stir at the intended reaction temperature for 1 hour without the nucleophile.

  • Analysis: Inject directly into LC-MS or take a TLC.

    • Pass: >98% Starting Material remains.[13]

    • Fail: Formation of Methyl Ester (M + 31 - Cl) or Acid (M + 17 - Cl).[1]

  • Action: If Fail, switch to Protocol B (Schotten-Baumann) or change solvent to Acetonitrile or 2-MeTHF .

SOP-02: High-Concentration Loading (Kinetic Control)

Use when you cannot change the solvent.

  • Concept: Maximize the rate of the desired reaction (

    
    ) relative to the solvent reaction (
    
    
    
    ). Since [Solvent] is fixed, you must maximize [Nu].[1]
  • Procedure:

    • Dissolve the Nucleophile (Amine/Thiol) in the solvent at the highest possible concentration (1.0 M – 2.0 M).

    • Add the Electrophile dropwise (slow addition).

    • Why: This ensures that whenever an electrophile molecule enters the solution, it is statistically more likely to encounter a nucleophile molecule than in a dilute solution.

References

  • Mayr, H., et al. (2011).[1] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Accounts of Chemical Research.

  • Schotten, C., Baumann, E. (1883).[1][8] Über die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft. (Classic mechanism grounding).

  • Klamt, A. (2005).[1] COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. (Solvation effects on reactivity).[2][5][10][13][14][15]

  • Patz, M., Mayr, H. (2021). Mayr's Database of Reactivity Parameters.[16][17] LMU Munich.

  • Reich, H. J. (2018).[1] Solvent Effects in Organic Chemistry.[2][14] University of Wisconsin-Madison.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Assignment of N-(3-fluoro-2-methylphenyl)prop-2-enamide

Executive Summary & Strategic Context In covalent kinase inhibitor discovery (e.g., targeting BTK or EGFR), the acrylamide "warhead" is a critical structural motif.[1] The molecule N-(3-fluoro-2-methylphenyl)prop-2-enami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In covalent kinase inhibitor discovery (e.g., targeting BTK or EGFR), the acrylamide "warhead" is a critical structural motif.[1] The molecule N-(3-fluoro-2-methylphenyl)prop-2-enamide represents a classic scaffold where a Michael acceptor is coupled to an electron-rich, sterically hindered aniline.[1]

Accurate NMR assignment of this structure is frequently complicated by two factors:

  • The Fluorine Spin System: The

    
     nucleus (
    
    
    
    ) couples with protons, creating non-standard splitting patterns that automated software often misinterprets as impurities.
  • Solvent-Dependent Conformational Locking: The amide bond exhibits significant rotameric character, leading to dramatic chemical shift changes between non-polar (CDCl

    
    ) and polar aprotic (DMSO-
    
    
    
    ) solvents.[1]

This guide objectively compares the theoretical (predicted) shifts against experimental realities in different solvents, providing a validated workflow for assignment.

Comparative Analysis: Prediction vs. Experimental Reality[2]

Automated prediction algorithms (e.g., ChemDraw, MestReNova) often use additivity rules that fail to account for specific through-space fluorine couplings or solvent-solute hydrogen bonding.[1]

Table 1: Chemical Shift Comparison ( , ppm)
Proton AssignmentLabelPrediction (Algorithm)*Experimental (CDCl

)
Experimental (DMSO-

)
Comparison Note
Amide NH H-N7.80 (br)7.20 - 7.60 (br)9.60 - 9.80 (s) Critical Variance: DMSO causes a ~2.5 ppm downfield shift due to H-bonding.[1]
Aromatic H-6 H-67.907.75 (d)7.45 - 7.55 (m)Deshielded by amide; sensitive to anisotropy.[1]
Aromatic H-5 H-57.157.18 (m)7.20 - 7.30 (m)Pseudo-triplet due to H-4/H-6 coupling.[1]
Aromatic H-4 H-46.956.90 (m)7.05 - 7.15 (m)F-Coupled: Often appears as a td due to

.[1]
Vinyl (Internal) H

6.406.45 (dd)6.50 - 6.60 (dd)Characteristic acrylamide dd (

Hz).[1]
Vinyl (Terminal) H

6.256.28 (dd)6.20 - 6.30 (dd)Trans to carbonyl.[1]
Vinyl (Terminal) H

5.755.78 (dd)5.70 - 5.80 (dd)Cis to carbonyl; usually most upfield vinyl.[1]
Methyl CH

2.20 (s)2.25 (d)2.15 (d)Hidden Coupling:

Hz splits this "singlet" into a doublet.

*Prediction based on standard increment tables (e.g., Pretsch/Clerc).[1]

The Fluorine Effect: Decoding the Multiplets

The presence of the fluorine atom at position 3 creates a spin system that defies simple "doublet/triplet" logic. To assign this correctly, you must recognize the specific coupling constants (


).[1]
Mechanism of Coupling
  • 
     (Ortho):  The Fluorine is ortho to H-4. This creates a large splitting (~9-11 Hz), comparable to ortho-proton coupling.[1]
    
  • 
     (Meta):  The Fluorine is meta to H-5. This creates a medium splitting (~6-8 Hz).[1]
    
  • 
     (Long Range):  The Fluorine is 4 bonds away from the Methyl protons. This is the "Gotcha" peak—it turns the methyl singlet into a doublet (
    
    
    
    Hz).
Visualization: Assignment Logic Flow

The following diagram illustrates the decision tree for assigning the aromatic region.

G Start Analyze Aromatic Region (7.0 - 8.0 ppm) H6_Check Identify H-6 (Most Deshielded) Start->H6_Check Me_Check Analyze Methyl Region (~2.2 ppm) Start->Me_Check H6_Result Doublet (or broad d) J ~ 8Hz (Ortho H-5) Para-F coupling is negligible H6_Check->H6_Result H4_Check Identify H-4 (Ortho to F) H6_Check->H4_Check Move Upfield H4_Result Triplet of Doublets (td) Split by F (J ~10Hz) Split by H-5 (J ~8Hz) H4_Check->H4_Result Me_Result Doublet (d) Split by F (4J ~ 2Hz) NOT a Singlet Me_Check->Me_Result

Caption: Logic flow for distinguishing aromatic and methyl signals based on fluorine coupling patterns.

Validated Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent Choice: Use DMSO-

    
      (99.9% D) for characterization.[1]
    
    • Reasoning: CDCl

      
       often leads to broad amide peaks due to exchange and quadrupole broadening from the amide nitrogen.[1] DMSO sharpens the amide proton (H-N) and pushes it downfield (>9.5 ppm), clearing the aromatic window.
      
  • Concentration: 5-10 mg in 0.6 mL solvent. High concentration can induce stacking effects, shifting aromatic protons upfield.[1]

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

  • Scans (NS): Minimum 16 (for S/N > 200:1).

  • Spectral Width: -2 to 14 ppm (to catch the downfield Amide).

Step 3: The Validation Step (Essential)

If the multiplets are ambiguous, perform a


-Decoupled 

NMR
.
  • Center the decoupler frequency (O2) on the fluorine signal (typically -110 to -120 ppm for fluoro-anilines).

  • Acquire the 1H spectrum.[1][2][3][4][5]

  • Result: The Methyl doublet will collapse to a singlet. The H-4 "triplet of doublets" will simplify to a standard doublet. This confirms the assignment.

Detailed Signal Assignment (DMSO- )

The Acrylamide System (AMX Pattern)

The acrylamide side chain forms a distinct AMX (or ABC) system.

  • 
     6.55 (dd, 
    
    
    
    Hz, 1H, H
    
    
    ):
    The "internal" vinyl proton.[1] It has the largest coupling constants (trans to H
    
    
    , cis to H
    
    
    ).[1]
  • 
     6.25 (dd, 
    
    
    
    Hz, 1H, H
    
    
    ):
    The terminal proton trans to the carbonyl.[1] Large trans coupling (
    
    
    ) and small geminal coupling (
    
    
    ).[1]
  • 
     5.75 (dd, 
    
    
    
    Hz, 1H, H
    
    
    ):
    The terminal proton cis to the carbonyl.[1] Intermediate cis coupling (
    
    
    ).[1]
The Aromatic System[6][7][8]
  • 
     9.65 (s, 1H, NH):  Sharp singlet in DMSO. Disappears on D
    
    
    
    O shake.
  • 
     7.50 (d, 
    
    
    
    Hz, 1H, H-6):
    Only shows strong ortho coupling to H-5.[1]
  • 
     7.25 (m, 1H, H-5):  Overlaps often, but integrates to 1H.[1]
    
  • 
     7.10 (td, 
    
    
    
    Hz, 1H, H-4):
    The key diagnostic peak.[1] Look for the wide splitting caused by Fluorine.[1][6]
The Methyl Group[2][3]
  • 
     2.15 (d, 
    
    
    
    Hz, 3H, CH
    
    
    ):
    If your integration is 3.0 but the peak looks "split," do not integrate the two legs separately. It is a doublet due to long-range coupling.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (Standard reference for substituent chemical shift additivity rules).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for J-coupling constants, specifically J_F-H).[1]

  • Abraham, R. J., et al. (2006).[1][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1][4] (Primary source for solvent effect comparisons).

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Definitive guide on F-H coupling patterns).

Sources

Comparative

A Senior Application Scientist's Guide to the Identification of N-(3-fluoro-2-methylphenyl)prop-2-enamide using LC-MS Fragmentation Patterns

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical comparison for the identi...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth technical comparison for the identification of N-(3-fluoro-2-methylphenyl)prop-2-enamide, a compound of interest in medicinal chemistry. We will explore the power of Liquid Chromatography-Mass Spectrometry (LC-MS) and its fragmentation patterns as the primary analytical technique, while also presenting a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of analytical strategies for novel small molecules.

The Analytical Challenge: N-(3-fluoro-2-methylphenyl)prop-2-enamide

N-(3-fluoro-2-methylphenyl)prop-2-enamide presents a unique analytical challenge due to the combination of its functional groups: an acrylamide moiety, a fluorinated aromatic ring, and a methylphenyl group. Each of these structural features influences the molecule's ionization and fragmentation behavior in the mass spectrometer. A robust analytical method must be capable of not only confirming the molecular weight but also providing specific fragment ions that unequivocally identify the molecule's structure.

Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule with the polarity and thermal lability characteristics of N-(3-fluoro-2-methylphenyl)prop-2-enamide, LC-MS/MS stands out as the premier analytical choice.[1][2] The technique's ability to analyze compounds in the liquid phase at ambient temperatures prevents thermal degradation, a significant risk with GC-based methods for such structures.[3]

The Rationale Behind LC-MS/MS

The choice of LC-MS/MS is underpinned by its inherent sensitivity, selectivity, and versatility for a broad range of compounds, particularly polar and non-volatile molecules.[2][3] By coupling the separation power of liquid chromatography with the mass-resolving capabilities of tandem mass spectrometry, we can effectively isolate the analyte of interest from a complex matrix and induce controlled fragmentation to generate a structural fingerprint.

Experimental Workflow: LC-MS/MS Analysis

The experimental workflow is a critical component of a self-validating system. Each step is designed to ensure reproducibility and accuracy.

Caption: LC-MS/MS Experimental Workflow.

Predicted Fragmentation Pathway of N-(3-fluoro-2-methylphenyl)prop-2-enamide

Based on established fragmentation principles for amides, aromatic compounds, and fluorinated molecules, we can predict the key fragmentation pathways for N-(3-fluoro-2-methylphenyl)prop-2-enamide upon Collision-Induced Dissociation (CID). The primary cleavage is expected at the amide bond, being the most labile site. Further fragmentation of the aromatic portion is also anticipated.

G Precursor Ion (m/z 179.08) Precursor Ion (m/z 179.08) Fragment 1 (m/z 123.05) Fragment 1 (m/z 123.05) Precursor Ion (m/z 179.08)->Fragment 1 (m/z 123.05) Loss of C3H2O Fragment 3 (m/z 55.02) Fragment 3 (m/z 55.02) Precursor Ion (m/z 179.08)->Fragment 3 (m/z 55.02) Cleavage of N-Aryl bond Fragment 2 (m/z 95.04) Fragment 2 (m/z 95.04) Fragment 1 (m/z 123.05)->Fragment 2 (m/z 95.04) Loss of CO

Caption: Predicted Fragmentation Pathway.

Hypothetical LC-MS/MS Data

The following table summarizes the expected results from the LC-MS/MS analysis of N-(3-fluoro-2-methylphenyl)prop-2-enamide.

ParameterPredicted Value/ObservationRationale
Retention Time (RT) ~3.5 minBased on the polarity of the molecule on a standard C18 column.
Precursor Ion [M+H]⁺ (m/z) 179.08Calculated exact mass of C10H10FNO + H⁺.
Key Fragment Ions (m/z) 123.05, 95.04, 55.02Corresponding to the stable fragments generated through CID.
Interpretation of Fragments m/z 123.05: [C8H7FN]⁺m/z 95.04: [C7H4F]⁺m/z 55.02: [C3H3O]⁺Loss of the acryloyl group, subsequent loss of CO, and formation of the acryloyl cation.

Comparative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

To provide a comprehensive guide, it is essential to compare LC-MS/MS with a viable alternative. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds.[4]

Applicability to N-(3-fluoro-2-methylphenyl)prop-2-enamide

While N-(3-fluoro-2-methylphenyl)prop-2-enamide is not ideally suited for GC-MS due to its polarity and potential for thermal degradation of the acrylamide moiety, it can be analyzed with careful method development.[3] Derivatization could be employed to increase volatility and thermal stability, but this adds complexity to the sample preparation process.[1]

Hypothetical GC-MS Data and Comparison
FeatureLC-MS/MSGC-MSSupporting Rationale
Sample Preparation Simple dissolutionPotentially requires derivatizationLC-MS is more suitable for polar, non-volatile compounds, simplifying sample preparation.[2][3]
Thermal Stability Not a concernPotential for degradationThe high temperatures of the GC inlet can cause decomposition of thermally labile compounds.[1][4]
Ionization Soft (ESI)Hard (EI)Electrospray ionization (ESI) is less energetic and typically preserves the molecular ion, whereas Electron Ionization (EI) causes extensive fragmentation.
Fragmentation Controlled (CID)Extensive and less controlledTandem MS allows for selective fragmentation of a precursor ion, leading to cleaner and more interpretable fragment spectra.
Sensitivity HighModerate to HighBoth techniques can offer high sensitivity, but LC-MS is often superior for targeted analysis in complex matrices.[1]
Identification Confidence Very HighModerateThe combination of retention time, precursor ion, and specific fragment ions in LC-MS/MS provides a higher degree of confidence in identification.

Detailed Experimental Protocols

LC-MS/MS Method
  • Standard Preparation: Prepare a 1 mg/mL stock solution of N-(3-fluoro-2-methylphenyl)prop-2-enamide in acetonitrile. Prepare working standards by serial dilution in a 50:50 acetonitrile/water mixture.

  • LC Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (m/z 50-500) followed by data-dependent MS/MS of the most intense ions.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Comparative GC-MS Method (Hypothetical)
  • Standard Preparation: Prepare a 1 mg/mL stock solution in a suitable organic solvent like dichloromethane.

  • GC Conditions:

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250°C (optimized to minimize degradation).

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: Splitless injection of 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Conclusion and Recommendation

The structural elucidation of N-(3-fluoro-2-methylphenyl)prop-2-enamide is most reliably achieved using LC-MS/MS. The technique's soft ionization and controlled fragmentation provide a wealth of structural information with high confidence. While GC-MS can be a powerful tool, its application to this particular molecule is limited by concerns of thermal stability and the potential need for derivatization. For researchers and drug development professionals, the adoption of an LC-MS/MS-based workflow is the recommended strategy for the accurate and robust identification of novel compounds of this class.

References

  • Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Patsnap Synapse. (2023, May 9). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]

  • ILT. (2023, January 22). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]

Sources

Validation

Comparing reactivity of N-(3-fluoro-2-methylphenyl)prop-2-enamide with other acrylamides

Executive Summary: The "Goldilocks" Warhead In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophilic "warhead" determines the delicate balance between potency (target engagement) and toxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Warhead

In the design of Targeted Covalent Inhibitors (TCIs), the reactivity of the electrophilic "warhead" determines the delicate balance between potency (target engagement) and toxicity (off-target promiscuity). N-(3-fluoro-2-methylphenyl)prop-2-enamide represents a highly specific tuning of the acrylamide motif.

This guide analyzes its reactivity profile relative to standard acrylamides. By combining ortho-steric hindrance (2-methyl) with meta-electronic activation (3-fluoro), this scaffold achieves a "Goldilocks" zone of reactivity—sufficiently electrophilic to modify a cysteine thiolate within a binding pocket, yet kinetically slow enough to evade rapid clearance by cytosolic glutathione (GSH).

Chemical Profile & Mechanistic Analysis[1]

Structural Deconstruction

The molecule consists of an acrylamide Michael acceptor coupled to a substituted aniline. Its reactivity is governed by the interplay of steric and electronic effects on the amide nitrogen, which transmits electron density to the


-carbon of the double bond.
ComponentFeatureMechanistic Impact on Reactivity (

)
Acrylamide

-unsaturated carbonyl
The electrophilic trap. Reacts with nucleophiles (Cys-SH) via 1,4-Michael addition.
2-Methyl (Ortho) Steric BulkPrimary Modulator: Forces the phenyl ring out of planarity with the amide. This steric clash hinders the approach of bulkier nucleophiles (like GSH) and prevents full resonance conjugation, slightly decoupling the phenyl ring's electronics from the warhead.
3-Fluoro (Meta) Inductive Withdrawal (-I)Secondary Modulator: Fluorine is highly electronegative. At the meta position, it exerts an inductive electron-withdrawing effect, decreasing electron density on the amide nitrogen. This makes the

-carbon more electrophilic compared to a non-fluorinated analog.
Comparative Reactivity Landscape

The following table ranks the target molecule against common acrylamide warheads based on established Structure-Activity Relationship (SAR) principles [1][2].

Table 1: Relative Reactivity Ranking (Lowest to Highest)

RankCompoundStructure NotePredicted Reactivity (

GSH)
Rationale
1N-(2,6-dimethylphenyl)acrylamideDouble OrthoVery Low (>24 h)Severe steric hindrance blocks nucleophilic attack; amide bond twisted out of conjugation.
2N-(3-fluoro-2-methylphenyl)prop-2-enamide Ortho-Me / Meta-F Moderate/Optimized (4–8 h)Target Molecule. 2-Me provides metabolic stability; 3-F restores necessary electrophilicity lost by steric deactivation.
3N-(2-methylphenyl)acrylamideOrtho-Me onlyModerate (2–4 h)Steric hindrance present, but lacks the activating electron-withdrawing fluorine.
4N-phenylacrylamideUnsubstitutedHigh (< 1 h)Baseline reactivity. Fully conjugated system, prone to rapid GSH depletion.
5N-(4-nitrophenyl)acrylamidePara-NO2Very High (min)Strong resonance withdrawal activates the Michael acceptor significantly. Often too toxic.

Key Insight: The 2-methyl group is the "brake," preventing rapid systemic depletion. The 3-fluoro group is the "accelerator," ensuring the warhead remains reactive enough to snap shut on the target cysteine once bound.

Reaction Mechanism Visualization

The following diagram illustrates the Michael addition pathway, highlighting the transition state where the specific steric/electronic effects manifest.

MichaelAddition cluster_effects Substituent Effects Reactants Reactants (Warhead + Cys-S⁻) TS Transition State (Steric Clash with 2-Me) Reactants->TS Nucleophilic Attack (Rate Limiting Step) Intermediate Enolate Intermediate TS->Intermediate Bond Formation Product Covalent Adduct (Thioether) Intermediate->Product Proton Transfer Effect1 3-Fluoro (-I) Increases Electrophilicity Effect1->Reactants Effect2 2-Methyl (Steric) Blocks Approach Effect2->TS

Caption: Mechanism of thiol-Michael addition. The 2-methyl substituent destabilizes the transition state via steric clash, while the 3-fluoro substituent inductively activates the reactant ground state.

Experimental Protocols

To validate the reactivity profile of N-(3-fluoro-2-methylphenyl)prop-2-enamide, two orthogonal assays are recommended: a high-throughput GSH depletion assay (LC-MS) and a detailed kinetic NMR analysis.

Protocol A: Glutathione (GSH) Reactivity Assay (LC-MS/MS)

Purpose: To determine the pseudo-first-order half-life (


) as a surrogate for systemic clearance.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Reduced L-Glutathione (GSH) (100 mM in water, freshly prepared)

  • Internal Standard (e.g., Warfarin or Tolbutamide)

  • Buffer: PBS pH 7.4 + 1 mM EDTA (to prevent metal-catalyzed oxidation)

Workflow:

  • Preparation: Dilute Test Compound to 10 µM in PBS (final DMSO < 1%).

  • Initiation: Add GSH to a final concentration of 5 mM (500-fold excess to ensure pseudo-first-order kinetics).

  • Incubation: Incubate at 37°C with agitation.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately add 3 volumes of ice-cold Acetonitrile containing Internal Standard. Centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent ion

    
    .
    

Data Processing: Plot


 vs. Time. The slope 

yields the half-life:

Protocol B: NMR Kinetic Monitoring

Purpose: To directly observe the formation of the adduct and confirm the regiochemistry (beta-addition).

Reagents:

  • Test Compound (20 mM)

  • Cysteamine (or N-acetylcysteine) (200 mM)

  • Solvent: DMSO-

    
     or Phosphate Buffer in 
    
    
    
    (pH 7.4, corrected).

Workflow:

  • Dissolve 5 mg of N-(3-fluoro-2-methylphenyl)prop-2-enamide in 0.6 mL deuterated solvent.

  • Acquire a

    
    
    
    
    
    -NMR spectrum (32 scans). Focus on the alkene region (5.5–6.5 ppm).
  • Add 10 equivalents of thiol. Invert tube to mix.

  • Acquire arrayed spectra every 5 minutes for 2 hours.

  • Analysis: Integrate the diminishing vinyl proton signals vs. the growing methylene signals of the adduct.

Experimental Workflow Diagram

AssayWorkflow cluster_prep Sample Preparation cluster_reaction Reaction Kinetics cluster_analysis Quantification Step1 Dissolve Compound (10 mM DMSO) Step3 Mix: 10 µM Cmpd + 5 mM GSH (T = 37°C) Step1->Step3 Step2 Prepare GSH Solution (PBS pH 7.4 + EDTA) Step2->Step3 Step4 Time-Point Sampling (0 - 480 min) Step3->Step4 Step5 Quench with ACN (+ Internal Std) Step4->Step5 Step6 LC-MS/MS Analysis (Monitor Parent Decay) Step5->Step6 Step7 Calculate t1/2 (ln[C] vs Time) Step6->Step7 Decision Is t1/2 < 60 min? Step7->Decision ResultHigh Too Reactive (Toxicity Risk) Decision->ResultHigh Yes ResultLow Ideal Profile (Proceed to Kinase Assay) Decision->ResultLow No

Caption: Step-by-step workflow for the Glutathione Reactivity Assay, the industry standard for assessing covalent warhead safety.

References

  • Birkholz, A., et al. (2020).[1][2] Systematic Study of the Glutathione Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution.[1][2][3][4][5] Journal of Medicinal Chemistry, 63(20), 11602–11614.[1][2][3] [Link][3]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug Discovery for Targeted Covalent Inhibitors: History, Challenges, and Future Outlook. Expert Opinion on Drug Discovery, 7(7), 561–581. [Link]

  • Domainex. (n.d.). GSH Reactivity Assay Protocols. Domainex Service Guide. [Link]

  • X-Chem. (2024). Refining Covalent Warhead Reactivity: A New Look at GSH Reactivity Assays. X-Chem Perspectives. [Link]

Sources

Comparative

Validating purity of N-(3-fluoro-2-methylphenyl)prop-2-enamide using HPLC-UV

An In-Depth Technical Guide to Method Validation for Purity Assessment of N-(3-fluoro-2-methylphenyl)prop-2-enamide by HPLC-UV In the landscape of pharmaceutical development, the assurance of purity for an active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Method Validation for Purity Assessment of N-(3-fluoro-2-methylphenyl)prop-2-enamide by HPLC-UV

In the landscape of pharmaceutical development, the assurance of purity for an active pharmaceutical ingredient (API) is not merely a regulatory hurdle; it is the bedrock of safety and efficacy.[1] This guide provides a comprehensive, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for determining the purity of N-(3-fluoro-2-methylphenyl)prop-2-enamide (hereafter referred to as FMPA), a novel small molecule intermediate.

Our approach eschews a rigid, one-size-fits-all template. Instead, we will delve into the causal logic behind each experimental choice, grounding our protocol in the fundamental principles of chromatography and regulatory expectations. This document is designed for researchers, analytical scientists, and quality control professionals who require a robust, defensible, and scientifically sound method for purity analysis.

The Analytical Imperative: Why HPLC-UV for FMPA?

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry, prized for its ability to separate, identify, and quantify components within a mixture.[2] When coupled with a UV detector, it becomes a powerful tool for analyzing compounds that possess a chromophore—a part of the molecule that absorbs UV light.[3][4]

Why it's the right choice for FMPA:

  • Molecular Structure: FMPA contains a phenyl ring and a conjugated acrylamide system. This structure is inherently UV-active, making it an ideal candidate for UV detection.

  • Physicochemical Properties: As a small organic molecule, FMPA is well-suited for reversed-phase HPLC, the most common mode of separation, which separates compounds based on their hydrophobicity.[5][6]

  • Purity Determination: HPLC excels at separating the main compound from closely related process impurities and degradation products, offering the high resolution necessary for accurate purity calculations.[7]

  • Robustness and Reliability: HPLC-UV systems are known for their consistency and reliability, delivering precise and repeatable results essential for quality control (QC) environments.[4][7]

While other techniques like Gas Chromatography (GC) are excellent for volatile compounds, FMPA's structure suggests it is not sufficiently volatile without derivatization.[8] Mass Spectrometry (MS) offers greater sensitivity and specificity but represents a significant increase in equipment cost and complexity, which may not be necessary for routine purity assessments where impurity identities are already known.[8] HPLC-UV provides the optimal balance of performance, cost, and ease of use for this application.[9]

Strategic Method Development

The goal of method development is to achieve adequate separation of the main peak (FMPA) from all potential impurities with good peak shape and a reasonable run time. Our strategy is based on a systematic screening of critical parameters.

Stationary Phase (Column) Selection

The choice of the column's stationary phase is the most critical factor affecting separation selectivity.[10] For a moderately non-polar molecule like FMPA, a C18 (octadecylsilyl) column is the logical starting point. C18 columns are versatile, provide excellent hydrophobic retention for a wide range of organic molecules, and are widely available with high batch-to-batch reproducibility.

  • Rationale: The phenyl ring and methyl group in FMPA provide sufficient hydrophobicity to interact effectively with the C18 stationary phase.

Mobile Phase Selection

The mobile phase composition is adjusted to control the elution of analytes from the column. A typical reversed-phase system uses a mixture of water and a less polar organic solvent.

  • Organic Modifier: Acetonitrile is chosen over methanol as the initial organic modifier. It generally has a lower viscosity (leading to lower backpressure) and is UV transparent at lower wavelengths, providing a better baseline.[11]

  • Aqueous Phase: Using a buffered aqueous phase is crucial for ensuring reproducible retention times, especially if any impurities have ionizable groups. A phosphate or acetate buffer at a pH between 3 and 4 is a good starting point, as it is well below the pKa of the silica stationary phase, minimizing peak tailing.

  • Elution Mode: A gradient elution (where the proportion of organic solvent is increased over time) is selected. This approach is superior to isocratic elution for purity analysis because it effectively elutes both early- and late-eluting impurities, improves peak shape for later peaks, and reduces the overall analysis time.[12]

Detection Wavelength

The detection wavelength should be set where the analyte has maximum absorbance (λ-max) to ensure the highest sensitivity.[13] A photodiode array (PDA) detector is used during method development to scan the UV spectrum of the FMPA peak. Based on its conjugated structure, a λ-max is anticipated in the 210-270 nm range. For our purposes, we will assume a λ-max of 254 nm , a common wavelength that provides a good response for many aromatic compounds.

The Validated Protocol: A Self-Verifying System

This section details the step-by-step protocol for purity determination, followed by the validation process, which provides documented evidence that the method is fit for its intended purpose.[14] The entire process is designed to comply with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., 50:50 ACN:Water) A->B C Sonication & Filtration (0.45 µm) B->C D HPLC System Equilibration C->D E System Suitability Test (SST) Injection D->E F Sample Sequence Injection E->F G Chromatogram Integration F->G H Impurity & API Peak Identification G->H I Purity Calculation (% Area) H->I J J I->J Final Report

Caption: High-level workflow for HPLC-UV purity analysis of FMPA.

Detailed Methodology

1. Reagents and Materials:

  • N-(3-fluoro-2-methylphenyl)prop-2-enamide (FMPA) reference standard and test sample.

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Potassium Phosphate Monobasic, analytical grade.

  • Phosphoric Acid, analytical grade.

2. Chromatographic Conditions:

Parameter Condition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with PDA/UV Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min (10% B), 2-20 min (10-90% B), 20-22 min (90% B), 22-22.1 min (90-10% B), 22.1-27 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

| Detection | 254 nm |

3. Preparation of Solutions:

  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust pH to 3.0 using diluted phosphoric acid. Filter through a 0.45 µm filter.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of FMPA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of FMPA test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate if necessary to ensure complete dissolution.

4. System Suitability Test (SST): Before any sample analysis, inject the Standard Solution five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor (Asymmetry): ≤ 1.5 for the FMPA peak.

  • Theoretical Plates (N): ≥ 5000 for the FMPA peak.

  • %RSD of Peak Area: ≤ 1.0% for the five replicate injections.

  • Rationale: The SST is a mandatory self-validating check that ensures the chromatographic system is performing adequately on the day of analysis.[14]

5. Purity Calculation: Purity is calculated using the area percent method.

  • % Purity = (Area of FMPA Peak / Total Area of All Peaks) x 100

Method Validation: Proving Fitness for Purpose

Method validation is performed to confirm that the analytical procedure is suitable for its intended use.[17] The following parameters are evaluated according to ICH guidelines.[16]

Validation_Process cluster_params Validation Parameters Validation Method Validation ICH Q2(R1) Specificity Specificity Analyte vs. Impurities, Placebo Validation->Specificity Linearity Linearity & Range R² ≥ 0.999 Validation->Linearity Accuracy Accuracy % Recovery (98-102%) Validation->Accuracy Precision Precision Repeatability & Intermediate (%RSD ≤ 2.0%) Validation->Precision Robustness Robustness Small variations in method Validation->Robustness LOQ Limit of Quantitation S/N ≥ 10 Validation->LOQ

Caption: Key parameters for HPLC-UV method validation as per ICH guidelines.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[14]

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of FMPA.

    • Analyze a sample of FMPA that has been subjected to forced degradation (acid, base, peroxide, heat, and light stress) to demonstrate that degradation products are resolved from the main FMPA peak.

    • Use a PDA detector to assess peak purity for the FMPA peak in both stressed and unstressed samples.

  • Acceptance Criteria: The FMPA peak should be free from co-elution with any degradation products or blank components. The peak purity angle should be less than the purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[18]

  • Protocol: Prepare a series of at least five standard solutions of FMPA ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) must be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The range is established as the concentration interval over which linearity, accuracy, and precision are met.[17]

Concentration (µg/mL)Mean Peak Area (n=3)
50510,234
75764,890
1001,021,567
1251,275,980
1501,528,455
Result R² = 0.9999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[16]

  • Protocol: Spike a placebo (if available) or a known batch of FMPA with known amounts of FMPA reference standard at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.7100.7%
120%120.0119.599.6%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: Repeatability and Intermediate Precision.[18]

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six independent preparations of the FMPA sample at 100% concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.

  • Intermediate Precision:

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Quantitation (LOQ)

LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19] This is critical for quantifying impurities.

  • Protocol: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. Prepare a sample at this concentration and inject it six times.

  • Acceptance Criteria: The S/N ratio should be ≥ 10, and the %RSD for the six injections should be ≤ 10.0%.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[20]

  • Protocol: Analyze a standard solution while making small variations to parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Acceptance Criteria: The system suitability parameters (tailing factor, plate count) should remain within acceptable limits, and the purity result should not change significantly.

Conclusion

This guide has detailed a comprehensive and scientifically-grounded HPLC-UV method for the purity determination of N-(3-fluoro-2-methylphenyl)prop-2-enamide. By systematically developing the chromatographic conditions based on the analyte's properties and subsequently validating the method against internationally recognized ICH guidelines, we have established a procedure that is specific, linear, accurate, precise, and robust. The inclusion of system suitability criteria as a self-validating check for each analytical run ensures the ongoing reliability of the data generated. This validated method is fit for its intended purpose in a regulated pharmaceutical quality control environment, providing trustworthy data to ensure product quality and patient safety.

References

  • Computer-Assisted Method Development for Small and Large Molecules. (2017). LCGC North America. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. [Link]

  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. (2023). ResearchGate. [Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. (2024). ACS Publications. [Link]

  • The UV Detector for HPLC — An Ongoing Success Story. (2014). Chromatography Online. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. [Link]

  • The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (2023). LCGC International. [Link]

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. [Link]

  • What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? (2022). News-Medical.net. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2023). Lab Manager. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2023). ResearchGate. [Link]

  • Practical HPLC method development screening. (n.d.). Element Lab Solutions. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2023). IJRAR.org. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]

  • Determination of Acrylamide in Starch-Based Foods by HPLC with Pre-Column Ultraviolet Derivatization. (2007). ResearchGate. [Link]

  • How It Works: UV Detection for HPLC. (2018). LCGC International. [Link]

  • Everything You Should Know About UV Detection for HPLC. (n.d.). CHROMacademy. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.com. [Link]

  • High-Performance Liquid Chromatography Determination of Acrylamide after Its Extraction from Potato Chips. (2019). Pharmaceutical Sciences. [Link]

  • Principle of HPLC | HPLC System Working Explained. (2024). Pharmaguideline. [Link]

  • Understanding HPLC Instrumentation: Principles & Uses. (2023). Chrom Tech, Inc. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. (2021). PMC. [Link]

  • New and Rapid Analytical Method Using HPLC-MS Detection for Acrylamide Determination in Black Ripe Olives. (2023). PMC. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020). NETZSCH Analyzing & Testing. [Link]

  • Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. (n.d.). Agilent. [Link]

Sources

Validation

Comprehensive Guide to IR Spectroscopy Characterization: N-(3-fluoro-2-methylphenyl)prop-2-enamide

Executive Summary N-(3-fluoro-2-methylphenyl)prop-2-enamide is a critical electrophilic scaffold, frequently utilized in the synthesis of covalent kinase inhibitors (e.g., targeting EGFR or BTK). Its structure combines a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(3-fluoro-2-methylphenyl)prop-2-enamide is a critical electrophilic scaffold, frequently utilized in the synthesis of covalent kinase inhibitors (e.g., targeting EGFR or BTK). Its structure combines a reactive acrylamide "warhead" with a 3-fluoro-2-methylaniline core.

This guide provides a comparative spectroscopic analysis, distinguishing this molecule from structural analogs. For researchers, the primary challenge in characterizing this compound lies in resolving the overlapping signals in the 1600–1700 cm⁻¹ region (Amide I, Amide II, and Alkenyl C=C) and validating the specific substitution pattern of the aromatic ring.

Structural Analysis & Vibrational Theory

To accurately interpret the IR spectrum, we must deconstruct the molecule into its interacting vibrational domains.

The "Push-Pull" of Conjugation vs. Sterics
  • Conjugation Effect (Red Shift): Theoretically, the lone pair on the amide nitrogen can conjugate with the phenyl ring and the acrylamide double bond. This delocalization typically weakens the C=O bond, lowering its stretching frequency to ~1650–1660 cm⁻¹.

  • Steric Ortho-Effect (Blue Shift): The 2-methyl group (ortho to the amide nitrogen) introduces significant steric bulk. This forces the amide group to twist out of planarity with the phenyl ring, breaking the conjugation.

    • Result: The C=O bond retains more double-bond character, shifting the Amide I band to a higher frequency (~1670–1690 cm⁻¹ ) compared to unhindered analogs.

The Fluorine Signature

The 3-fluoro substituent exerts a strong inductive effect (-I), polarizing the aromatic ring. While C-F stretches are often obscured in the fingerprint region, they typically manifest as intense bands between 1150–1250 cm⁻¹ , distinct from non-fluorinated analogs.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the characteristic bands of N-(3-fluoro-2-methylphenyl)prop-2-enamide with its closest structural relatives to facilitate identification.

Table 1: Comparative IR Band Assignments (cm⁻¹)
Vibrational ModeTarget Molecule (3-F, 2-Me)Analog A: Non-Fluorinated (N-o-tolylacrylamide)Analog B: Saturated (Propanamide derivative)Diagnostic Note
Amide A (N-H Stretch) 3250–3300 (m) 3280–3300 (m)3280–3300 (m)Broadened by H-bonding.
Amide I (C=O[1][2][3] Stretch) 1670–1685 (s) 1660–1675 (s)1660–1680 (s)Higher freq in Target due to ortho-Me steric twist reducing conjugation.
Vinyl C=C Stretch 1620–1635 (m) 1620–1630 (m)Absent Critical differentiator. Confirms presence of the acrylamide warhead.
Amide II (N-H Bend) 1530–1550 (s) 1530–1550 (s)1540–1560 (s)Strong band, often overlaps with aromatic C=C.
Aromatic C=C 1480, 1590 (m) 1480, 1590 (m)1480, 1590 (m)Skeleton vibrations of the benzene ring.
C-F Stretch 1180–1240 (s) Absent 1180–1240 (s)Strong, broad band. Distinguishes from Analog A.
Vinyl =C-H Wag 960–990 (m) 960–990 (m)Absent Confirms terminal alkene (acrylamide).
Ar-H Out-of-Plane 740–780 (s) 750–770 (s)740–780 (s)Indicative of 1,2,3-trisubstitution pattern.

(s) = strong, (m) = medium, (w) = weak intensity

Detailed Experimental Protocol

To obtain the high-fidelity spectra required for this analysis, the Attenuated Total Reflectance (ATR) method is recommended over KBr pellets to avoid moisture interference and pressure-induced spectral shifts.

Protocol: High-Resolution ATR-FTIR Acquisition
  • Instrument Setup:

    • Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

    • Crystal: Diamond or ZnSe (Diamond is preferred for hardness).

    • Resolution: 4 cm⁻¹.

    • Scans: 32–64 scans to optimize Signal-to-Noise (S/N) ratio.

  • Sample Preparation:

    • Ensure the sample is a dry, free-flowing solid. Residual solvent (DCM, Ethyl Acetate) will introduce interfering peaks at 1730 cm⁻¹ (ester C=O) or 700 cm⁻¹ (C-Cl).

    • Place ~2 mg of sample onto the crystal center.

  • Acquisition:

    • Apply pressure using the anvil until the absorbance of the strongest peak (Amide I) reaches ~0.5–0.8 a.u. Do not over-pressurize, as this can distort the crystal lattice of crystalline powders.

    • Background: Collect an air background immediately prior to sampling.

  • Post-Processing:

    • Apply ATR Correction (if quantitative comparison to transmission libraries is needed).

    • Baseline correct only if significant drift is observed.

Decision Logic for Spectral Validation

The following diagram illustrates the logical workflow for confirming the identity of N-(3-fluoro-2-methylphenyl)prop-2-enamide using IR data.

IR_Validation Start Start: Acquire Spectrum Check_CO Check 1650-1690 cm⁻¹ (Amide I) Start->Check_CO Check_Vinyl Check 1620-1640 cm⁻¹ (Vinyl C=C) Check_CO->Check_Vinyl Band Present Result_Ester WARNING: Check for Solvent/Impurity (Ester/Acid peaks) Check_CO->Result_Ester Band > 1700 Check_CF Check 1150-1250 cm⁻¹ (C-F Stretch) Check_Vinyl->Check_CF Band Present Result_Sat MISMATCH: Likely Saturated Analog (Propanamide) Check_Vinyl->Result_Sat Band Absent Check_Fingerprint Check < 900 cm⁻¹ (Substitution Pattern) Check_CF->Check_Fingerprint Strong Band Result_NonF MISMATCH: Missing Fluorine (Non-fluorinated Analog) Check_CF->Result_NonF Weak/Absent Result_Valid CONFIRMED IDENTITY: N-(3-fluoro-2-methylphenyl) prop-2-enamide Check_Fingerprint->Result_Valid Pattern Matches 1,2,3-Trisub

Caption: Logical workflow for stepwise spectral validation of the target acrylamide derivative.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for detailed C-F and vinyl group assignments).
  • Merino, S., et al. (2026).[2][4] "Acrylamide molecule detection by surface-enhanced infrared absorption spectroscopy using resonant nanoantennas". Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 345, 126772.[4] Link (Validation of acrylamide vibrational modes).

  • Lombardo, M., et al. (2020). "The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization". PMC. Link (Mechanistic insight into Fluorine-Amide interactions).

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative

Crystal structure determination of N-(3-fluoro-2-methylphenyl)prop-2-enamide

A Comparative Guide to the Crystal Structure Determination of N-(3-fluoro-2-methylphenyl)prop-2-enamide For Researchers, Scientists, and Drug Development Professionals The Gold Standard: Single-Crystal X-ray Diffraction...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystal Structure Determination of N-(3-fluoro-2-methylphenyl)prop-2-enamide

For Researchers, Scientists, and Drug Development Professionals

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for obtaining a precise and unambiguous three-dimensional atomic structure of a crystalline material.[10][11][12][13] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.

Causality Behind Experimental Choices: The success of SCXRD is entirely dependent on the quality of the single crystal. A well-ordered, single crystal of sufficient size (typically 30-300 microns) is required to produce a clean diffraction pattern that can be mathematically resolved into a structural model.[10]

Experimental Protocol: A Self-Validating System
  • Crystal Growth (The Critical Step): High-purity N-(3-fluoro-2-methylphenyl)prop-2-enamide would be dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or controlled cooling techniques are employed to encourage the gradual formation of well-ordered single crystals. The choice of solvent and crystallization conditions is often empirical and may require extensive screening.

  • Crystal Mounting and Data Collection: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is cooled (often to 173 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction spots are collected by a detector.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods. This initial model is refined to achieve the best possible fit between the calculated and observed diffraction patterns.

SCXRD_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A High-Purity Compound B Crystal Growth Screening A->B C Select High-Quality Single Crystal B->C D Mount Crystal on Goniometer C->D E X-ray Data Collection D->E F Structure Solution (Phase Problem) E->F G Structure Refinement & Validation F->G H Final Atomic Model (CIF File) G->H

When Single Crystals Are Elusive: Powder X-ray Diffraction (PXRD)

For many pharmaceutical compounds, obtaining single crystals suitable for SCXRD is a significant bottleneck.[15] In such cases, powder X-ray diffraction (PXRD) becomes an invaluable tool. PXRD uses a finely powdered sample, which contains a vast number of randomly oriented microcrystals. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle, which serves as a unique fingerprint for a specific crystalline phase.[16][17]

Expertise in Application: While PXRD does not typically yield the atomic-level detail of SCXRD, it is crucial for identifying polymorphs (different crystal forms of the same compound), assessing sample purity, and monitoring stability.[15][16][18] In some cases, if a high-quality powder pattern is obtained, it is possible to solve the crystal structure ab initio or by fitting it to a computationally generated model.[19][20]

Experimental Protocol: A Comparative Workflow
  • Sample Preparation: A small amount of N-(3-fluoro-2-methylphenyl)prop-2-enamide is finely ground to a homogenous powder to ensure a random orientation of the crystallites.

  • Data Collection: The powder is packed into a sample holder and placed in a powder diffractometer. The sample is irradiated with X-rays, and the detector scans a range of angles to collect the diffraction pattern.

  • Data Analysis: The resulting pattern is analyzed for peak positions and intensities. This "fingerprint" can be compared to databases or calculated patterns to identify the crystalline phase. For structure solution, more advanced techniques like Rietveld refinement are employed.[18]

Bridging the Gap: NMR Crystallography

NMR crystallography is a rapidly maturing field that combines solid-state NMR spectroscopy with computational modeling to provide structural information, often complementary to diffraction methods.[21][22][23] It is particularly powerful for studying disordered materials, distinguishing between polymorphs, and refining the positions of hydrogen atoms, which are often difficult to locate accurately with X-ray diffraction.[19]

Insight from Experience: The key advantage of NMR crystallography is its sensitivity to the local chemical environment of each atom.[23] For a molecule like N-(3-fluoro-2-methylphenyl)prop-2-enamide, solid-state ¹³C and ¹⁵N NMR spectra can reveal the number of unique molecules in the asymmetric unit of the crystal, a crucial piece of information for solving a structure from powder data.[19]

The Computational Frontier: Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) utilizes computational algorithms to generate and rank the stability of possible crystal packing arrangements based on the molecular structure alone.[24][25][26][27][28] This in silico approach can predict potential polymorphs before they are discovered experimentally, thereby de-risking the drug development process.

Trustworthiness Through Validation: CSP methods have become increasingly reliable, with "blind tests" demonstrating their predictive power.[26] The workflow involves generating thousands of plausible crystal structures and then using sophisticated force fields or quantum mechanical calculations to rank them by energy. The most stable predicted structures can then be compared with experimental PXRD data to identify the correct polymorph.[20][24]

Methodology Comparison

Technique Sample Requirement Information Yield Advantages Limitations
Single-Crystal XRD High-quality single crystal (30-300 µm)[10]Precise 3D atomic coordinates, bond lengths/angles[10][12]Unambiguous, "gold standard" determination[15]Crystal growth can be a major bottleneck[15]
Powder XRD Microcrystalline powder[16]Crystalline phase fingerprint, unit cell parameters, purity[15][17]Rapid, non-destructive, good for screening[16]Atomic-level structure solution is challenging[19]
NMR Crystallography Microcrystalline powder[21]Local atomic environments, number of unique molecules[19][23]Powerful for disordered systems, complements XRD[21][29]Does not directly provide a full 3D structure
Crystal Structure Prediction (CSP) 2D chemical structure[26]Predicted stable polymorphs, ranked by energy[24]Predictive power, de-risks development[24][27]Computationally intensive, requires experimental validation[20]

Conclusion

The determination of the crystal structure of N-(3-fluoro-2-methylphenyl)prop-2-enamide, like any pharmaceutical compound, necessitates a multi-faceted approach. While Single-Crystal X-ray Diffraction remains the unparalleled gold standard for its precision, its stringent sample requirements often lead researchers to other powerful techniques. Powder X-ray Diffraction is the workhorse for routine analysis, polymorph screening, and quality control. When faced with challenging cases, the synergistic use of NMR Crystallography and Crystal Structure Prediction provides a robust framework for structural elucidation, bridging the gap between a 2D chemical diagram and a full 3D understanding of the solid state. The choice of methodology is ultimately guided by the available sample form and the specific questions being addressed in the drug development pipeline.

References

  • Gražulis, S., Daškevič, A., Merkys, A., Chateigner, D., Lutterotti, L., Quirós, M., Serebryanaya, N. R., Moeck, P., Downs, R. T., & Le Bail, A. (2012). Crystallography Open Database (COD): an open-access collection of crystal structures and platform for world-wide collaboration. Nucleic Acids Research, 40(D1), D420–D427. [Link]

  • Crystallography Open Database. (n.d.). American Mineralogist Crystal Structure Database. Retrieved February 14, 2026, from [Link]

  • McMaster University Libraries. (n.d.). Crystallography Open Database. Retrieved February 14, 2026, from [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171–179. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved February 14, 2026, from [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. Claire T. Carney Library. Retrieved February 14, 2026, from [Link]

  • USC Libraries. (n.d.). Cambridge Structural Database (CSD). University of Southern California. Retrieved February 14, 2026, from [Link]

  • MIT Information Systems & Technology. (n.d.). Cambridge Structural Database. Retrieved February 14, 2026, from [Link]

  • Digital Curation Centre. (2012). Crystallography Open Database. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Crystallography Open Database (COD) Data Source. Retrieved February 14, 2026, from [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Song, Y., et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance crystallography. Retrieved February 14, 2026, from [Link]

  • Harris, K. D. M. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 12(9), 1261. [Link]

  • Zhu, Q., & Hattori, K. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv. [Link]

  • Griffin, J. M. (2025). Dynamics in Organic Solids. In D. L. Bryce (Ed.), Modern NMR Crystallography Concepts and Applications. Royal Society of Chemistry. [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved February 14, 2026, from [Link]

  • Faber, J., & Fawcett, T. (2002). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 17(4), 302-316. [Link]

  • Hodgkinson, P. (2020). NMR crystallography of molecular organics. Progress in Nuclear Magnetic Resonance Spectroscopy, 118-119, 10–53. [Link]

  • Wikipedia. (n.d.). Crystal structure prediction. Retrieved February 14, 2026, from [Link]

  • Fraga, C. G., & Sprando, R. L. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • Martin, G., & Billinge, S. J. L. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules, 25(24), 5971. [Link]

  • Schrödinger, Inc. (2024). Crystal structure prediction workflow for small molecule drug formulation. [Link]

  • van de Streek, J., et al. (2022). Efficient Crystal Structure Prediction for Structurally Related Molecules with Accurate and Transferable Tailor-Made Force Fields. Crystal Growth & Design, 22(9), 5556–5571. [Link]

  • Milman, V. (2024). NMR Crystallography – Solving Organic and Inorganic Structures. 3DS Blog. [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved February 14, 2026, from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved February 14, 2026, from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1776–1789. [Link]

  • University of Waterloo. (n.d.). About Single X-ray Diffraction. Retrieved February 14, 2026, from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. [Link]

  • PubChem. (n.d.). N-[3-[2-methoxy-5-(trifluoromethyl)phenoxy]-4-methylphenyl]prop-2-enamide. Retrieved February 14, 2026, from [Link]

  • Smith, A. B., et al. (2018). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 11), 1431–1440. [Link]

  • Jones, C. D., et al. (2019). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 2), 198–202. [Link]

  • Brown, E. F., et al. (2022). Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}… Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 596–602. [Link]

  • Dana Bioscience. (n.d.). N-(3-Fluoro-4-methoxyphenyl)prop-2-enamide 250mg. Retrieved February 14, 2026, from [Link]

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Validation

Comparative Analysis of N-(3-fluoro-2-methylphenyl)prop-2-enamide Potency: A Guide for Drug Discovery Professionals

Introduction: The Quest for Potent and Selective Kinase Inhibitors In the landscape of modern drug discovery, the development of highly potent and selective kinase inhibitors remains a cornerstone of therapeutic innovati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

In the landscape of modern drug discovery, the development of highly potent and selective kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. The acrylamide moiety, a key feature of N-(3-fluoro-2-methylphenyl)prop-2-enamide, is a well-established warhead for covalent inhibitors, enabling the formation of a stable bond with a nucleophilic residue, often a cysteine, within the target protein's active site. This covalent modification can lead to prolonged and irreversible inhibition, offering a distinct pharmacological advantage. The strategic placement of a fluorine atom and a methyl group on the phenyl ring is a common medicinal chemistry approach to enhance binding affinity, selectivity, and metabolic stability.[1]

Given its structural features, N-(3-fluoro-2-methylphenyl)prop-2-enamide is hypothesized to be a potent inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling protein in B-cell development and activation.[2][3] BTK has emerged as a high-value therapeutic target, with several approved inhibitors revolutionizing the treatment of B-cell malignancies.[2][3][4][5] This guide provides a comparative analysis of the inhibitory potential of N-(3-fluoro-2-methylphenyl)prop-2-enamide against established BTK inhibitors, offering a framework for its preclinical evaluation.

Comparative IC50 Values: Benchmarking Against the Standards

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug.[6][7] It represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme, by 50%.[6][7][8] A lower IC50 value indicates a more potent inhibitor.

While specific IC50 data for N-(3-fluoro-2-methylphenyl)prop-2-enamide is not yet publicly available, a comparative assessment against current standards of care for BTK inhibition is essential for contextualizing its potential. The following table summarizes the reported IC50 values for leading BTK inhibitors.

InhibitorTargetIC50 (nM)Notes
Ibrutinib BTK~0.5First-generation covalent BTK inhibitor.[2][3]
Acalabrutinib BTK~3-5Second-generation, more selective covalent BTK inhibitor.[2][9]
Zanubrutinib BTK<1Second-generation covalent BTK inhibitor with high specificity.[2][3]
N-(3-fluoro-2-methylphenyl)prop-2-enamide BTK (putative)To be determinedA novel compound with potential for potent BTK inhibition.

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocol: A Rigorous Approach to IC50 Determination

To accurately determine the IC50 value of N-(3-fluoro-2-methylphenyl)prop-2-enamide against BTK, a robust and reproducible experimental protocol is paramount. The following outlines a standard in vitro kinase assay methodology.

Principle of the Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by the BTK enzyme. The level of phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method, and the results are used to calculate the IC50 value.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve N-(3-fluoro-2-methylphenyl)prop-2-enamide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

    • Perform a serial dilution of the stock solution to generate a range of test concentrations. It is crucial to include a vehicle control (DMSO alone) and a positive control (a known BTK inhibitor like ibrutinib).

  • Enzyme and Substrate Preparation:

    • Prepare a reaction buffer containing recombinant human BTK enzyme and a specific peptide substrate. The concentrations of the enzyme and substrate should be optimized for the assay.

  • Reaction Incubation:

    • In a multi-well plate, combine the diluted test compound with the enzyme/substrate mixture.

    • Initiate the kinase reaction by adding adenosine triphosphate (ATP).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period to allow for phosphorylation.

  • Detection and Data Acquisition:

    • Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The signal intensity is proportional to the amount of phosphorylation.

  • Data Analysis:

    • Normalize the data by setting the signal from the vehicle control as 100% activity and the signal from a high concentration of the positive control as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[7][10]

Diagram of the IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction Kinase Reaction Incubation Compound_Prep->Reaction Enzyme_Prep Enzyme & Substrate Preparation Enzyme_Prep->Reaction Detection Signal Detection Reaction->Detection Normalization Data Normalization Detection->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting IC50_Calc IC50 Calculation Curve_Fitting->IC50_Calc BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK Kinases BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor N-(3-fluoro-2-methylphenyl) prop-2-enamide Inhibitor->BTK Covalent Inhibition

Caption: Simplified BTK signaling pathway.

Conclusion and Future Directions

N-(3-fluoro-2-methylphenyl)prop-2-enamide represents a promising chemical scaffold for the development of a novel covalent BTK inhibitor. Its structural similarity to known potent inhibitors suggests that it may exhibit significant inhibitory activity. The next critical step is the empirical determination of its IC50 value against BTK using a well-validated in vitro assay, as detailed in this guide. Further characterization, including selectivity profiling against other kinases and evaluation in cell-based assays, will be essential to fully elucidate its therapeutic potential. This systematic approach will provide the necessary data to guide its progression through the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Rogers, K. A., & Woyach, J. A. (2024). BTK inhibitors in CLL: second-generation drugs and beyond. Blood Advances, 8(9), 2300–2309.
  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Drugs.com. (2025, October 9). What are the names of the BTK inhibitors? Retrieved from [Link]

  • Patient Power. (2024, May 2). Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? Retrieved from [Link]

  • Cell Culture Collective. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of approved BTK inhibitors. Retrieved from [Link]

  • Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Average IC 50 (± standard deviation, n = 3) values for all studied compounds, measured for inhibition of testosterone hydroxylation. Retrieved from [Link]

  • Liu, C., et al. (2021). Synthesis and nematicidal activity of 4,5,5-trifluoro-N-(heteroaryl methyl) pent-4-enamide. Huaxue Shiji, 43(10), 1333-1340.
  • MDPI. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules, 28(1), 2.
  • PubChem. (2026, January 18). N-[3-[2-methoxy-5-(trifluoromethyl)phenoxy]-4-methylphenyl]prop-2-enamide. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Anti-Hepatitis B Activities of 3′-Fluoro-2′-Substituted Apionucleosides. Molecules, 27(8), 2389.
  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • ResearchGate. (2018, February 20). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Retrieved from [Link]

  • SciELO. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Retrieved from [Link]

  • NanoPharmaceuticals. (n.d.). Therapeutic Focus: Research and Development. Retrieved from [Link]

  • PubChem. (n.d.). (2E)-3-[4-chloro-2-(trifluoromethyl)phenyl]-N-hydroxyprop-2-enamide. Retrieved from [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6100.
  • PubChem. (2026, January 18). N-[3-[2-bromo-5-(trifluoromethyl)phenoxy]-4-methylphenyl]prop-2-enamide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling N-(3-fluoro-2-methylphenyl)prop-2-enamide

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handli...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling N-(3-fluoro-2-methylphenyl)prop-2-enamide, a compound with potential applications in medicinal chemistry and materials science. By understanding the inherent hazards and implementing rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in established safety principles for analogous chemical structures.

Hazard Profile: An Analysis of Structural Analogs

Due to the limited availability of specific toxicological data for N-(3-fluoro-2-methylphenyl)prop-2-enamide, a conservative approach to handling is mandated. Our assessment is based on the well-documented hazards of its core structural components: the acrylamide functional group and fluorinated aromatic compounds.

The acrylamide moiety is a known neurotoxin and is classified as a probable human carcinogen.[1][2] It is readily absorbed through the skin, and inhalation of dust particles presents a significant exposure risk.[1][3] The primary health concerns associated with acrylamide exposure include damage to the nervous system, which can manifest as numbness, tingling, or tenderness in the extremities.[1]

The presence of a fluoro-substituted methylphenyl group introduces additional considerations. Halogenated aromatic compounds can exhibit varying degrees of toxicity and may be irritating to the skin, eyes, and respiratory system.[4] Furthermore, thermal decomposition of such compounds can release hazardous gases, including hydrogen fluoride.

Given these factors, N-(3-fluoro-2-methylphenyl)prop-2-enamide should be handled as a substance with high acute and chronic toxicity. All personnel must be thoroughly trained on the potential hazards and the safety protocols outlined in this guide before commencing any work with this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is non-negotiable when handling N-(3-fluoro-2-methylphenyl)prop-2-enamide. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Handling Solids Double-layered nitrile gloves.[2]Chemical safety goggles and a face shield.[2][5]A fully buttoned lab coat and closed-toe shoes.[2]A NIOSH-approved respirator with a particulate filter is recommended, especially if not handled in a fume hood.
Preparing Solutions Extended cuff nitrile gloves.[2]Chemical splash goggles and a face shield.[2][5]A chemically resistant gown or apron over a lab coat.Work should be conducted in a certified chemical fume hood.
Running Reactions and Work-up Nitrile or butyl gloves, changed regularly.[1][6]Chemical splash goggles.A lab coat and closed-toe shoes.All operations must be performed within a chemical fume hood.

Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following steps provide a procedural guide for common laboratory tasks involving N-(3-fluoro-2-methylphenyl)prop-2-enamide.

Weighing and Transfer of Solid Compound
  • Preparation : Before handling the compound, ensure a designated work area within a certified chemical fume hood is prepared.[5] Cover the work surface with an absorbent, disposable bench liner.[1][3]

  • Tare and Transfer : Tare a sealed container on a balance outside the fume hood. Inside the fume hood, carefully transfer the desired amount of N-(3-fluoro-2-methylphenyl)prop-2-enamide into the tared container. Seal the container before removing it from the fume hood for final weighing.[1]

  • Cleaning : After weighing, decontaminate the spatula and any other equipment used with an appropriate solvent. Wipe down the work surface within the fume hood.[3]

Solution Preparation
  • Solvent Addition : In a certified chemical fume hood, add the desired solvent to the sealed container containing the pre-weighed solid.

  • Dissolution : Gently swirl or stir the mixture until the solid is fully dissolved. Avoid splashing.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, and date of preparation.

The following diagram illustrates the recommended workflow for the safe handling of N-(3-fluoro-2-methylphenyl)prop-2-enamide from receipt to initial use.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Don_PPE Don Appropriate PPE Prep_Hood Prepare Fume Hood (Bench Liner) Don_PPE->Prep_Hood Weigh_Solid Weigh Solid (in Fume Hood) Prep_Hood->Weigh_Solid Prepare_Solution Prepare Solution (in Fume Hood) Weigh_Solid->Prepare_Solution Decontaminate_Tools Decontaminate Tools & Surfaces Prepare_Solution->Decontaminate_Tools Dispose_Waste Segregate & Dispose of Contaminated Waste Decontaminate_Tools->Dispose_Waste Store_Chemical Store in Designated Secondary Containment Dispose_Waste->Store_Chemical

Caption: Workflow for Safe Handling of N-(3-fluoro-2-methylphenyl)prop-2-enamide.

Spill and Emergency Procedures

Prompt and appropriate action is crucial in the event of a spill or personnel exposure.

Spill Response
  • Minor Spill (inside a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.[6]

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[3]

    • Decontaminate the area with a suitable solvent.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

    • Provide EHS personnel with information on the spilled substance.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste contaminated with N-(3-fluoro-2-methylphenyl)prop-2-enamide must be treated as hazardous waste.

  • Solid Waste : This includes contaminated gloves, bench liners, and weighing paper. Collect all solid waste in a clearly labeled, sealed container.

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a dedicated, labeled hazardous waste container. Due to the halogenated nature of the compound, this waste may require specific disposal routes.

  • Disposal : All waste must be disposed of through your institution's EHS-approved hazardous waste program.[6][7] Do not dispose of this chemical down the drain.

The following diagram outlines the decision-making process for waste disposal.

Disposal_Plan Start Waste Generated Waste_Type Solid or Liquid? Start->Waste_Type Solid_Waste Contaminated Solids (Gloves, Liners) Waste_Type->Solid_Waste Solid Liquid_Waste Contaminated Liquids (Solvents, Solutions) Waste_Type->Liquid_Waste Liquid Solid_Container Collect in Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled Halogenated Liquid Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Arrange for EHS Hazardous Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup

Caption: Disposal Decision Tree for Contaminated Waste.

By integrating these safety protocols into your standard operating procedures, you can foster a culture of safety and responsibility in your laboratory. The principles of prudent chemical hygiene, when diligently applied, provide the foundation for innovative and secure scientific discovery.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acrylamide.
  • University of California, Santa Barbara Environmental Health & Safety. (2023, November 10). Acrylamide Standard Operating Procedure.
  • The University of New Mexico Environmental Health & Safety. (n.d.). Standard Operating Procedure for Using Acrylamide.
  • BenchChem. (2025, December). Safeguarding Your Research: A Comprehensive Guide to Handling Acrylamide.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, December). Acrylamide - Safe Operating Procedure.
  • BASF. (2025, July 1). Safety data sheet.
  • Fisher Scientific. (2010, August 30). Safety Data Sheet: 4-Fluoro-2-methoxyphenylboronic acid.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: N-(2-Hydroxy-4-methylphenyl)acetamide.
  • PPG. (2026, February 3). Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 25). Safety Data Sheet.
  • Fluorochem. (2024, December 19). Safety Data Sheet.
  • Angene Chemical. (2024, June 6). Safety Data Sheet: N-[(4-Fluorophenyl)methyl]prop-2-enamide.
  • Micro Powders. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-[3-(Trifluoromethyl)phenyl]-1-propanol.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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